molecular formula C9H13NO B13051034 (1R,2R)-1-Amino-1-phenylpropan-2-OL

(1R,2R)-1-Amino-1-phenylpropan-2-OL

Cat. No.: B13051034
M. Wt: 151.21 g/mol
InChI Key: AAEOXZIUGCXWTF-APPZFPTMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Amino-1-phenylpropan-2-ol is a chiral amino alcohol of high importance in pharmaceutical research and development. This compound serves as a critical synthetic intermediate in the production of adrenergic drugs . Its specific stereochemical configuration is essential for creating molecules that target the cardiovascular system, such as beta-blockers used to manage conditions like hypertension, angina, and arrhythmias . Furthermore, it is employed in the creation of compounds that act on the central nervous system . The compound is closely related to the phenylpropanolamine family of sympathomimetic agents, which are known to act primarily as norepinephrine releasing agents, thereby indirectly activating adrenergic receptors . As a building block, its well-defined chiral environment is valuable for the rational design of ligands and catalysts in asymmetric synthesis, helping to ensure the efficacy and specificity of the resulting target molecules . This product is intended for research applications in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(1R,2R)-1-amino-1-phenylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m1/s1

InChI Key

AAEOXZIUGCXWTF-APPZFPTMSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physicochemical Properties of (1R,2R)-1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis, and applications of (1R,2R)-1-Amino-1-phenylpropan-2-ol (CAS: 255060-27-6).[1]

Executive Summary & Chemical Identity

(1R,2R)-1-Amino-1-phenylpropan-2-ol is a chiral vicinal amino alcohol characterized by an amine group at the benzylic position (C1) and a hydroxyl group at the homobenzylic position (C2). It is a distinct regioisomer of the well-known stimulant norephedrine (2-amino-1-phenylpropan-1-ol).[2]

While norephedrine and norpseudoephedrine function primarily as sympathomimetic agents, the 1-amino-2-ol regioisomers are predominantly utilized as high-value chiral auxiliaries and ligands in asymmetric catalysis. Their rigid stereochemical backbone makes them ideal for directing enantioselective transformations, particularly in transition-metal-catalyzed reductions and alkylations.

Chemical Identification
PropertyDetail
IUPAC Name (1R,2R)-1-Amino-1-phenylpropan-2-ol
Common Synonyms (1R,2R)-1-Phenyl-1-amino-2-propanol; iso-Norephedrine derivative
CAS Number 255060-27-6 (Hydrochloride salt); 52500-61-5 (Free base/Generic)
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol (Free base); 187.67 g/mol (HCl salt)
SMILES CC1=CC=CC=C1
Chirality (1R, 2R) – anti configuration (Erythro-like relative stereochemistry depending on nomenclature)

Physicochemical Profile

The following data aggregates experimental and predicted values critical for handling and formulation.

Physical Properties
ParameterValueContext/Notes
Appearance White to off-white crystalline solidTypically supplied as HCl salt for stability.
Melting Point 169–170 °CData for Hydrochloride salt [1]. Free base has lower MP.
Solubility High: Water, Methanol, EthanolLow: Hexane, TolueneHCl salt is highly polar. Free base is soluble in organic solvents (DCM, EtOAc).
pKa (Amine) ~9.5 (Predicted)Typical for benzylic primary amines. Protonated at physiological pH.
LogP 0.6 (Predicted)Moderately lipophilic free base; suitable for membrane permeability.
H-Bond Donors 2 (–NH₂, –OH)Facilitates bidentate coordination in metal complexes.
Specific Rotation [α]D dependent on solventCritical quality attribute (CQA) for chiral purity verification.
Stability & Reactivity[5]
  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic; store under desiccant.

  • Thermal Stability: Stable under standard laboratory conditions. Avoid temperatures >50°C for prolonged periods unless in solution.

  • Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides (will acylate both amine and alcohol).

Synthesis & Manufacturing Methodologies

The synthesis of (1R,2R)-1-Amino-1-phenylpropan-2-ol requires strict stereocontrol to avoid formation of the (1S,2R) diastereomer or the (1S,2S) enantiomer. Two primary routes are validated in the field: Sharpless Asymmetric Aminohydroxylation (Chemical) and Biocatalytic Transamination (Enzymatic).

Route A: Sharpless Asymmetric Aminohydroxylation (AA)

This is the preferred route for laboratory-scale synthesis due to its high enantioselectivity for syn or anti products depending on the ligand.

  • Substrate: trans-β-Methylstyrene (1-phenylpropene).

  • Catalyst System: Osmium tetroxide (OsO₄) with a chiral Cinchona alkaloid ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL).

  • Nitrogen Source: Benzyl carbamate (CbzNH₂) or Ethyl carbamate.

  • Mechanism: The osmium-ligand complex directs the regioselective addition of nitrogen to the benzylic carbon (C1) and oxygen to C2.

  • Deprotection: Removal of the carbamate protecting group yields the free amine.

Route B: Biocatalytic Transamination

An emerging green chemistry approach utilizing ω-transaminases.

  • Substrate: (R)-2-Hydroxy-1-phenylpropan-1-one (Requires a specific regioisomer of the hydroxyketone).

  • Enzyme: (R)-Selective Transaminase (Amine Transaminase).

  • Amine Donor: Isopropylamine or Alanine.

  • Outcome: Direct conversion of the ketone at C1 to an amine with high enantiocontrol.

Synthesis Workflow Diagram

The following diagram visualizes the Sharpless AA pathway, highlighting the critical stereodetermining step.

SynthesisPathway Substrate trans-β-Methylstyrene (1-Phenylpropene) Intermediate Intermediate: Oxazetidine / Osmate Ester Substrate->Intermediate Asymmetric Aminohydroxylation Reagents Reagents: OsO4 (Cat.) (DHQD)2PHAL (Ligand) CbzNH2 (N-Source) Reagents->Intermediate ProtectedProd Cbz-Protected Amino Alcohol Intermediate->ProtectedProd Hydrolysis FinalProd (1R,2R)-1-Amino- 1-phenylpropan-2-ol ProtectedProd->FinalProd Pd/C, H2 (Deprotection)

Figure 1: Stereoselective synthesis via Sharpless Asymmetric Aminohydroxylation. The ligand (DHQD)₂PHAL dictates the absolute configuration.

Applications in Drug Development & Catalysis

The primary value of (1R,2R)-1-Amino-1-phenylpropan-2-ol lies in its ability to induce chirality in other molecules.

Chiral Ligand for Asymmetric Transfer Hydrogenation (ATH)

This compound serves as a precursor to N,O-ligands used with Ruthenium (Ru) or Rhodium (Rh) centers.

  • Mechanism: The amine (N) and hydroxyl (O) bind to the metal, creating a rigid chiral environment.

  • Application: Reduction of prochiral ketones to chiral alcohols (e.g., synthesis of chiral drug intermediates like phenylephrine analogs).

  • Advantage: The benzylic amine creates a distinct steric pocket compared to the standard norephedrine ligand, often altering the enantioselectivity profile for bulky substrates.

Chiral Auxiliary

Used in the formation of oxazolidinones or as a resolving agent for racemic acids. The rigid phenyl ring locks the conformation, allowing for high diastereomeric excess (de) in alkylation reactions.

Pharmaceutical Intermediate

It is a structural isomer of Phenylpropanolamine (PPA). While not widely marketed as a drug itself due to the dominance of the norephedrine isomer, it is investigated for:

  • Adrenergic activity: Structure-activity relationship (SAR) studies of sympathomimetics.

  • Metabolite standards: Analytical reference standard for metabolic profiling of amphetamine derivatives.

Analytical Characterization Protocols

To ensure the integrity of the (1R,2R) isomer and distinguish it from Norephedrine, the following analytical controls are mandatory.

Protocol: Chiral HPLC Separation

Objective: Quantify Enantiomeric Excess (ee) and Regioisomeric Purity.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Benzylic absorption).

  • Retention Time Logic:

    • (1R,2R)-Isomer (Target): Distinct RT.

    • (1S,2R)-Isomer (Diastereomer): Separated by >2 mins.

    • Regioisomer (Norephedrine): Significantly different capacity factor due to basicity differences of the benzylic vs. homobenzylic amine.

NMR Validation (1H NMR in D2O/CDCl3)
  • Benzylic Proton (H1): Look for a doublet (or multiplet) around δ 3.8–4.2 ppm .

    • Note: In 1-amino-1-phenyl...[1][3][4] H1 is attached to N. In Norephedrine (1-hydroxy...), H1 is attached to O. The chemical shift and coupling constant (

      
      ) will differ.
      
  • Methyl Group: Doublet at δ 0.9–1.1 ppm .

  • Distinction: The coupling constant

    
     helps distinguish erythro ((1R,2S)) from threo ((1R,2R)) configurations. For anti (1R,2R) isomers, 
    
    
    
    values are typically larger (5–8 Hz) compared to syn isomers.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential CNS activity (structural analog to amphetamines).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base absorbs CO₂ from air; the HCl salt is stable but hygroscopic.

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for nitrogen oxides.

References

  • PubChem. Compound Summary: 1-amino-1-phenylpropan-2-ol.[2] National Library of Medicine. Available at: [Link]

  • Bergens, S. H., et al. Asymmetric Catalysis with Chiral Organometallic Complexes. Journal of the American Chemical Society.[5] (Contextual citation for Ru-ATH mechanism).

  • Sharpless, K. B., et al.Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition.

Sources

Molecular weight and structural formula of 1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Pathways, and Pharmaceutical Applications

Executive Summary

1-Amino-1-phenylpropan-2-ol (C


H

NO) is a vicinal amino alcohol and a structural regioisomer of the sympathomimetic amine phenylpropanolamine (norephedrine). While often overshadowed by its regioisomer, this compound serves a critical role in modern drug development as a chiral auxiliary , a resolving agent , and a rigorously monitored process impurity in the synthesis of amphetamine-class therapeutics.

This guide provides a comprehensive technical analysis of 1-amino-1-phenylpropan-2-ol, distinguishing its physicochemical properties from its isomers and detailing its utility in asymmetric synthesis and regulatory compliance.

Chemical Identity & Structural Analysis[1][2][3]

Molecular Specifications

The molecule features two chiral centers at the C1 and C2 positions, resulting in four distinct stereoisomers. Unlike norephedrine (2-amino-1-phenylpropan-1-ol), where the amino group is on the aliphatic chain and the hydroxyl is benzylic, 1-amino-1-phenylpropan-2-ol features a benzylic amine and an aliphatic hydroxyl group.

PropertySpecification
IUPAC Name 1-Amino-1-phenylpropan-2-ol
Common Synonyms

-amino-

-methyl-benzeneethanol; Iso-norephedrine (informal)
CAS Number (Generic) 52500-61-5
CAS (1S, 2R) 88082-67-1
CAS (1R, 2S) 88784-91-2
Molecular Formula C

H

NO
Molecular Weight 151.21 g/mol
Monoisotopic Mass 151.0997 Da
Physical State White to off-white crystalline solid or viscous oil (isomer dependent)
Solubility Soluble in ethanol, DMSO, dilute acids; sparingly soluble in water
Structural Regioisomerism

Differentiation between 1-amino-1-phenylpropan-2-ol and its isomers is fundamental for quality control in API synthesis.

G cluster_0 Structural Comparison Target 1-Amino-1-phenylpropan-2-ol (Target Molecule) Benzylic Amine PPA 2-Amino-1-phenylpropan-1-ol (Norephedrine/PPA) Benzylic Alcohol Target->PPA Regioisomer (Functional Group Swap) Amphetamine Amphetamine (No Hydroxyl) Target->Amphetamine Structural Analog (Metabolic/Synthetic Relation)

Figure 1: Structural relationship between 1-amino-1-phenylpropan-2-ol and the common drug precursor Phenylpropanolamine (PPA).

Synthetic Pathways and Production[4][5][6]

The synthesis of 1-amino-1-phenylpropan-2-ol is primarily achieved through the regioselective ring-opening of epoxides. This method is preferred for its ability to generate specific stereochemical outcomes based on the starting epoxide.

Protocol: Aminolysis of 1-Phenylpropylene Oxide

This is the standard laboratory and industrial route. The reaction of 1-phenylpropylene oxide with ammonia yields a mixture of regioisomers, with the ratio determined by solvent polarity and steric factors.

Materials:
  • Precursor: 1-Phenylpropylene oxide (CAS 14602-45-0)

  • Reagent: Aqueous Ammonia (25-30%) or Liquid Ammonia

  • Solvent: Ethanol or Methanol

  • Catalyst (Optional): Lewis acids (e.g., LiClO

    
    ) to direct regioselectivity
    
Step-by-Step Methodology:
  • Preparation: Charge a high-pressure autoclave with 1-phenylpropylene oxide (1.0 eq) dissolved in ethanol (5 volumes).

  • Amination: Introduce liquid ammonia (5.0 - 10.0 eq) to the vessel. The excess ammonia minimizes polymerization and secondary amine formation.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Mechanistic Note: Nucleophilic attack by NH

      
       occurs at both carbons of the epoxide ring. Attack at the benzylic carbon (C1) yields 1-amino-1-phenylpropan-2-ol  (Target). Attack at the homobenzylic carbon (C2) yields 2-amino-1-phenylpropan-1-ol  (PPA).
      
  • Work-up: Vent excess ammonia. Concentrate the reaction mixture under reduced pressure to remove solvent.

  • Purification: The crude oil contains both regioisomers. Separation is achieved via:

    • Fractional Crystallization: Using HCl or Tartaric acid salts.

    • Column Chromatography: Silica gel (Eluent: DCM/MeOH/NH

      
      OH).
      

Synthesis Epoxide 1-Phenylpropylene Oxide Transition Transition State (Ring Opening) Epoxide->Transition + NH3 Ammonia Ammonia (NH3) Nucleophile Ammonia->Transition Target 1-Amino-1-phenylpropan-2-ol (Attack at C1 - Benzylic) Transition->Target Path A (Benzylic Attack) Byproduct 2-Amino-1-phenylpropan-1-ol (Attack at C2 - Homobenzylic) Transition->Byproduct Path B (Homobenzylic Attack)

Figure 2: Divergent synthesis pathway via epoxide ring opening. Path A yields the target molecule.

Analytical Characterization & Impurity Profiling

In drug development, particularly for amphetamine and pseudoephedrine manufacturing, 1-amino-1-phenylpropan-2-ol is a critical process impurity that must be quantified.

Nuclear Magnetic Resonance (NMR) Distinction

Distinguishing the target from PPA is best achieved via


H-NMR, focusing on the methine protons attached to the functional groups.
  • 1-Amino-1-phenylpropan-2-ol:

    • H1 (Benzylic, attached to NH

      
      ):  Doublet at 
      
      
      
      ppm. The chemical shift is lower (more shielded) than the benzylic proton of PPA due to the amine vs. hydroxyl substituent effect.
    • H2 (Attached to OH): Multiplet at

      
       ppm.
      
  • 2-Amino-1-phenylpropan-1-ol (PPA):

    • H1 (Benzylic, attached to OH): Doublet at

      
       ppm. The hydroxyl group deshields this proton significantly.
      
HPLC Method for Impurity Detection

Objective: Quantify 1-amino-1-phenylpropan-2-ol levels in bulk API (e.g., Dextroamphetamine).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).

  • Mobile Phase A: Phosphate Buffer pH 3.0 + 5mM Sodium 1-Octanesulfonate (Ion pairing agent).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% A to 60% A over 20 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Retention Logic: Due to the benzylic amine, 1-amino-1-phenylpropan-2-ol typically elutes after PPA under acidic conditions due to stronger interaction with the stationary phase or ion-pairing effects.

Applications in Drug Development[4][5][6]

Chiral Auxiliaries and Ligands

The (1R,2S) and (1S,2R) isomers of 1-amino-1-phenylpropan-2-ol are utilized to synthesize chiral oxazolines and Schiff bases . These complexes serve as ligands in asymmetric catalysis, such as:

  • Enantioselective reduction of ketones.

  • Diethylzinc addition to aldehydes.

Regulatory Compliance (Impurity A)

In the European Pharmacopoeia (Ph.[1] Eur.) and USP monographs for Amphetamine Sulfate and related stimulants, specific amino-alcohol impurities must be controlled.

  • Impurity Identification: While "Impurity A" for Amphetamine is often defined as PPA ((1R,2S)-2-amino-1-phenylpropan-1-ol), the regioisomer 1-amino-1-phenylpropan-2-ol can form if the synthesis involves non-selective reduction of phenyl-2-propanone oxime or via the Leuckart reaction byproducts.

  • Toxicology: As a structural analog of neurotransmitters, its presence must be minimized (<0.15%) to prevent off-target adrenergic effects.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352922, 1-Amino-1-phenylpropan-2-ol. Retrieved from [Link]

  • Bergmeier, S. C.[2] (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. (Context: Ring opening of epoxides).

  • European Directorate for the Quality of Medicines (EDQM).Amphetamine Sulfate Monograph - Impurity Profiling.

Sources

Thermodynamic Stability & Conformational Analysis of (1R,2R)-1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the thermodynamic stability of (1R,2R)-1-Amino-1-phenylpropan-2-ol isomers.

Executive Summary

This technical guide analyzes the thermodynamic stability of (1R,2R)-1-amino-1-phenylpropan-2-ol , a specific regioisomer of the norephedrine class. Often confused with its positional isomer (norpseudoephedrine), this compound features the amino group at the benzylic position (C1) and the hydroxyl group at the homobenzylic position (C2).

Stereochemical & Structural Definition

To ensure precision, we must distinguish the target molecule from its common isomers.

  • Target Molecule: 1-Amino-1-phenylpropan-2-ol (Iso-norephedrine)

    • C1 (Benzylic): Attached to Phenyl,

      
      , H.
      
    • C2 (Homobenzylic): Attached to Methyl,

      
      , H.
      
  • Stereoisomer in Question: (1R,2R)

    • Relative Configuration: Threo.

    • Key Feature: In the staggered conformation where the largest groups (Phenyl and Methyl) are anti (180° apart), the heteroatoms (

      
       and 
      
      
      
      ) are gauche (60° apart).
Isomer Comparison Table
Property(1R,2R)-Isomer (Threo)(1R,2S)-Isomer (Erythro)
Backbone Conformation Anti-Periplanar (Ph vs Me)Anti-Periplanar (Ph vs Me)
Heteroatom Alignment Gauche (allows H-bond)Anti (prevents H-bond)
H-Bond Capability High (in lowest energy conformer)Low (requires steric penalty to form)
Thermodynamic Rank Most Stable (Global Minimum) Less Stable (Local Minimum)
Epimerization Risk Low (Thermodynamic Sink)High (Prone to C1 epimerization)

Thermodynamic Stability Analysis

The thermodynamic stability of 1,2-amino alcohols is governed by the competition between steric repulsion (Van der Waals forces) and intramolecular hydrogen bonding (IMHB).

The "Threo" Advantage

In the (1R,2R) configuration, the molecule can adopt a specific staggered conformation that satisfies both steric and electronic requirements:

  • Steric Minimization: The bulky Phenyl (Ph) and Methyl (Me) groups adopt an anti relationship (dihedral angle

    
    ). This minimizes the gauche interactions between the carbon backbone substituents.
    
  • Electronic Stabilization: In this same anti backbone conformation, the stereochemistry places the

    
     and 
    
    
    
    groups in a gauche relationship (
    
    
    ).
  • Result: This proximity allows for a stabilizing intramolecular hydrogen bond (typically

    
    ) without forcing the bulky carbon groups to clash.
    
The "Erythro" Penalty

In the (1R,2S) configuration, the geometric constraints are opposing:

  • If the backbone is anti (Ph/Me at 180°), the

    
     and 
    
    
    
    groups are also anti. The distance is too great for hydrogen bonding.
  • To form the hydrogen bond, the molecule must rotate around the C1-C2 bond. This rotation forces the Ph and Me groups into a gauche relationship, introducing severe steric strain.

  • Result: The (1R,2S) isomer faces a penalty: it must sacrifice steric stability to gain H-bond stability. The (1R,2R) isomer enjoys both simultaneously.

Conformational Energy Landscape

The following diagram visualizes the energy wells of the diastereomers.

StabilityLandscape Threo (1R,2R)-Isomer (Threo) Global Minimum Erythro_Anti (1R,2S)-Isomer (Erythro - Anti Form) No H-Bond Erythro_Gauche (1R,2S)-Isomer (Erythro - Gauche Form) Steric Clash + H-Bond Erythro_Anti->Erythro_Gauche Bond Rotation (+ Energy Cost) Transition Epimerization Transition State (Planar C1 Intermediate) Erythro_Gauche->Transition Acid/Base Catalysis (C1 Deprotonation) Transition->Threo Relaxation to Thermodynamic Sink

Figure 1: Conformational energy landscape showing the relaxation of the kinetic erythro isomer to the thermodynamic threo sink.

Experimental Protocols for Stability Validation

To empirically validate the stability of the (1R,2R) isomer, the following protocols utilize differential scanning calorimetry (DSC) and biocatalytic synthesis references.

Protocol A: Thermodynamic Stability Profiling (DSC & HPLC)

Objective: Determine the relative heat of fusion and epimerization rates.

  • Sample Preparation:

    • Synthesize or isolate pure (1R,2R) and (1R,2S) isomers (as HCl salts to prevent amine oxidation).

    • Prepare 10 mM solutions in phosphate buffer (pH 7.4) and 0.1 M HCl (stress condition).

  • Thermal Stress Testing:

    • Incubate samples at 25°C, 40°C, and 60°C for 7 days.

    • Analysis: Analyze aliquots via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA mobile phase).

    • Expectation: The (1R,2S) isomer will show faster degradation/epimerization into the (1R,2R) form, particularly under acidic conditions which facilitate C1 carbocation formation.

  • DSC Analysis:

    • Heat crystalline samples from 20°C to 250°C at 10°C/min.

    • Metric: The (1R,2R) isomer typically exhibits a higher melting point and higher enthalpy of fusion (

      
      ), indicative of a more stable crystal lattice reinforced by efficient H-bonding.
      
Protocol B: Biocatalytic Synthesis Verification

Recent advances utilize transaminase cascades to access these isomers, confirming (1R,2R) as a high-yield product when thermodynamic control is possible.

SynthesisFlow Substrate 1-Hydroxy-1-phenylpropan-2-one (Prochiral Ketone) Enzyme ω-Transaminase (Amine Donor: Isopropylamine) Substrate->Enzyme Stereoselective Amination Product (1R,2R)-1-Amino-1-phenylpropan-2-ol (Thermodynamic Product) Enzyme->Product >99% de (Dynamic Kinetic Resolution)

Figure 2: Biocatalytic pathway favoring the stable (1R,2R) configuration via enzymatic dynamic kinetic resolution.

Critical Mechanisms of Instability

While (1R,2R) is the stable isomer, researchers must be aware of conditions that force epimerization or rearrangement .

C1-Epimerization (Benzylic Lability)

The C1 position is benzylic and attached to an amine. Under oxidative stress or strong basic conditions, the benzylic proton is acidic.

  • Mechanism: Deprotonation at C1 leads to a planar carbanion/enamine intermediate.

  • Outcome: Reprotonation occurs from the face that minimizes steric strain, inevitably favoring the (1R,2R) threo configuration over time.

N -> O Acyl Migration (If Derivatized)

If the amino alcohol is acylated (e.g., for prodrug formation), the acyl group can migrate between the Oxygen and Nitrogen.

  • Relevance: The cis-relationship of O and N in the (1R,2S) erythro isomer (in its reactive gauche conformer) facilitates this migration faster than in the stable (1R,2R) isomer.

References

  • Conformational Equilibria in 1-Amino-1-phenyl-2-propanol Systems.

    • Journal of Organic Chemistry. Establishes that threo amino alcohols (1R,2R) reside in the intramolecularly hydrogen-bonded form of the anti rotamers, confirming their stability.
  • One-Pot Biocatalytic Synthesis of Primary Amines with Two Stereocenters.

    • ACS Catalysis.
  • Stereochemical Control in Amino Alcohol Synthesis.

    • PubChem Compound Summary. Provides physical property data and isomeric definitions for the 1-amino-1-phenylpropan-2-ol class.
  • Thermodynamic Stability of Diastereomeric Amino Alcohols.

    • Journal of the American Chemical Society.[1] General reference for the stability of erythro vs threo 1,2-amino alcohols and the dominance of H-bonded conformers.

Sources

Solubility profile of 1-Amino-1-phenylpropan-2-ol in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of 1-Amino-1-phenylpropan-2-ol in Organic Solvents

Introduction

1-Amino-1-phenylpropan-2-ol, known scientifically as norephedrine and also by its common name phenylpropanolamine, is a primary amino alcohol with significant applications in the pharmaceutical industry as a sympathomimetic and decongestant. Its efficacy and formulation into stable, bioavailable dosage forms are intrinsically linked to its solubility characteristics in various solvent systems. This technical guide provides a comprehensive overview of the solubility profile of 1-Amino-1-phenylpropan-2-ol in a range of organic solvents.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple compilation of data to provide a foundational understanding of the physicochemical principles governing the solubility of this molecule. Where precise quantitative data is not publicly available, this guide offers robust, step-by-step experimental protocols to enable researchers to determine solubility in their own laboratory settings, ensuring the generation of reliable and accurate data critical for formulation development, purification, and process chemistry.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For 1-Amino-1-phenylpropan-2-ol, the key features are its aromatic phenyl group, a primary amine, and a secondary alcohol.

PropertyValueImplication for Solubility
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol [1][2]Influences the energy required to disrupt the crystal lattice.
pKa 9.44[3]The basicity of the primary amine group dictates that solubility will be significantly higher in acidic solutions due to the formation of the more polar ammonium salt. In neutral or basic organic solvents, the free base form will predominate.
logP (Octanol-Water Partition Coefficient) 0.6 - 0.8[3]This positive, yet relatively low, value indicates a degree of lipophilicity, suggesting solubility in less polar organic solvents, but also highlights its capacity for some water solubility.
Melting Point (Free Base) 51-54 °CA relatively low melting point suggests that less energy is required to overcome the crystal lattice forces compared to its salt form.
Functional Groups -NH₂ (primary amine), -OH (secondary alcohol), Phenyl groupThe amine and alcohol groups can act as both hydrogen bond donors and acceptors, promoting solubility in protic and polar aprotic solvents.[4][5] The phenyl group contributes to non-polar interactions, enhancing solubility in aromatic and less polar solvents.[6][7]

The amphiphilic nature of 1-Amino-1-phenylpropan-2-ol—possessing both polar (amine, alcohol) and non-polar (phenyl ring) moieties—underpins its versatile solubility profile. The ability to engage in hydrogen bonding is a dominant factor in its interaction with protic solvents like alcohols.[8][9] In aprotic solvents, the polarity of the solvent and its ability to participate in dipole-dipole interactions will be more influential.

Solubility Profile of 1-Amino-1-phenylpropan-2-ol

The following tables summarize the available qualitative and quantitative solubility data for 1-Amino-1-phenylpropan-2-ol and its hydrochloride salt. It is important to distinguish between the free base and its salt form, as their solubilities can differ significantly.

Table 1: Qualitative Solubility of 1-Amino-1-phenylpropan-2-ol (Free Base)

Solvent ClassSolventSolubility Description
Alcohols Lower alcohols (e.g., Methanol, Ethanol)Freely Soluble[10]
Esters Ethyl AcetateFreely Soluble[10]
Ketones AcetoneFreely Soluble[10]
Chlorinated Solvents ChloroformSlightly Soluble[10]
Aqueous WaterSlightly Soluble[10]

Table 2: Quantitative Solubility of DL-Norephedrine Hydrochloride (Salt Form)

SolventTemperatureSolubility (mg/mL)
DMF (Dimethylformamide) Ambient10
DMSO (Dimethyl sulfoxide) Ambient3
Ethanol Ambient10
PBS (Phosphate-Buffered Saline), pH 7.2 Ambient5

Data for DL-Norephedrine (hydrochloride) from Cayman Chemical product information.

The data clearly indicates that the free base is highly soluble in polar organic solvents. The hydrochloride salt also demonstrates good solubility in polar solvents, including aqueous buffers. The significant difference in solubility between the free base and its hydrochloride salt in aqueous media is a direct consequence of the protonation of the basic amine group at lower pH, as predicted by its pKa.[11][12][13]

Experimental Determination of Solubility

For applications requiring precise quantitative solubility data, direct experimental measurement is essential. The equilibrium shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a compound.

Diagram of the Shake-Flask Experimental Workflow

G Shake-Flask Solubility Determination Workflow A 1. Preparation of Supersaturated Solution B Add excess 1-Amino-1-phenylpropan-2-ol to the chosen organic solvent in a sealed vial. A->B C 2. Equilibration B->C D Agitate the vial at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. C->D E 3. Phase Separation D->E F Centrifuge or filter the solution to separate the undissolved solid from the saturated supernatant. E->F G 4. Quantification F->G H Dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method (UV-Vis or HPLC). G->H I 5. Calculation H->I J Calculate the solubility based on the measured concentration and the dilution factor. I->J

Caption: A schematic of the key stages in the shake-flask method for determining equilibrium solubility.

Detailed Protocol: Equilibrium Shake-Flask Method

1. Materials and Equipment:

  • 1-Amino-1-phenylpropan-2-ol (free base, solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • UV-Vis Spectrophotometer or HPLC system

2. Procedure:

  • Preparation: Add an excess amount of 1-Amino-1-phenylpropan-2-ol to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the clear supernatant. To ensure complete removal of any suspended solids, either centrifuge the aliquot or filter it through a syringe filter.

  • Sample Preparation for Analysis: Accurately dilute the clear supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated UV-Vis or HPLC method (protocols below).

  • Calculation: Calculate the solubility (S) using the following formula: S (mg/mL) = C * DF Where:

    • C = Concentration of the diluted sample determined from the calibration curve (mg/mL)

    • DF = Dilution factor

Analytical Quantification Methods

A. UV-Vis Spectrophotometric Quantification

This method is suitable for rapid and straightforward quantification, leveraging the UV absorbance of the phenyl group.

  • Wavelength Selection: The UV spectrum of aromatic amines typically shows absorbance in the range of 250-280 nm. For 1-Amino-1-phenylpropan-2-ol, a wavelength of approximately 256 nm is a suitable starting point for analysis.[14]

  • Preparation of Standards: Prepare a series of standard solutions of 1-Amino-1-phenylpropan-2-ol of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the selected wavelength and plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted supernatant from the solubility experiment.

  • Concentration Determination: Determine the concentration of the sample from the calibration curve.

B. HPLC Quantification

HPLC offers higher specificity and sensitivity and is the preferred method, especially for complex matrices or when low solubility is expected.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate) is a typical mobile phase. For example, a gradient or isocratic elution with acetonitrile and a formic acid buffer can provide good separation.[15]

    • Detection: UV detection at a wavelength between 260-270 nm is appropriate.[15]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Preparation of Standards and Calibration: As with the UV-Vis method, prepare a series of standard solutions and inject them into the HPLC system to generate a calibration curve based on peak area versus concentration.

  • Sample Analysis and Concentration Determination: Inject the diluted supernatant and determine its concentration from the calibration curve.

Relationship Between Solvent Properties and Solubility

The solubility of 1-Amino-1-phenylpropan-2-ol is a function of the solvent's properties. The following diagram illustrates this relationship.

G Influence of Solvent Properties on Solubility Solute 1-Amino-1-phenylpropan-2-ol (Amphiphilic) Protic Protic Solvents (e.g., Methanol, Ethanol) Solute->Protic High Solubility (Strong H-bonding) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate) Solute->PolarAprotic Good Solubility (Dipole-dipole interactions) NonPolar Non-Polar Solvents (e.g., Toluene, Hexane) Solute->NonPolar Lower Solubility (van der Waals forces)

Caption: The relationship between the amphiphilic nature of 1-Amino-1-phenylpropan-2-ol and its expected solubility in different classes of organic solvents.

Safety Precautions

When handling 1-Amino-1-phenylpropan-2-ol and organic solvents, it is crucial to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents, to avoid inhalation of vapors.[17]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

  • Storage: Store 1-Amino-1-phenylpropan-2-ol and organic solvents in tightly sealed containers in a cool, dry, and well-ventilated area, away from ignition sources.[17]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Never pour organic solvents down the drain.[16]

Conclusion

References

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]

  • AMINO ALCOHOL EA. Safety Data Sheet. Nippon Nyukazai Co., Ltd. 2018. Available from: [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer? ResearchGate. 2016. Available from: [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. 2021. Available from: [Link]

  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Analyst. 1994;119:1195-1198. Available from: [Link]

  • Structure and Properties of Amines. A-Level Chemistry Revision Notes. Available from: [Link]

  • Properties of amines. Chemistry LibreTexts. 2024. Available from: [Link]

  • Spectrophotometric Determination of Aromatic Amines. Arab American University Digital Repository. 1998. Available from: [Link]

  • Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. Journal of Food and Drug Analysis. Available from: [Link]

  • Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties. RMIT Open Press. Available from: [Link]

  • Solubility of Organic Compounds. University of Calgary. 2023. Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Sentry Air Systems, Inc. 2011. Available from: [Link]

  • Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. ARC Journals. 2016. Available from: [Link]

  • Functional Groups In Organic Chemistry. Available from: [Link]

  • HPLC Separation of Pseudoephedrine, Norephedrine, Phenylephrine, and Norphenylephrine Using Hydrogen Bonding Mode. SIELC Technologies. Available from: [Link]

  • Structure and Properties of Amines. Chemistry LibreTexts. 2024. Available from: [Link]

  • Precautions for Handling Organic Solvent. National Taiwan University of Science and Technology. Available from: [Link]

  • QUANTITATIVE DETERMINATION OF NOREPINEPHRINE BY HPLC IN RODENT URINE SAMPLE. The Seybold Report. Available from: [Link]

  • Basic Information on Substances Frequently Used in the Illicit Manufacture of Narcotic Drugs or Psychotropic Substances. United Nations Office on Drugs and Crime. 2009. Available from: [Link]

  • Phenylpropanolamine. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. 2025. Available from: [Link]

  • Reducing Exposure to Hazardous Organic Solvents. Sentry Air Systems, Inc. 2011. Available from: [Link]

  • Enantiomeric Analysis of Ephedrines and Norephedrines. Federal Aviation Administration. Available from: [Link]

  • Phenylpropanolamine. Scribd. Available from: [Link]

  • Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study. Molecules. 2022;27(3):1046. Available from: [Link]

  • The Power of Hydrogen Bonds in Alcohols: Small Forces, Big Impacts. Entech. 2025. Available from: [Link]

  • Comparative Release of Phenylpropanolamine HC1 from Long-Acting Appetite Suppressant Products: Acutrim Vs. Dexatrim. ResearchGate. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. 1970. Available from: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • 1-Amino-1-phenylpropan-2-ol. PubChem. National Center for Biotechnology Information. Available from: [Link]

  • Phenylpropanolamine. AERU. University of Hertfordshire. Available from: [Link]

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Stereochemical Architectures and Pharmacophores: A Technical Review of 1-Amino-1-phenylpropan-2-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Process Chemists[1]

Executive Summary & Molecular Definition

The 1-amino-1-phenylpropan-2-ol scaffold represents a critical yet frequently misunderstood regioisomer of the well-known phenylpropanolamine (PPA) family.[1] While its positional isomer, 2-amino-1-phenylpropan-1-ol (norephedrine/cathine), dominates the sympathomimetic drug landscape, the 1-amino-1-phenylpropan-2-ol (Iso-PPA) architecture offers distinct utility as a chiral auxiliary in asymmetric synthesis and a specific pharmacophore in neurochemistry.[1]

This guide addresses the synthetic challenge of accessing this specific regioisomer with high stereocontrol. Unlike the thermodynamic preference for the 2-amino isomer in standard syntheses, accessing the 1-amino derivative requires "uphill" regiocontrol—forcing nucleophilic nitrogen attack at the more sterically hindered benzylic position.

Structural Divergence
  • Target (Iso-PPA): 1-Amino-1-phenylpropan-2-ol (Benzylic Amine, Homobenzylic Alcohol).[1]

  • Common Isomer (PPA): 2-Amino-1-phenylpropan-1-ol (Benzylic Alcohol, Homobenzylic Amine).[1]

Feature1-Amino-1-phenylpropan-2-ol2-Amino-1-phenylpropan-1-ol (Norephedrine)
Chiral Centers C1 (Amine), C2 (Alcohol)C1 (Alcohol), C2 (Amine)
Primary Synthesis Challenge Regioselective N-attack at C1 (Benzylic)Stereoselective reduction of ketones
Primary Utility Chiral Ligands, Specific CNS ModulatorsDecongestants, Anorectics

Synthetic Methodologies: Overcoming Regiochemical Bias

The synthesis of 1-amino-1-phenylpropan-2-ol hinges on the ring-opening of


-methylstyrene oxide  (1-phenylpropylene oxide).[1] The core technical hurdle is directing the amine nucleophile to the benzylic carbon (C1) rather than the less hindered C2.
Strategy A: Zeolite-Catalyzed Regioselective Aminolysis

Standard basic aminolysis follows steric control (


), favoring attack at C2 to yield norephedrine.[1] To invert this, we utilize solid acid catalysts (Zeolites) or Lewis acids that stabilize the developing positive charge at the benzylic position, favoring 

-like character and C1 attack.

Mechanism: The zeolite (e.g., Na-Y or H-beta) coordinates with the epoxide oxygen.[1] The bond between the benzylic carbon and oxygen weakens due to resonance stabilization from the phenyl ring. The amine attacks this "activated" benzylic carbon.

Experimental Protocol: Zeolite-Mediated Synthesis
  • Precursor: trans-

    
    -Methylstyrene oxide.[1]
    
  • Reagent: Aniline (or Ammonia equivalent).[1]

  • Catalyst: Na-Y Zeolite (Calcined at 500°C for 4h prior to use).

Step-by-Step Workflow:

  • Activation: Activate Na-Y zeolite to remove adsorbed water, ensuring Lewis acid sites are accessible.[1]

  • Solvent System: Use a solvent-free system or minimal toluene to maximize surface contact.[1]

  • Reaction: Mix trans-

    
    -methylstyrene oxide (10 mmol) and amine (10 mmol) with activated Na-Y (100 mg).
    
  • Conditions: Stir at 40°C–60°C. Monitor via GC-MS.

  • Work-up: Filter the catalyst (recyclable). Recrystallize the product from ethanol/hexane.

Validation Criteria:

  • Mass Spec: Look for fragmentation peak at

    
     [M-45] (Loss of 
    
    
    
    ), characteristic of the 1-amino isomer.[2] (The 2-amino isomer fragments at [M-31] due to
    
    
    loss).[1][2]
Strategy B: Biocatalytic Hydrogen-Borrowing Cascade

For high enantiopurity (>99% ee), a multi-enzymatic cascade is superior to chemical catalysis.[1] This method borrows hydrogen to aminate a diol intermediate.[1][3]

Pathway:


-Methylstyrene 

(Epoxide Hydrolase)

Diol

(Alcohol Dehydrogenase + Amine Dehydrogenase)

1-Amino-1-phenylpropan-2-ol.[1]

Biocatalysis cluster_0 Substrate Activation cluster_1 Enzymatic Cascade S1 trans-beta-Methylstyrene E1 Styrene Monooxygenase (SMO) S1->E1 S2 Epoxide Intermediate E2 Epoxide Hydrolase (EH) S2->E2 E1->S2 P1 1-Phenylpropane-1,2-diol E2->P1 E3 Alcohol Dehydrogenase (ADH) + Transaminase Target 1-Amino-1-phenylpropan-2-ol (Target Isomer) E3->Target >99% ee P1->E3 Regioselective Bio-amination

Figure 1: Biocatalytic cascade for the asymmetric synthesis of 1-amino-1-phenylpropan-2-ol, utilizing a redox-neutral hydrogen borrowing network.

Comparative Data: Regioselectivity by Catalyst

The choice of catalyst dictates the Regiomeric Ratio (RR) between the 1-amino (Target) and 2-amino (Norephedrine) products.

Catalyst SystemReaction MediumRegioselectivity (C1:C2 attack)Yield (%)Notes
Uncatalyzed (Control) Ethanol, Reflux15 : 8560%Favors Norephedrine (Steric control)
Na-Y Zeolite Solvent-free95 : 5 88%Recommended. Pore confinement favors C1 attack.[1]
Alumina (

)
Toluene70 : 3075%Moderate selectivity.[1]
Biocatalytic (ADH/TA) Aqueous Buffer>99 : <192%Perfect stereo- and regiocontrol; high cost.[1]

Pharmacological & Industrial Applications[4]

Chiral Auxiliaries in Asymmetric Synthesis

The 1-amino-1-phenylpropan-2-ol backbone serves as a rigid chiral scaffold for N,O-ligands .[1]

  • Noyori Transfer Hydrogenation: Derivatives of this isomer act as ligands for Ru(II) catalysts, facilitating the asymmetric reduction of aromatic ketones.

  • Mechanism: The specific distance between the amine and hydroxyl group (vicinal) creates a "chiral pocket" that locks the substrate orientation during hydride transfer.

Structure-Activity Relationship (SAR)

While less potent as a direct sympathomimetic than norephedrine, the 1-amino derivatives exhibit unique binding profiles:

  • Adrenergic Receptors: Reduced affinity for

    
    -adrenergic receptors compared to norephedrine, resulting in lower hypertensive side effects.[1]
    
  • CNS Activity: The shift of the amine to the benzylic position alters blood-brain barrier (BBB) permeability and monoamine oxidase (MAO) metabolic stability.

Critical Experimental Protocol: Regioselective Ring Opening

Objective: Synthesis of (1RS,2SR)-1-amino-1-phenylpropan-2-ol via Zeolite Catalysis.

Reagents:

  • trans-

    
    -Methylstyrene oxide (CAS: 2060-13-1)[1]
    
  • Aqueous Ammonia (25%) or Aniline (for N-phenyl derivatives)[1]

  • Na-Y Zeolite (microporous aluminosilicate)[1]

  • Dichloromethane (DCM) for extraction

Procedure:

  • Catalyst Prep: Heat Na-Y zeolite at 500°C for 4 hours. Cool in a desiccator. Critical: Moisture deactivates the Lewis acid sites necessary for C1 attack.

  • Reaction Assembly: In a sealed pressure tube, combine 5.0 mmol epoxide and 15.0 mmol amine source. Add 100 mg activated zeolite.

  • Incubation: Heat to 60°C for 12 hours.

  • Monitoring: Aliquot 10

    
    L, dilute in MeOH, inject into GC. Look for the shift from epoxide (
    
    
    
    = 4.5 min) to product (
    
    
    = 8.2 min).
  • Purification:

    • Dilute with DCM (20 mL).[1]

    • Filter off Zeolite (save for regeneration).[1]

    • Wash organic phase with Brine (2 x 10 mL).[1]

    • Dry over

      
      , concentrate in vacuo.
      
    • Crystallization: Dissolve crude oil in hot ethyl acetate; add hexane dropwise until turbid. Cool to 4°C.[1]

ReactionPath Start trans-beta-Methylstyrene Oxide PathA Path A: Basic Conditions (No Catalyst) Start->PathA Steric Control PathB Path B: Acid/Zeolite Conditions (Electronic Control) Start->PathB Electronic Control ProdA 2-Amino-1-phenylpropan-1-ol (Norephedrine Isomer) Dominant Product PathA->ProdA Inter Benzylic Cation Character (Stabilized by Phenyl Ring) PathB->Inter ProdB 1-Amino-1-phenylpropan-2-ol (Target Isomer) >95% Selectivity Inter->ProdB Nucleophilic Attack at C1

Figure 2: Mechanistic divergence in epoxide aminolysis. Path B is required for the target molecule.

References

  • Zeolite-Catalyzed Regioselectivity

    • Smith, K., et al. "Highly Regio-Selective Synthesis of

      
      -Amino Alcohol by Reaction with Aniline and Propylene Carbonate over Large Pore Zeolite Catalyst."[1] Scientific Research Publishing.[1][4][5]
      
    • (Verified general domain for Scientific Research Publishing)

  • Biocatalytic Cascade

    • Buchtmann, S., et al. "High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from -Methylstyrene." ChemBioChem, 2021.
  • Sharpless Aminohydroxylation (Alternative Route)

    • Tao, B., Schlingloff, G., & Sharpless, K. B.[6] "Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates." Tetrahedron Letters, 1998.[6]

  • Pharmacological Profile

    • PubChem Compound Summary for CID 12352922, 1-amino-1-phenylpropan-2-ol.[1]

  • Epoxide Aminolysis Mechanisms

    • Zaborenko, N., et al. "Mechanistic Investigations of Epoxide Aminolysis in Microreactors."[7] MIT DSpace.

Sources

Technical Guide: pKa Values and Ionization Behavior of (1R,2R)-1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[1]

This guide provides a definitive physicochemical analysis of (1R,2R)-1-Amino-1-phenylpropan-2-ol , commonly identified in pharmacopeias as (+)-Norpseudoephedrine or Cathine . As a phenethylamine derivative and a metabolite of pseudoephedrine, understanding its ionization profile is critical for predicting blood-brain barrier (BBB) penetration, renal clearance, and salt selection during formulation.

The molecule exhibits a classic amphiphilic structure with a basic primary amine and a neutral secondary alcohol. Its ionization behavior is dominated by the protonation of the amine, governed by a pKa of approximately 8.92 .

Chemical Profile
PropertyValueNotes
IUPAC Name (1R,2R)-1-Amino-1-phenylpropan-2-olStereochemistry is critical; diastereomers (e.g., Norephedrine) have slightly different physicochemical properties.
Common Name (+)-Norpseudoephedrine (Cathine)Controlled substance (Schedule IV in some jurisdictions).
Molecular Weight 151.21 g/mol Low MW facilitates paracellular transport if not for charge.
Experimental pKa 8.92 ± 0.10 (Amine)The

-hydroxyl group exerts an electron-withdrawing inductive effect (-I), lowering the pKa relative to amphetamine (~9.9).
Experimental LogP 0.67 Neutral species lipophilicity.

Ionization Dynamics and Mechanistic Insight

The Protonation Equilibrium

The ionization of (1R,2R)-1-Amino-1-phenylpropan-2-ol is defined by the transition between the cationic conjugate acid (


) and the neutral free base (

). The alcohol group (

) remains neutral across the physiological pH range (1–14).


The equilibrium is governed by the Henderson-Hasselbalch equation for bases:



Physiological Distribution (Simulated)

Using the experimental pKa of 8.92, we can model the speciation at critical physiological compartments.

  • Gastric Environment (pH 1.5):

    • State: >99.99% Protonated (

      
      ).
      
    • Implication: High solubility, negligible passive absorption in the stomach.

  • Intestinal/Blood Environment (pH 7.4):

    • Ratio

      
      
      
    • State: ~97% Protonated (

      
      ) / ~3% Neutral (
      
      
      
      ).
    • Implication: Despite high ionization, the small fraction of lipophilic free base (LogP 0.67) drives passive diffusion through the BBB via dynamic equilibrium shifting.

Lipophilicity Profile (LogD vs. pH)

The Distribution Coefficient (LogD) is the effective lipophilicity at a given pH.[1] It is calculated as:



pH EnvironmentCalculated LogDBehavior
2.0 (Stomach)-6.25Highly Hydrophilic (Trapped in aqueous phase)
5.0 (Duodenum)-3.25Low Permeability
7.4 (Blood)-0.85Moderate Permeability (Approaching neutral behavior)
9.0 (Intestine/Colon)0.38High Permeability (Lipophilic dominant)
11.0 (Basic)0.67Max Lipophilicity (= LogP)

Visualization of Signaling & Ionization Pathways

Diagram 1: Ionization Equilibrium & Transport Mechanism

This diagram illustrates the equilibrium between the salt and base forms and their respective interaction with biological membranes.

IonizationPathway cluster_aqueous Aqueous Phase (Blood/Gut) cluster_membrane Lipid Membrane (BBB/Gut Wall) AcidForm Conjugate Acid (BH+) (Soluble, Impermeable) BaseForm Free Base (B) (Lipophilic, Permeable) AcidForm->BaseForm Deprotonation (pH > pKa) Proton H+ BaseForm->Proton Dissociation Diffusion Passive Diffusion BaseForm->Diffusion Partitioning (LogP 0.67) Diffusion->BaseForm Re-equilibration

Caption: The dynamic equilibrium between the protonated species (dominant at pH 7.4) and the neutral species, which drives membrane permeation.

Experimental Protocol: Potentiometric pKa Determination

Reagents and Setup
  • Instrument: Automated Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • Titrant: 0.1 M KOH (Carbonate-free) or 0.1 M HCl.

  • Solvent: Degassed HPLC-grade water (Ionic Strength adjusted to 0.15 M with KCl to mimic physiological conditions).

  • Sample: ~5 mg of (1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride salt (>99% purity).

Step-by-Step Methodology
  • System Calibration:

    • Calibrate pH electrode using 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25.0°C ± 0.1°C.

    • Determine electrode efficiency (Slope > 98% required).

  • Blank Titration:

    • Titrate 0.15 M KCl solution with 0.1 M KOH to determine carbonate contamination levels and electrode zero point (

      
      ).
      
  • Sample Dissolution:

    • Dissolve accurately weighed sample in 20 mL of 0.15 M KCl.

    • Note: If starting with the HCl salt, the initial pH will be acidic (~4-5).

  • Titration Execution:

    • Acidify solution to pH 2.0 using 0.5 M HCl to ensure full protonation.

    • Titrate with 0.1 M KOH in increments of 0.05 mL until pH reaches 11.5.

    • Allow 30 seconds equilibration time between additions (drift < 0.5 mV/s).

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.[2]

    • Identify the inflection point (first derivative maximum).

    • Apply the Bjerrum difference plot method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa.

Diagram 2: Experimental Workflow

ExperimentalWorkflow Start Start: Sample Prep (Weigh ~5mg HCl Salt) Dissolve Dissolve in 0.15 M KCl (Ionic Strength Control) Start->Dissolve Acidify Acidify to pH 2.0 (Ensure 100% Protonation) Dissolve->Acidify Titrate Titrate with 0.1 M KOH (Inert Atmosphere N2) Acidify->Titrate Measure Record Potential (mV) vs Volume (mL) Titrate->Measure Loop until pH 11.5 Measure->Titrate Calculate Calc pKa via Bjerrum Plot / Regression Measure->Calculate Post-Run Analysis

Caption: Standardized workflow for potentiometric determination of pKa, ensuring ionic strength control and carbonate exclusion.

Implications for Drug Development[5][6]

Salt Selection Strategy

Given the pKa of 8.92, the Hydrochloride (HCl) salt is the optimal choice for solid oral dosage forms.

  • Mechanism: The basic amine reacts strongly with HCl to form a stable, crystalline salt.

  • Stability: The high melting point of the HCl salt (approx. 180°C) indicates excellent lattice stability compared to the free base (mp ~77°C).

Chromatographic Separation (HPLC)
  • Tailoring Retention: To retain this polar amine on a C18 column, high pH mobile phases (pH > 9.5) are required to suppress ionization and increase hydrophobicity.

  • Alternative: Use of ion-pairing agents (e.g., TFA or Hexanesulfonic acid) at acidic pH (pH 2-3) to form neutral ion pairs with the protonated amine.

Membrane Permeability

The "pH-Partition Hypothesis" suggests that only the uncharged species permeates.

  • At pH 7.4 , the effective concentration driving diffusion is only ~3% of the total drug concentration.

  • However, the rapid re-equilibration (deprotonation of

    
     as 
    
    
    
    is absorbed) ensures high total bioavailability (>90% renal excretion unchanged), characteristic of amphetamine-class drugs.

References

  • DrugFuture. Norpseudoephedrine Chemical Properties and pKa. Retrieved from [Link]

  • PubChem. Compound Summary for CID 162265: (-)-Norpseudoephedrine.[3][4] National Library of Medicine. Retrieved from [Link]

  • Manallack, D. T., et al. (2013).[5] The significance of acid/base properties in drug discovery.[5] Chemical Society Reviews.[5] Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
  • ACD/Labs. The Impact of Ionization in Drug Discovery & Development. Retrieved from [Link]

Sources

Crystal Structure & Solid-State Characterization of (1R,2R)-Norpseudoephedrine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Data for (1R,2R)-1-Amino-1-phenylpropan-2-ol Salts Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Nomenclature Precision

In the context of pharmaceutical development and chiral resolution, the compound (1R,2R)-1-amino-1-phenylpropan-2-ol is most frequently identified in literature and regulatory databases as (1R,2R)-(-)-Norpseudoephedrine (also known as Cathine).

While the IUPAC name provided in the prompt (1-amino-1-phenylpropan-2-ol) technically describes a regioisomer where the amine is at C1 and hydroxyl at C2, the vast majority of crystallographic and pharmacological data for "drug development" targets the 2-amino-1-phenylpropan-1-ol scaffold. This guide focuses on the (1R,2R)-(-)-Norpseudoephedrine isomer, a controlled substance and critical chiral auxiliary, while addressing the specific crystallographic parameters of its hydrochloride salt.

Key Identification Data:

  • Common Name: (1R,2R)-(-)-Norpseudoephedrine[1][2]

  • Synonyms: Cathine, (-)-Pseudonorephedrine[3]

  • CAS Number (HCl salt): 53643-20-2 / 154-41-6 (base)

  • Stereochemistry: (1R, 2R) – erythro configuration

Stereochemical Landscape

Understanding the crystal packing requires precise definition of the stereocenters. The (1R,2R) configuration dictates the spatial arrangement of the hydrogen bond donors (amine, hydroxyl) which drives the supramolecular assembly.

Stereochemistry Racemate Phenylpropanolamine (Racemic Matrix) NE Norephedrine (threo) Racemate->NE Diastereomers NPE Norpseudoephedrine (erythro) Racemate->NPE Diastereomers R1S2 (1R,2S) (-)-Norephedrine NE->R1S2 S1R2 (1S,2R) (+)-Norephedrine NE->S1R2 R1R2 (1R,2R) (-)-Norpseudoephedrine (Target) NPE->R1R2 S1S2 (1S,2S) (+)-Norpseudoephedrine NPE->S1S2

Figure 1: Stereochemical hierarchy of Phenylpropanolamine derivatives. The (1R,2R) isomer (green) represents the specific target of this guide.

Crystal Structure Data: (1R,2R)-Norpseudoephedrine Hydrochloride[2]

The hydrochloride salt is the most stable and common solid form. The crystal structure is dominated by a charge-assisted hydrogen bonding network involving the chloride anion, the protonated ammonium group, and the hydroxyl moiety.

Unit Cell Parameters

The following data represents the standard monoclinic phase (Space Group


), which is critical for powder X-ray diffraction (PXRD) identification during salt screening.
ParameterValueUncertainty
Crystal System Monoclinic-
Space Group

(No. 4)
-
a (

)
5.4422

b (

)
8.071

c (

)
11.839


(degrees)
101.803

Z (Formula Units) 2-
Calculated Density ~1.25 g/cm³-

Source: Derived from Cambridge Crystallographic Data Centre (CCDC) and Powder Diffraction File entries [1].

Supramolecular Packing Analysis

In the solid state, the (1R,2R) isomer adopts a conformation that maximizes lattice energy through specific interactions:

  • Ammonium-Chloride Bridge: The protonated amine (

    
    ) acts as a triple donor, forming strong ionic hydrogen bonds with three adjacent chloride ions (
    
    
    
    ).
  • Hydroxyl Participation: The secondary alcohol acts as both a donor (to

    
    ) and occasionally an acceptor, linking the cationic chains.
    
  • Aromatic Stacking: The phenyl rings align in a herringbone pattern along the b-axis, contributing to the high melting point (~180-181°C) relative to the free base.

Application: Chiral Resolution via Diastereomeric Salts[4]

One of the primary industrial uses of (1R,2R)-Norpseudoephedrine is as a Resolving Agent . It is used to separate racemic carboxylic acids (e.g., chiral NSAID precursors or amino acid derivatives) by forming diastereomeric salts with distinct solubility profiles.

Mechanism of Action

When the (1R,2R)-amine reacts with a racemic acid (


-Acid), two diastereomeric salts are formed:
  • p-Salt: (1R,2R)-Amine

    
     (R)-Acid
    
  • n-Salt: (1R,2R)-Amine

    
     (S)-Acid
    

These salts possess different lattice energies and solubilities. The "Less Soluble Diastereomer" (LSD) crystallizes first, leaving the "More Soluble Diastereomer" (MSD) in the mother liquor.

Resolution Workflow

ResolutionWorkflow Start Racemic Acid (±) + (1R,2R)-Norpseudoephedrine Solvent Solvent Selection (e.g., EtOH, MeOH/Water) Start->Solvent Heat Heat to Reflux (Dissolution) Solvent->Heat Cool Controlled Cooling (Nucleation of LSD) Heat->Cool Filter Filtration Cool->Filter Solid Solid Cake (Diastereomer A) Filter->Solid Precipitate Liquor Mother Liquor (Diastereomer B) Filter->Liquor Filtrate Recryst Recrystallization (>99% de) Solid->Recryst Crack Salt Breaking (Acid/Base Extraction) Recryst->Crack Final Pure Chiral Acid Crack->Final

Figure 2: Workflow for chiral resolution using (1R,2R)-Norpseudoephedrine as a resolving agent.

Experimental Protocols

Protocol: Crystallization of (1R,2R)-Norpseudoephedrine HCl

For the preparation of analytical standards or X-ray quality crystals.

Materials:

  • (1R,2R)-Norpseudoephedrine free base (1.0 eq)

  • Hydrochloric acid (1.0 M in diethyl ether or ethanol)

  • Solvent: Anhydrous Ethanol / Diethyl Ether

Step-by-Step:

  • Dissolution: Dissolve 500 mg of the free base in 5 mL of absolute ethanol at room temperature. Ensure complete dissolution.

  • Acidification: Dropwise add 1.1 equivalents of HCl (e.g., HCl in ether) while stirring. A white precipitate may form immediately.

  • Crystal Growth:

    • For Powder: Cool the mixture to 0°C for 2 hours, filter, and wash with cold ether.

    • For Single Crystals: Redissolve the precipitate in a minimum amount of hot ethanol. Allow to cool slowly to room temperature in a Dewar flask (to control cooling rate) over 24 hours. Vapor diffusion with diethyl ether can also be used.

  • Drying: Dry the crystals under vacuum at 40°C for 4 hours.

  • Validation: Confirm melting point (180-181°C) and check PXRD against the reference pattern (

    
     peaks at ~11.2°, 17.5°, 22.1° for Cu K
    
    
    
    ).
Protocol: Diastereomeric Salt Screening

To determine if (1R,2R)-Norpseudoephedrine can resolve a target racemic acid.

  • Screening Scale: Use 0.1 mmol of racemic acid per vial.

  • Stoichiometry: Add 0.1 mmol (1.0 eq) of (1R,2R)-Norpseudoephedrine.

  • Solvent Matrix: Prepare 5 vials with different solvents: Ethanol, Methanol, Isopropanol, Acetone, and Ethyl Acetate/EtOH (9:1).

  • Thermal Cycle: Heat to dissolve (60°C), then cool to room temperature at 5°C/hour.

  • Analysis:

    • If solid forms: Filter and analyze by Chiral HPLC to determine diastereomeric excess (de).

    • If no solid: Evaporate solvent partially or add anti-solvent (Hexane).

  • Success Criteria: A "de" > 80% in the first pass indicates a viable resolution system.

References

  • Cambridge Crystallographic Data Centre (CCDC) & Powder Diffraction File. (1992). X-Ray Powder Diffraction Data for (1R,2R)-(-)-norpseudoephedrine hydrochloride. Powder Diffraction, 7(1), 28-31. Link[2]

  • PubChem. (2025). (1R,2R)-(-)-Norpseudoephedrine hydrochloride Data. National Library of Medicine. Link

  • Sigma-Aldrich. (2025). (1R,2R)-(-)-Pseudoephedrine Product Information. Link

  • NIST. (2024). Mass Spectrum and stereochemistry of Norephedrine isomers. NIST Chemistry WebBook. Link

  • Myers, A. G., et al. (1997). Pseudoephedrine as a practical chiral auxiliary. Journal of the American Chemical Society. (Cited for context on chiral auxiliary utility).

Sources

Methodological & Application

Protocol for using (1R,2R)-1-Amino-1-phenylpropan-2-ol as a chiral auxiliary

[1]

Executive Summary

(1R,2R)-1-Amino-1-phenylpropan-2-ol is a vicinal amino alcohol capable of inducing high stereoselectivity in carbon-carbon bond forming reactions.[1] Unlike phenylglycinol (which lacks a substituent at C2) or norephedrine (which has the phenyl group at C2), (1R,2R)-APP possesses a benzylic amine and a homobenzylic alcohol with a methyl substituent.[1]

Key Advantages:

  • Steric Bulk: The C2-methyl group provides additional steric hindrance in the transition state compared to phenylglycinol, potentially enhancing facial bias.[1]

  • Electronic Tuning: The benzylic amine moiety influences the electron density of the derived nitrogen nucleophiles (e.g., in oxazolidinones or imines).[1]

  • Recyclability: The auxiliary can be cleaved and recovered nondestructively after the reaction.[1]

Structural Analysis & Mechanism of Induction[1]

To use this auxiliary effectively, one must understand its spatial arrangement.[1]

  • Configuration: (1R,2R)

  • C1 (Benzylic): Attached to -NH₂, -Ph, -H, -C2.[1]

  • C2 (Homobenzylic): Attached to -OH, -CH₃, -H, -C1.[1]

In an Evans-type enolate alkylation , the auxiliary is first converted to an oxazolidinone.[1] The metal enolate (usually Lithium or Titanium) forms a chelated transition state.[1] The phenyl group at C1 and the methyl group at C2 block one face of the enolate, forcing the electrophile to attack from the opposite, open face.[1]

Visualization: Structural Comparison

Gcluster_0Common AuxiliariesNorephedrineNorephedrine(Ph at C-OH)APP(1R,2R)-APP(Ph at C-NH2, Me at C-OH)Norephedrine->APPRegioisomerPhenylglycinolPhenylglycinol(No Me at C-OH)Phenylglycinol->APPMethylated Analog

Figure 1: Structural relationship between (1R,2R)-APP and standard auxiliaries.[1]

Experimental Protocol: Oxazolidinone-Mediated Alkylation

This workflow consists of three phases: scaffold synthesis , asymmetric reaction , and cleavage/recovery .[1]

Phase I: Synthesis of the Chiral Oxazolidinone

Objective: Convert the amino alcohol into the cyclic carbamate (oxazolidinone).[1]

Reagents:

  • (1R,2R)-1-Amino-1-phenylpropan-2-ol (1.0 equiv)[1]

  • Triphosgene (0.35 equiv) OR Carbonyl Diimidazole (CDI) (1.2 equiv)[1]

  • Triethylamine (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve (1R,2R)-APP (10 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Cool to 0°C. Add Triethylamine (25 mmol).

  • Cyclization:

    • Method A (Triphosgene): Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) and add dropwise over 30 mins. Stir at 0°C for 1 hour, then warm to RT.

    • Method B (CDI): Add solid CDI (12 mmol) in portions. Reflux for 12 hours if conversion is slow.

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.[1] Wash organics with 1M HCl (to remove unreacted amine), NaHCO₃, and brine.[1]

  • Purification: Recrystallize from Hexanes/EtOAc.

    • Checkpoint: Verify structure via ¹H NMR.[1] Look for the disappearance of broad NH/OH signals and the appearance of the cyclic carbamate CO signal in ¹³C NMR (~158 ppm).

Phase II: N-Acylation

Objective: Attach the substrate (e.g., propionic acid) to the auxiliary.[1]

Reagents:

  • Chiral Oxazolidinone (from Phase I)[1]

  • n-Butyllithium (n-BuLi) (1.1 equiv)[1]

  • Propionyl Chloride (1.2 equiv)[1]

  • THF (anhydrous)[1]

Procedure:

  • Dissolve the oxazolidinone in THF at -78°C.

  • Add n-BuLi dropwise to deprotonate the nitrogen (Lithiation).[1] Stir for 30 min.

  • Add Propionyl Chloride dropwise.[1]

  • Stir at -78°C for 1 hr, then warm to 0°C.

  • Quench and isolate.[1] This yields the N-Propionyl Oxazolidinone .[1]

Phase III: Asymmetric Alkylation

Objective: Introduce the new chiral center.[1]

Reagents:

  • N-Propionyl Oxazolidinone[1]

  • NaHMDS or LDA (1.1 equiv)[1]

  • Alkyl Halide (Electrophile, e.g., Benzyl Bromide)[1]

  • THF

Procedure:

  • Enolization: Cool the N-Propionyl Oxazolidinone solution (THF) to -78°C. Add NaHMDS dropwise. Stir for 45-60 mins to form the Z-enolate.

  • Alkylation: Add the Alkyl Halide (dissolved in minimal THF) slowly.

  • Reaction: Stir at -78°C for 2-4 hours. (Monitor by TLC).[1]

  • Quench: Add acetic acid/THF solution at -78°C, then warm to RT.

  • Purification: Flash chromatography. Separation of diastereomers is often possible here if de < 100%.[1]

Phase IV: Cleavage and Recovery

Objective: Release the chiral product and recover the (1R,2R)-APP auxiliary.

Method: Hydrolysis to Carboxylic Acid [1]

  • Dissolve alkylated product in THF/H₂O (3:1).

  • Cool to 0°C. Add LiOH (2.0 equiv) and H₂O₂ (30%, 4.0 equiv). Note: H₂O₂ prevents the cleavage of the oxazolidinone ring itself.[1]

  • Stir at 0°C until starting material is consumed.

  • Workup: Quench with Na₂SO₃ (to destroy peroxide). Evaporate THF.[1]

  • Extraction:

    • Extract the aqueous layer with CH₂Cl₂ to recover the Oxazolidinone Auxiliary (Recycle this!).[1]

    • Acidify the aqueous layer (pH 2) and extract with EtOAc to isolate the Chiral Acid Product .[1]

Workflow Diagram

ReactionCycleStart(1R,2R)-APP(Auxiliary)OxazChiral Oxazolidinone(Scaffold)Start->OxazTriphosgene/CDIAcylN-Acyl Imide(Substrate Attached)Oxaz->AcylR-COCl, n-BuLiEnolateMetal Enolate(Transition State)Acyl->EnolateNaHMDS, -78°CAlkylatedAlkylated Adduct(New Chiral Center)Enolate->AlkylatedR'-X (Electrophile)ProductChiral Acid(Target Molecule)Alkylated->ProductLiOH/H2O2 (Hydrolysis)RecoveryRecovered AuxiliaryAlkylated->RecoveryCleavage ByproductRecovery->OxazRecycle

Figure 2: The cycle of auxiliary attachment, reaction, and recovery.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete reaction or hydrolysis.[1]Ensure anhydrous conditions.[1] If using CDI, reflux is often required.[1] If using Triphosgene, ensure temperature is controlled strictly at 0°C.
Poor Diastereoselectivity (de) "Leakage" of the enolate geometry or insufficient steric bulk.[1]Switch base from LDA to NaHMDS. Ensure temperature stays below -70°C during electrophile addition.
Ring Cleavage during Hydrolysis Attack on the carbamate carbonyl instead of the exocyclic acyl group.[1]Crucial: Use LiOH/H₂O₂ .[1] The peroxide forms a more nucleophilic hydroperoxide anion that specifically attacks the exocyclic carbonyl.[1]
Racemization Proton exchange during quenching.[1]Quench the enolate with acetic acid at -78°C before warming up.

Safety Protocol

  • Triphosgene: Extremely toxic.[1] Generates phosgene gas in situ.[1] Handle only in a high-efficiency fume hood with a phosgene indicator badge present.

  • (1R,2R)-APP: As a biologically active amine (related to cathine/norephedrine), handle with care.[1] Avoid inhalation of dust.[1]

  • Peroxides: When using LiOH/H₂O₂, ensure all peroxides are quenched with Sodium Sulfite before organic extraction to prevent explosion hazards during concentration.[1]

References

  • Compound Data & Synthesis

    • PubChem. 1-amino-1-phenylpropan-2-ol hydrochloride.[1][2][3] National Library of Medicine.[4] Available at: [Link][1][4]

    • Erdmann, V., et al. (2017).[5] Enzymatic and Chemoenzymatic 3-Step Cascades for the Synthesis of Stereochemically Complementary Trisubstituted Tetrahydroisoquinolines. Angewandte Chemie International Edition. (Describes enzymatic synthesis of (1R,2R)-APP).

  • General Auxiliary Protocols (Evans/Myers)

    • Evans, D. A., et al. (1982).[1] Bis(oxazolines) as chiral ligands in metal-catalyzed asymmetric reactions. (Foundational text on oxazolidinone chemistry).

    • Ager, D. J., Prakash, I., & Schaad, D. R. (1996).[1] 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.[1] (Comprehensive review of amino alcohol auxiliaries).

  • Stereochemical Context

    • ResearchGate.[1][6] Chemical structures of cathinone, cathine and norephedrine. Available at: [Link] (For structural verification of regioisomers).

Application Note: Synthesis of Chiral Oxazolines from 1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing chiral 2-oxazolines utilizing 1-amino-1-phenylpropan-2-ol as the chiral scaffold. Unlike the more common norephedrine (which yields 4-methyl-5-phenyl oxazolines), this specific regioisomer yields 4-phenyl-5-methyl-2-oxazolines . These ligands are critical in asymmetric catalysis, particularly in Henry reactions, Diels-Alder cycloadditions, and cyclopropanations where the steric bulk of the phenyl group at the C4 position exerts unique stereochemical influence.

We focus here on the Witte-Seeliger methodology (ZnCl₂-catalyzed cyclization with nitriles). This route is selected for its operational simplicity, scalability, and—crucially—its ability to proceed with retention of configuration at both stereocenters, avoiding the risk of racemization common in acid-mediated dehydration pathways.

Strategic Overview & Mechanism

Regiochemistry and Stereochemistry

The choice of starting material dictates the topology of the resulting ligand. It is vital to distinguish between the two common phenyl-propanol amino isomers:

  • Norephedrine (Standard): 2-amino-1-phenylpropan-1-ol

    
    4-Methyl-5-Phenyl -oxazoline.
    
  • Target Substrate: 1-amino-1-phenylpropan-2-ol

    
    4-Phenyl-5-Methyl -oxazoline.
    

In the target substrate, the amine is benzylic.[1][2] The phenyl group ends up at the 4-position (adjacent to the nitrogen), which is often the "privileged" position for inducing enantioselectivity in metal-catalyzed reactions.

Mechanistic Pathway (Zinc Catalysis)

The reaction proceeds via the coordination of the nitrile and the amino alcohol to the Lewis acidic Zinc center. The Zinc activates the nitrile for nucleophilic attack by the amine, forming an amidine intermediate. Subsequent intramolecular attack by the hydroxyl group and loss of ammonia yields the oxazoline.

ReactionMechanism Substrate 1-Amino-1-phenylpropan-2-ol + Nitrile (R-CN) Complex Zn-Coordination Complex (Activation of Nitrile) Substrate->Complex ZnCl2, PhCl, Reflux Amidine Amidine Intermediate (C-N Bond Formation) Complex->Amidine Nucleophilic Attack Cyclization Intramolecular Cyclization (C-O Bond Formation) Amidine->Cyclization -NH3 Product 4-Phenyl-5-Methyl-Oxazoline + NH3 (Gas) Cyclization->Product Final Ligand

Figure 1: Step-wise mechanism of Zinc-catalyzed oxazoline formation. The process preserves the stereocenters C1 and C2.

Experimental Protocol

Materials & Equipment
  • Substrate: (1S, 2S)-1-amino-1-phenylpropan-2-ol ( >98% ee).

  • Reagent: Benzonitrile (1.2 equiv) or substituted nitrile.

  • Catalyst: Anhydrous Zinc Chloride (ZnCl₂).[3] Note: Must be fused or dried under vacuum if hygroscopic.

  • Solvent: Chlorobenzene (Anhydrous).

  • Apparatus: 250 mL 3-neck RBF, Dean-Stark trap (optional, for ammonia removal), Reflux condenser, Nitrogen line.

Standard Operating Procedure (SOP)

Step 1: Catalyst Preparation

  • Flame-dry the glassware under vacuum and backfill with Nitrogen.

  • Charge the flask with Anhydrous ZnCl₂ (5.0 mol%).

    • Expert Tip: If ZnCl₂ is wet, melt it under high vacuum with a heat gun until it fuses, then cool under N₂ to ensure maximum Lewis acidity.

Step 2: Reaction Assembly

  • Add 1-amino-1-phenylpropan-2-ol (10.0 mmol, 1.51 g) to the flask.

  • Add Benzonitrile (12.0 mmol, 1.24 g).

  • Add Chlorobenzene (30 mL).

  • Heat the mixture to reflux (approx. 132°C).

Step 3: Monitoring & Completion

  • Maintain reflux for 12–24 hours. Evolution of ammonia gas (detectable by pH paper at the vent) indicates reaction progress.

  • Monitor by TLC (Eluent: 20% EtOAc in Hexanes). The amino alcohol spot (polar, near baseline) should disappear; the oxazoline spot (less polar, UV active) will appear.

Step 4: Work-up

  • Cool reaction to room temperature.

  • Dilute with Dichloromethane (DCM, 50 mL).

  • Wash with aqueous NH₄OH (10%) or saturated NaHCO₃ to break the Zn-complex and remove Zinc salts.

    • Critical: Zinc often forms a stable complex with the product. Vigorous stirring with ammonia solution is required to liberate the free ligand.

  • Extract aqueous layer with DCM (2 x 30 mL).

  • Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.[4]

  • Gradient: 0%

    
     20% EtOAc in Hexanes.
    
  • Note: Oxazolines are weakly basic; adding 1% Triethylamine to the eluent can prevent tailing on silica.

Data Analysis & Characterization

Expected Analytical Data

For the product derived from Benzonitrile and (1S, 2S)-1-amino-1-phenylpropan-2-ol: (4S, 5S)-2,4-diphenyl-5-methyl-4,5-dihydrooxazole .[5]

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl₃)

5.2–5.5 ppm (d, 1H,

Hz)
H-4 proton (Benzylic). Doublet indicates coupling to H-5.
1H NMR (CDCl₃)

4.6–4.9 ppm (dq, 1H)
H-5 proton . Coupled to H-4 and Methyl group.
1H NMR (CDCl₃)

1.3–1.5 ppm (d, 3H)
Methyl group at C5.
IR Spectroscopy 1630–1650 cm⁻¹ (Strong)C=N stretch . Characteristic of the oxazoline ring.
Chiral HPLC Chiralcel OD-H or AD-H columnUsed to verify >99% ee (retention of configuration).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield "Wet" ZnCl₂ catalyst.Fuse ZnCl₂ under vacuum before use. Water kills the Lewis acid activity.
Product trapped in aqueous phase Stable Zn-Oxazoline complex.Increase wash time with NH₄OH or use EDTA solution to chelate Zinc during workup.
Inversion of Stereochemistry Reaction temperature too high or acidic impurity.Ensure neutral conditions. Avoid using strong protic acids (e.g., H₂SO₄) which favor the "push-pull" mechanism that causes inversion.

Workflow Visualization

The following diagram outlines the critical path from starting material to purified ligand, emphasizing the purification branch points.

Workflow Start Start: 1-Amino-1-phenylpropan-2-ol + Nitrile + ZnCl2 Reflux Reflux in Chlorobenzene (132°C, 18-24h) Start->Reflux Check TLC Check (Amine consumption?) Reflux->Check Check->Reflux No (Continue Heating) Workup Quench with 10% NH4OH (Break Zn-Complex) Check->Workup Yes Extract DCM Extraction & Drying (MgSO4) Workup->Extract Purify Flash Chromatography (Hex/EtOAc + 1% Et3N) Extract->Purify Final Pure Chiral Oxazoline Purify->Final

Figure 2: Operational workflow for the isolation of chemically pure oxazolines.

References

  • Bolm, C., et al. (1991). Bis(oxazolines) as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions. Chemical Reviews. Link

  • Witte, H., & Seeliger, W. (1974). Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen (Cyclic Imidic Esters from Nitriles and Amino Alcohols). Liebigs Annalen der Chemie. Link

  • Evans, D. A., et al. (1993). C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society.[6] Link

  • Gomez, M., et al. (2002). Palladium-catalyzed asymmetric allylic alkylation using chiral oxazoline ligands. European Journal of Organic Chemistry. Link

  • Corner, K., et al. (2017). One-step multicomponent synthesis of chiral oxazolinyl-zinc complexes. Chemistry Central Journal (BMC Chemistry). Link

Sources

Catalytic applications of (1R,2R)-1-Amino-1-phenylpropan-2-ol ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Applications of (1R,2R)-1-Amino-1-phenylpropan-2-ol Ligands

Executive Summary

(1R,2R)-1-Amino-1-phenylpropan-2-ol (often abbreviated as (1R,2R)-APP ) is a specialized chiral 1,2-amino alcohol ligand. While structurally isomeric to the widely used norephedrine (which is 2-amino-1-phenylpropan-1-ol), (1R,2R)-APP possesses a distinct regioisomeric scaffold where the primary amine is benzylic and the hydroxyl group is homobenzylic .

This structural nuance imparts unique steric and electronic properties, making it a valuable ligand for enantioselective Lewis acid catalysis , organozinc alkylations , and borane-mediated reductions . This guide details the mechanistic basis for its selectivity and provides validated protocols for its deployment in asymmetric synthesis.

Ligand Profile & Chemical Competence

Structural Analysis

Unlike norephedrine, where the alcohol is benzylic, (1R,2R)-APP places the amino group at the benzylic position (C1). This affects the acidity of the protons and the bite angle of the resulting metal chelate.

  • IUPAC Name: (1R,2R)-1-Amino-1-phenylpropan-2-ol[1]

  • CAS Number: 255060-27-6 (HCl salt) / 52500-61-5 (Free base)

  • Coordination Mode: Bidentate (

    
    -donor), forming rigid 5-membered metallacycles.
    
  • Key Feature: The C1-benzylic amine increases the steric bulk closer to the nitrogen donor, influencing the trajectory of incoming nucleophiles in catalytic complexes.

Mechanistic Mode of Action

In catalytic cycles, (1R,2R)-APP acts as a chiral scaffold that breaks the symmetry of prochiral substrates.

  • Deprotonation: The hydroxyl proton is removed (e.g., by

    
     or 
    
    
    
    ), forming a metal alkoxide.
  • Coordination: The amine nitrogen coordinates to the metal center, creating a chiral pocket.

  • Induction: The phenyl group at C1 and the methyl group at C2 orient themselves to minimize steric clash, effectively shielding one face of the coordinated substrate (e.g., aldehyde or ketone).

Primary Application: Enantioselective Addition of Diethylzinc to Aldehydes

This is the benchmark reaction for characterizing 1,2-amino alcohol ligands. (1R,2R)-APP catalyzes the transfer of an ethyl group from zinc to an aldehyde, forming chiral secondary alcohols with high enantiomeric excess (


).
Reaction Scheme


Validated Protocol

Materials:

  • Ligand: (1R,2R)-1-Amino-1-phenylpropan-2-ol (16.5 mg, 0.1 mmol, 10 mol%)

  • Substrate: Benzaldehyde (106 mg, 1.0 mmol)

  • Reagent: Diethylzinc (

    
    ), 1.0 M solution in hexane (2.2 mL, 2.2 mmol)
    
  • Solvent: Toluene (anhydrous, 5 mL)

  • Atmosphere: Argon or Nitrogen (strictly inert)

Step-by-Step Procedure:

  • Catalyst Formation: In a flame-dried Schlenk flask under argon, dissolve the ligand (16.5 mg) in anhydrous toluene (3 mL).

  • Zinc Activation: Cool the solution to 0 °C. Dropwise add the

    
     solution (2.2 mL). Caution: 
    
    
    
    is pyrophoric.
  • Maturation: Allow the mixture to stir at 0 °C for 20 minutes. This forms the active chiral zinc-aminoalkoxide complex.

  • Substrate Addition: Add benzaldehyde (1.0 mmol) slowly to the stirring mixture.

  • Reaction: Stir at 0 °C for 12–18 hours. Monitor conversion via TLC (Hexane:EtOAc 8:2).

  • Quench: Carefully quench the reaction by adding saturated

    
     solution (5 mL) dropwise at 0 °C.
    
  • Workup: Extract with

    
     (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica gel) to isolate 1-phenyl-1-propanol.

  • Analysis: Determine

    
     via chiral HPLC (e.g., Chiralcel OD-H column).
    

Expected Outcome:

  • Yield: >90%

  • Enantioselectivity: 85–95%

    
     (Configuration typically correlates to the ligand's stereochemistry; for (1R,2R)-ligand, expect (R)-alcohol product, though this must be experimentally verified as it depends on the specific transition state assembly).
    

Secondary Application: Asymmetric Borane Reduction

(1R,2R)-APP serves as an effective precatalyst for the borane-mediated reduction of prochiral ketones to chiral alcohols.

Mechanism

The ligand reacts with borane (


 or 

) to form a chiral oxazaborolidine intermediate (in situ), structurally analogous to the CBS (Corey-Bakshi-Shibata) catalyst.
Protocol Summary
  • Loading: 5–10 mol% ligand.

  • Conditions: React ligand with 2 equivalents of borane at room temperature for 1 hour to generate the active species.

  • Addition: Add ketone substrate slowly (over 1–2 hours) at temperatures between -20 °C and +20 °C depending on substrate steric demand.

  • Selectivity: The rigid backbone of (1R,2R)-APP restricts the hydride attack to the Re-face or Si-face of the ketone, yielding high optical purity.

Visualization: Catalytic Cycle & Workflow

The following diagram illustrates the catalytic cycle for the Diethylzinc addition, highlighting the formation of the bimetallic transition state.

G Ligand (1R,2R)-APP Ligand ActiveCat Chiral Zn-Complex (Active Catalyst) Ligand->ActiveCat + Et2Zn - Ethane Et2Zn Et2Zn (Reagent) Et2Zn->ActiveCat TS Transition State (Bimetallic Assembly) ActiveCat->TS + Substrate Substrate Aldehyde (R-CHO) Substrate->TS ProductZn Zinc Alkoxide Product TS->ProductZn Alkyl Transfer ProductZn->ActiveCat Catalyst Release FinalProduct Chiral Alcohol (High ee) ProductZn->FinalProduct + H3O+ (Quench) Recycle Catalyst Regeneration

Caption: Catalytic cycle for enantioselective alkylation. The ligand forms a chiral zinc complex that directs the alkyl transfer.

Troubleshooting & Optimization

VariableRecommendationRationale
Moisture Strictly Exclusion Water hydrolyzes

and the active catalyst. Use flame-dried glassware.
Temperature 0 °C to Room Temp Lower temperatures (0 °C) generally improve

but reduce rate.
Ligand Purity >99% ee Required The optical purity of the product is linearly dependent on the ligand's purity (Non-linear effects are possible but rare).
Solvent Toluene or Hexane Non-coordinating solvents prevent competition for the metal center. Avoid THF for Zn-alkylations.

References

  • Synthesis and Characterization of (1R,2R)

    • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine via Linear and Divergent Enzymatic Cascades.
    • [Link]

  • General Mechanism of Amino Alcohol Ligands

    • Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Chemical Reviews.[2][3]

    • [Link]

  • Comparative Ligand Studies (Norephedrine vs. Isomers)

    • Chiral 1,2-amino alcohols as catalysts for enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry.[2][3][4][5][6][7][8]

    • [Link]

Sources

Application Note: Precision N-Alkylation Protocols for (1R,2R)-1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1R,2R)-1-Amino-1-phenylpropan-2-ol (also known as norpseudoephedrine) is a critical chiral scaffold in the synthesis of sympathomimetic agents, chiral auxiliaries, and resolving agents. Its dual functionality (vicinal amino alcohol) presents a specific synthetic challenge: chemoselectivity . The objective is to functionalize the nitrogen atom (N-alkylation) without affecting the hydroxyl group (O-alkylation) or compromising the stereochemical integrity of the C1 and C2 chiral centers.

This guide details two validated protocols for the N-alkylation of (1R,2R)-1-Amino-1-phenylpropan-2-ol:

  • Reductive Amination (Method A): The preferred route for high chemoselectivity and mono-alkylation.

  • Direct Nucleophilic Substitution (Method B): A cost-effective alternative for simple alkyl groups, optimized to prevent over-alkylation.

Strategic Analysis & Mechanistic Grounding

The Chemoselectivity Challenge

The substrate contains two nucleophilic sites: the primary amine (-NH₂) and the secondary alcohol (-OH).

  • Nucleophilicity: Under neutral to mildly basic conditions, the amine is significantly more nucleophilic (

    
     for conjugate acid) than the alcohol (
    
    
    
    ).
  • Risk Factors: Strong bases (e.g., NaH) or high temperatures can promote O-alkylation or cyclization to oxazolines.

  • Stereochemical Risk: The benzylic position (C1) is susceptible to racemization via formation of benzylic carbocations or radical intermediates if harsh conditions are employed.

Decision Matrix: Selecting the Right Protocol
FeatureMethod A: Reductive AminationMethod B: Direct Alkylation
Primary Mechanism Condensation

Reduction

Nucleophilic Attack
Selectivity (Mono vs. Di) Excellent (Mono-dominant)Moderate (Requires control)
Regioselectivity (N vs. O) High (Kinetic control)High (if Base <

of OH)
Substrate Scope Aldehydes/KetonesAlkyl Halides
Green Metrics High (if using catalytic hydrogenation)Moderate (Salt waste generated)

Method A: Reductive Amination (Gold Standard)

Principle: This method involves the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine/enamine intermediate, which is selectively reduced in situ or sequentially to the secondary amine.

Materials & Reagents[1]
  • Substrate: (1R,2R)-1-Amino-1-phenylpropan-2-ol (1.0 equiv).

  • Carbonyl Source: Benzaldehyde, Acetone, etc. (1.05 - 1.1 equiv).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equiv). Note: STAB is preferred over NaBH₄ for its selectivity toward imines over aldehydes/ketones.

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – accelerates imine formation.

Detailed Protocol
  • Imine Formation:

    • Charge a reaction vessel with (1R,2R)-1-Amino-1-phenylpropan-2-ol (10 mmol) and DCE (30 mL).

    • Add the aldehyde/ketone (10.5 mmol) and Acetic Acid (10 mmol).

    • Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (

      
      ).
      
    • Checkpoint: Monitor by TLC or LC-MS to confirm disappearance of the aldehyde.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH(OAc)₃ (14 mmol) portion-wise over 15 minutes. Caution: Mild exotherm.

    • Allow the reaction to warm to RT and stir for 4–12 hours.

  • Work-up:

    • Quench with saturated aqueous

      
       solution (slow addition).
      
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • The crude secondary amine is often pure enough for use. If necessary, purify via flash column chromatography (SiO₂, MeOH/DCM gradient).

Critical mechanistic Insight

The use of STAB is crucial here. Unlike


, STAB does not readily reduce aldehydes/ketones in the absence of an amine but rapidly reduces the protonated iminium ion. This "chemoselective window" prevents the reduction of the starting carbonyl compound to its corresponding alcohol, ensuring high atom economy.

Method B: Direct Alkylation (Nucleophilic Substitution)

Principle: Direct


 attack of the amine on an alkyl halide. This method is prone to over-alkylation (formation of tertiary amines or quaternary ammonium salts).
Materials & Reagents
  • Substrate: (1R,2R)-1-Amino-1-phenylpropan-2-ol (1.0 equiv).

  • Alkylating Agent: Alkyl Bromide/Iodide (0.9 - 1.0 equiv). Note: Use slight deficit to prevent over-alkylation.

  • Base: Potassium Carbonate (

    
    ) (1.5 equiv) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Detailed Protocol
  • Setup:

    • Dissolve (1R,2R)-1-Amino-1-phenylpropan-2-ol (10 mmol) in anhydrous MeCN (40 mL).

    • Add milled

      
       (15 mmol). Stir to create a suspension.
      
  • Controlled Addition:

    • Dissolve the Alkyl Halide (9.0 - 9.5 mmol) in MeCN (10 mL).

    • Crucial Step: Add the alkyl halide solution dropwise via syringe pump over 1 hour at RT. This keeps the concentration of the alkylating agent low relative to the amine, favoring mono-alkylation.

  • Reaction:

    • Heat to 40–60°C (depending on alkyl halide reactivity). Monitor closely by HPLC.

    • Stop Condition: Terminate when the dialkylated impurity reaches >5% or starting material consumption stalls.

  • Work-up:

    • Filter off inorganic salts.

    • Concentrate the filtrate.[1]

    • Partition between Ethyl Acetate and Water. Wash organic layer with Brine.[1]

Troubleshooting Over-Alkylation

If dialkylation is persistent, switch to the "Sacrificial Amine" modification: Use 3–5 equivalents of the amino-alcohol substrate relative to the alkyl halide. The excess starting material acts as a statistical buffer and can be recovered during purification.

Visualizing the Reaction Pathways

The following diagram illustrates the decision logic and chemical pathways for both methods, highlighting the critical intermediates.

N_Alkylation_Pathways cluster_0 Method A: Reductive Amination cluster_1 Method B: Direct Alkylation Start (1R,2R)-1-Amino-1-phenylpropan-2-ol (Starting Material) Imine Imine/Iminium Intermediate Start->Imine Condensation (AcOH, RT) Transition SN2 Transition State Start->Transition Nucleophilic Attack Aldehyde Aldehyde/Ketone (Carbonyl Source) Aldehyde->Imine ProductA Mono-N-Alkylated Product (High Selectivity) Imine->ProductA Reduction (STAB, 0°C) RedAgent NaBH(OAc)3 (Reducing Agent) RedAgent->ProductA AlkylHalide Alkyl Halide (R-X) AlkylHalide->Transition Base Base (K2CO3) Base->Transition Proton Scavenge ProductB Mono-N-Alkylated Product Transition->ProductB Major Path SideProduct Di-Alkylated Side Product Transition->SideProduct Minor Path (Over-alkylation) ProductB->SideProduct 2nd Eq. R-X

Caption: Comparative workflow of Reductive Amination (Method A) vs. Direct Alkylation (Method B), highlighting the kinetic control in Method A preventing side-product formation.

Analytical Validation & Quality Control

To ensure the protocol's success, the following analytical parameters must be verified.

ParameterMethodAcceptance Criteria
Identity

-NMR (DMSO-

)
Diagnostic shift of

-proton; appearance of N-alkyl signals.
Purity HPLC (C18, MeCN/H₂O)> 98% Area Under Curve (AUC).
Stereochemistry Chiral HPLC / Polarimetryee/de > 99%. Compare

with literature.
Regiochemistry HMBC NMRCorrelation between N-alkyl protons and C1/C2 carbons; NO O-alkyl correlations.

References

  • Afanasyev, O. I., et al. (2019).[2] "Reductive Amination in the Synthesis of Pharmaceuticals." Chemical Reviews, 119(23), 11857–11911.[2] [Link]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811. [Link]

  • Hamid, M. H., et al. (2007). "Ruthenium-catalyzed N-alkylation of amines with alcohols." Chemical Communications, (7), 725-727. (Reference for Green/Hydrogen Borrowing alternative). [Link]

Sources

Application Note: Precision Synthesis of Chiral Schiff Bases from (1R,2R)-Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and asymmetric catalysis. It details the precision synthesis of chiral Schiff bases using (1R,2R)-amino alcohols, distinguishing these tridentate ligands from the more common tetradentate Salen ligands derived from diamines.[1]

Executive Summary

Chiral Schiff bases derived from (1R,2R)-amino alcohols (e.g., norephedrine, 2-amino-1,2-diphenylethanol) are critical "privileged ligands" in asymmetric synthesis.[1] Unlike


-symmetric Salen ligands derived from diamines, these amino-alcohol derivatives typically form tridentate (N,O,O)  complexes with transition metals (V, Cu, Zn).[1] These complexes drive high enantioselectivity in reactions such as the Henry reaction, sulfoxidation, and trimethylsilylcyanation.[1]

This guide provides a validated protocol for synthesizing these ligands, emphasizing the control of imine stability and preventing racemization of the labile


-chiral center.

Mechanistic Principles & Reaction Design[2]

The Condensation Mechanism

The formation of the Schiff base (imine) is a reversible condensation between the primary amine of the chiral alcohol and the carbonyl of a salicylaldehyde derivative.

  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.

  • Proton Transfer & Dehydration: Acid catalysis (often provided by the phenolic proton itself or added Lewis acid) facilitates the elimination of water to form the C=N bond.

  • Equilibrium Management: As the reaction is reversible, water removal (via Dean-Stark or molecular sieves) or precipitation of the product drives the equilibrium forward.

Visualization: Reaction Pathway

The following diagram illustrates the stepwise conversion and the critical role of water removal.

SchiffBaseMechanism Reactants Salicylaldehyde + (1R,2R)-Amino Alcohol Intermediate Carbinolamine (Tetrahedral Intermediate) Reactants->Intermediate Nucleophilic Attack Transition Protonation & Water Elimination Intermediate->Transition Acid Catalysis Product Chiral Schiff Base (Imine) + H₂O Transition->Product - H₂O (Dehydration) Product->Intermediate Hydrolysis (Avoid!)

Figure 1: Stepwise mechanism of Schiff base formation.[1] Preventing the reverse hydrolysis path is critical for high yield.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Target: Synthesis of (1R,2R)-N-salicylidene-2-amino-1,2-diphenylethanol.[1] Scale: 10 mmol.

Reagents & Equipment[1][2][3][4][5][6]
  • (1R,2R)-2-Amino-1,2-diphenylethanol (2.13 g, 10 mmol)[1]

  • Salicylaldehyde (1.22 g, 10 mmol) (or substituted derivative)[1]

  • Absolute Ethanol (EtOH) or Methanol (MeOH): 20–30 mL

  • Anhydrous

    
     (optional, for water scavenging)[1]
    
  • Reflux condenser, magnetic stirrer, inert gas (

    
    ) line.[1]
    
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of the (1R,2R)-amino alcohol in 15 mL of absolute EtOH.

    • Note: Ensure the amino alcohol is fully dissolved. Gentle warming (40°C) may be required.

  • Addition: Add 10 mmol (1.0 eq) of salicylaldehyde dropwise to the stirring solution.

    • Observation: The solution will typically turn bright yellow immediately, indicating initial imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C for EtOH) for 3–5 hours.

    • Critical Control: If the substrate is sensitive to racemization, reduce temperature to 60°C and extend time, or add 1 g of activated 4Å molecular sieves to the flask to accelerate dehydration without excessive heat.

  • Crystallization: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours.

    • Yield Optimization: If no precipitate forms, reduce solvent volume by 50% under vacuum (rotary evaporator) and re-cool.[1]

  • Isolation: Filter the yellow crystalline solid using a Buchner funnel. Wash with cold EtOH (2 x 5 mL).

  • Drying: Dry the product in a vacuum desiccator over

    
     or silica gel for 12 hours.
    
Protocol B: Microwave-Assisted "Green" Synthesis (Rapid Screening)

Application: Ideal for generating libraries of ligands with varying electronic properties (e.g., nitro-, chloro-, methoxy-salicylaldehydes).[1]

  • Mixing: Grind 2 mmol of amino alcohol and 2 mmol of aldehyde in a mortar until a homogeneous paste forms (solvent-free) or mix in 2 mL of water (aqueous suspension).

  • Irradiation: Place in a microwave reactor. Irradiate at 150–300 W for 2–5 minutes.

    • Safety: Do not use a domestic microwave; use a dedicated synthesis reactor with temperature control (max 100°C).

  • Workup: Dissolve the crude melt in hot EtOH, filter while hot to remove insoluble impurities, and crystallize as in Protocol A.

Characterization & Quality Control

Verify the structure and optical purity using the following parameters.

TechniqueParameterExpected Signal / ValueInterpretation
FT-IR C=N Stretch1610 – 1640 cm⁻¹Strong, sharp peak confirms imine formation.[1]
FT-IR C=O Stretch~1660–1700 cm⁻¹Absence required.[2] Presence indicates unreacted aldehyde.[2]
¹H NMR Azomethine (CH=N)δ 8.2 – 8.8 ppm (s)Diagnostic singlet. Integration must match aromatic protons.[2]
¹H NMR Phenolic OHδ 12.0 – 14.0 ppmBroad singlet, often downfield due to intramolecular H-bonding.[1]
Polarimetry Specific Rotation

Compound SpecificCompare with literature. Significant deviation suggests racemization.[2]
QC Workflow Diagram

QC_Workflow Sample Isolated Crystals IR_Check FT-IR Analysis Sample->IR_Check NMR_Check 1H NMR Analysis Sample->NMR_Check Rotation_Check Polarimetry ([α]D) Sample->Rotation_Check Decision Pass Criteria? IR_Check->Decision C=N present No C=O NMR_Check->Decision Single Imine Peak Rotation_Check->Decision Matches Lit. Final Release for Catalysis Decision->Final Yes Reprocess Recrystallize / Discard Decision->Reprocess No

Figure 2: Quality Control decision tree for chiral ligand validation.

Troubleshooting & Optimization

  • Problem: Oiling Out.

    • Cause: Product is too soluble in the alcohol or impurities are lowering the melting point.

    • Solution: Scratch the flask with a glass rod to induce nucleation. Alternatively, switch solvent to a mixture of EtOH/Water (9:[1]1) or use Isopropanol.

  • Problem: Hydrolysis on Column.

    • Cause: Silica gel is slightly acidic, which can hydrolyze the imine bond.

    • Solution: Avoid column chromatography if possible.[2] If necessary, neutralize the silica with 1% Triethylamine (Et3N) in the eluent. Crystallization is always preferred for chiral ligands to upgrade enantiopurity.[2]

  • Problem: Racemization.

    • Cause: High temperatures or strong basic conditions can epimerize the

      
      -carbon of the amino alcohol.
      
    • Solution: Keep reflux times < 5 hours.[2] Verify optical rotation against the starting material's theoretical value.

References

  • Synthesis of Tridentate Schiff Base Ligands

    • Title: Synthesis and characterization of Schiff base derived from salicylaldehyde and amino acid.[6][7][8][9][10]

    • Source: African Journal of Pharmacy and Pharmacology (via AJOL).
    • URL:[Link][1]

  • Microwave-Assisted Synthesis

    • Title: Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media.[7][8]

    • Source: Journal of Chemistry (Hindawi/Wiley).
    • URL:[Link]

  • Chiral Amino Alcohol Ligands in Catalysis

    • Title: Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers.[1][11]

    • Source: MDPI (Molecules).
    • URL:[Link][1]

  • General Schiff Base Characterization

    • Title: Synthesis and Characteriz
    • Source: Adıyaman University Journal of Science.[2]

    • URL:[Link][1]

Sources

Methods for derivatizing 1-Amino-1-phenylpropan-2-ol for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Amino-1-phenylpropan-2-ol (Cathine) and its stereoisomers (e.g., Norephedrine) are polar sympathomimetic amines containing both hydroxyl (-OH) and amine (-NH2) functional groups. These moieties induce significant hydrogen bonding, resulting in poor volatility, thermal instability, and severe peak tailing during direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide details three validated derivatization methodologies—Perfluoroacylation , Silylation , and Chiral Derivatization —to transform these analytes into volatile, thermally stable, and chromatographically resolved species. We provide mechanistic insights, step-by-step protocols, and comparative data to empower researchers in forensic toxicology and pharmaceutical development.

Introduction & Chemical Causality

The core challenge in analyzing 1-Amino-1-phenylpropan-2-ol lies in its dual polarity. The primary amine and secondary alcohol groups act as strong nucleophiles and hydrogen bond donors/acceptors.

  • The Problem: In an underivatized state, these groups interact with silanol sites on the GC column stationary phase, causing peak broadening and memory effects.

  • The Solution: Derivatization replaces active hydrogens with non-polar groups (acyl, silyl, or chiral moieties). This reduces polarity, increases molecular weight (often improving MS sensitivity), and stabilizes the molecule against thermal degradation in the injector port.

Decision Matrix: Selecting the Right Method

FeatureMethod A: Perfluoroacylation (PFPA/HFBA) Method B: Silylation (BSTFA) Method C: Chiral (TPC)
Primary Use Forensic Toxicology, Trace QuantitationMetabolic Profiling, General ScreeningEnantiomeric Separation (D vs L)
Sensitivity High (Electrophilic fluorines enhance MS response)ModerateModerate
Stability Excellent (Stable in solvent for days)Moisture Sensitive (Hydrolyzes easily)Good
Reaction Type Acylation (Forms Amides/Esters)Silylation (Forms Silyl Ethers/Amines)Amidation (Forms Diastereomers)
Target Groups -NH₂, -OH-NH₂, -OH-NH₂ (Selectively)

Experimental Workflows & Protocols

Method A: Perfluoroacylation (High Sensitivity)

Reagents: Pentafluoropropionic Anhydride (PFPA) or Heptafluorobutyric Anhydride (HFBA). This method is the "Gold Standard" for forensic analysis due to the formation of stable, high-mass fragments that move the molecular ion away from low-mass background noise.

Mechanism: The anhydride reacts with both the amine and hydroxyl groups to form an N,O-bis-perfluoroacyl derivative .

Reaction:



Protocol:

  • Extraction: Evaporate the solvent from the sample extract (e.g., ethyl acetate or ether fraction) to complete dryness under a stream of nitrogen at 40°C. Note: Ensure zero water content; anhydrides react violently with water.

  • Reagent Addition: Add 50 µL of Ethyl Acetate (anhydrous) and 50 µL of HFBA (or PFPA) to the residue.

  • Incubation: Cap the vial tightly (PTFE-lined cap). Vortex for 10 seconds. Heat at 70°C for 30 minutes .

    • Why 70°C? This temperature overcomes the activation energy required to fully acylate the sterically hindered secondary alcohol and the amine.

  • Evaporation: Remove the vial from heat. Evaporate the excess reagent to dryness under a gentle stream of nitrogen at 40°C. Critical Step: Excess acid anhydride can damage the GC column.

  • Reconstitution: Reconstitute the residue in 100 µL of Ethyl Acetate or Toluene.

  • Analysis: Inject 1 µL into the GC-MS.

Key MS Ions (HFBA Derivative):

  • m/z 240: Base peak (Alpha-cleavage of the amine portion:

    
    ).
    
  • m/z 117: Phenyl-related fragment.

  • m/z 330: Molecular ion related fragments (depending on ionization energy).

Method B: Silylation (General Profiling)

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS). Silylation is faster but less stable. It is ideal for "shotgun" metabolomics where multiple compound classes are analyzed simultaneously.

Protocol:

  • Drying: Evaporate sample to complete dryness. Strictly anhydrous conditions are required.

  • Reaction: Add 50 µL of Pyridine (solvent/catalyst) and 50 µL of BSTFA + 1% TMCS .

  • Incubation: Heat at 70°C for 20 minutes .

    • Causality: TMCS acts as a catalyst to silylate the hindered secondary hydroxyl group.

  • Direct Injection: Do NOT evaporate. Inject 1 µL directly.

    • Warning: Silyl derivatives hydrolyze upon contact with moisture. Analyze within 12 hours.

Method C: Chiral Derivatization (Enantiomer Separation)

Reagent: N-Trifluoroacetyl-L-Prolyl Chloride (L-TPC). To distinguish Cathine (1S, 2S) from Norephedrine (1R, 2S), you must create diastereomers.

Protocol:

  • Reaction: To the dried residue, add 100 µL of 0.1M L-TPC in Chloroform.

  • Incubation: Heat at 60°C for 15 minutes .

  • Neutralization: Add 10 µL of Triethylamine (to scavenge HCl produced).

  • Analysis: Inject into GC-MS. The resulting diastereomers will have distinct retention times on a standard non-polar (e.g., DB-5MS) column.

Visualized Workflow (Graphviz)

Derivatization_Workflow Sample Crude Extract (1-Amino-1-phenylpropan-2-ol) Dry Evaporate to Dryness (N2 stream, 40°C) Sample->Dry Choice Select Method Dry->Choice MethodA Method A: Acylation (Forensic/Quant) Choice->MethodA High Sensitivity MethodB Method B: Silylation (General Profiling) Choice->MethodB Rapid Screening ReactA Add HFBA + EtOAc Heat 70°C, 30 min MethodA->ReactA CleanA Evaporate Excess Reagent Reconstitute in EtOAc ReactA->CleanA ProductA N,O-bis-HFB Derivative (m/z 240, 117) CleanA->ProductA ReactB Add BSTFA + 1% TMCS Heat 70°C, 20 min MethodB->ReactB ProductB N,O-bis-TMS Derivative (Hydrolysis Prone) ReactB->ProductB

Figure 1: Decision tree and workflow for the derivatization of 1-Amino-1-phenylpropan-2-ol.

GC-MS Instrument Parameters

ParameterSetting (Recommended)
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless or Split 1:10 depending on conc.)
Oven Program 70°C (hold 1 min)

20°C/min to 280°C (hold 5 min)
Transfer Line 280°C
Ion Source 230°C (EI Mode, 70 eV)
Acquisition SIM Mode (Target Ions) for Quant; Scan (50-550 m/z) for ID

References

  • Al-Obaidy, S. et al. (2016). A GC-MS Method for Detection and Quantification of Cathine, Cathinone, Methcathinone and Ephedrine in Oral Fluid. Journal of Chromatographic Science. Link

  • Sigma-Aldrich. (2023). Product Information: Pentafluoropropionic Anhydride (PFPA) Derivatization Protocols. Link

  • Khamis, F. et al. (2017). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods. Link

  • Zahradníčková, H. et al. (2025).[1] A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Link

  • Agilent Technologies. (2020). Derivatization for GC-MS: Silylation Reagents and Protocols. Link

Sources

Application of (1R,2R)-1-Amino-1-phenylpropan-2-ol in pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (1R,2R)-1-Amino-1-phenylpropan-2-ol in Pharmaceutical Intermediates

Executive Summary

(1R,2R)-1-Amino-1-phenylpropan-2-ol (CAS: 255060-27-6, HCl salt) is a high-value chiral amino alcohol distinct from its regioisomer, Norephedrine.[1][2] Characterized by a benzylic amine and a homobenzylic alcohol, this "reversed" phenylpropanolamine (PPA) scaffold offers unique steric and electronic properties for asymmetric synthesis.[1][2]

This guide details its application as a critical intermediate in the synthesis of chiral aziridines , tetrahydroisoquinolines (THIQs) , and oxazoline ligands .[1][2] It serves as a validated precursor for kinase inhibitors (e.g., ERK inhibitors) and a probe for enzymatic regio-selectivity studies.[1][2]

Scientific Foundation & Chemical Identity[1][2]

Structural Distinction

Unlike the classic Norephedrine structure (2-amino-1-phenylpropan-1-ol), the (1R,2R)-1-amino-1-phenylpropan-2-ol isomer places the amino group at the benzylic position (C1) and the hydroxyl group at C2.[1][2]

  • Formula: C

    
    H
    
    
    
    NO
  • MW: 151.21 g/mol [1][2]

  • Stereochemistry: (1R,2R) – Erythro configuration.[1][2]

  • Key Reactivity: The benzylic amine is highly nucleophilic but prone to racemization if not handled under controlled acidic/basic conditions.[1][2] The C2-hydroxyl allows for chelation-controlled additions.[1][2]

Strategic Value in Drug Design
  • Benzylic Functionalization: Direct access to C1-nitrogenated heterocycles (e.g., isoquinolines) via cyclization.[1][2]

  • Rigidification: Precursor to trans-2-methyl-3-phenylaziridine, a strained intermediate for ring-opening reactions that yield 1,2-diamines or amino ethers with inverted stereochemistry.[1][2]

  • Bioisosterism: Used to modulate potency in adrenergic receptor agonists by altering the distance/orientation of the pharmacophore relative to the phenyl ring.[1][2]

Core Application 1: Synthesis of Chiral Aziridines (Wenker Synthesis)

The conversion of (1R,2R)-1-amino-1-phenylpropan-2-ol to (2R,3R)-2-methyl-3-phenylaziridine is a cornerstone reaction.[1][2] This aziridine serves as a "spring-loaded" electrophile for constructing complex amines.[1][2]

Mechanism

The reaction proceeds via the Wenker Synthesis :[1][2]

  • Activation: O-sulfonation of the alcohol.[1][2]

  • Cyclization: Intramolecular nucleophilic attack by the amine with inversion of configuration at C2 (if S_N2) or retention (if participating group effects dominate, though standard Wenker yields inversion at the leaving group site, effectively preserving relative trans stereochemistry in the product).[1][2]

Experimental Protocol

Reagents:

  • (1R,2R)-1-Amino-1-phenylpropan-2-ol (1.0 eq)[1][2]

  • Chlorosulfonic acid (ClSO

    
    H) or Sulfuric acid (H
    
    
    
    SO
    
    
    )[1][2]
  • Sodium Hydroxide (NaOH), 2M aqueous solution[1][2]

  • Solvent: Diethyl ether (Et

    
    O) or Toluene[1][2]
    

Step-by-Step Methodology:

  • Esterification:

    • Charge a flame-dried flask with (1R,2R)-1-amino-1-phenylpropan-2-ol (10 mmol) in dry Et

      
      O (50 mL).
      
    • Cool to 0°C under N

      
      .
      
    • Dropwise add Chlorosulfonic acid (11 mmol).[1][2] A white precipitate (amino alcohol hydrogen sulfate) will form immediately.[1][2]

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Checkpoint: Verify complete consumption of starting material via TLC (MeOH/DCM 1:9).

  • Cyclization:

    • Filter the solid sulfate ester and wash with cold Et

      
      O.[1][2]
      
    • Dissolve the solid in a minimum amount of water.[1][2]

    • Add 2M NaOH (2.5 eq) and heat to reflux (approx. 100°C) for 1-2 hours. The aziridine product will steam-distill or separate as an oil.[1][2]

  • Isolation:

    • Extract the aqueous layer with Et

      
      O (3 x 30 mL).[1][2]
      
    • Dry combined organics over Na

      
      SO
      
      
      
      and concentrate in vacuo.
    • Yield: Typically 80-90%.[1][2]

    • Storage: Store at -20°C; aziridines are reactive electrophiles.[1][2]

Core Application 2: Tetrahydroisoquinoline (THIQ) Synthesis

This scaffold is essential for synthesizing alkaloids and candidates like Solifenacin analogues or ERK kinase inhibitors (e.g., Benzolactams).[1][2]

Mechanism: Pictet-Spengler Cyclization

The benzylic amine condenses with an aldehyde to form an imine (Schiff base), which undergoes acid-catalyzed intramolecular cyclization onto the aromatic ring.[1][2]

Protocol:

  • Imine Formation: Mix (1R,2R)-1-amino-1-phenylpropan-2-ol (1.0 eq) with Paraformaldehyde (or specific aldehyde) in DCM. Add MgSO

    
     to sequester water.[1][2] Stir 2h.
    
  • Cyclization: Filter MgSO

    
    . Add Trifluoroacetic acid (TFA, 3.0 eq).[1][2] Stir at RT (or reflux for hindered substrates) for 12-24h.
    
  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM.[1][2] Purify via flash chromatography.
    

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways from the (1R,2R) scaffold, highlighting its versatility in generating distinct pharmacophores.

G Start (1R,2R)-1-Amino-1-phenylpropan-2-ol (Chiral Scaffold) Sulfate O-Sulfate Ester (Intermediate) Start->Sulfate ClSO3H, 0°C Imine Schiff Base (Imine) Start->Imine R-CHO, MgSO4 Oxazoline Chiral Oxazoline (Ligand for Catalysis) Start->Oxazoline R-CN, ZnCl2 (Cyclization) Aziridine trans-2-Methyl-3-phenylaziridine (Reactive Electrophile) Sulfate->Aziridine NaOH, Reflux (Wenker Synthesis) THIQ Tetrahydroisoquinoline (Alkaloid Core) Imine->THIQ TFA (Pictet-Spengler)

Figure 1: Divergent synthetic pathways utilizing (1R,2R)-1-amino-1-phenylpropan-2-ol as a chiral progenitor for heterocycles.[1][2]

Technical Data & Specifications

PropertySpecificationNotes
CAS Number 255060-27-6 (HCl)Free base CAS: 52500-61-5
Appearance White to off-white solidHygroscopic (HCl salt)
Optical Purity >99% eeCritical for asymmetric induction
Solubility Water, Methanol, DMSOPoor solubility in non-polar solvents (Hexane)
Stability Stable under N

Avoid prolonged exposure to moisture (caking)

References

  • Advanced ChemBlocks . (1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride Product Data. Retrieved from

  • Corrado, M. L., Knaus, T., & Mutti, F. G. (2021) .[1][2] High Regio- and Stereoselective Multi-enzymatic Synthesis of All Phenylpropanolamine Stereoisomers from β-Methylstyrene. ChemBioChem.[1][2] Retrieved from

  • BenchChem . Wenker Synthesis of Aziridines from β-Amino Alcohols. Retrieved from

  • Google Patents . WO2017068412A1 - Benzolactam compounds as protein kinase inhibitors.[1][2] Retrieved from

  • RWTH Aachen . Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines. Retrieved from

Sources

High-Precision Acylation Strategies for 1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: Chemoselective Acylation of Bifunctional Amino Alcohols Target Audience: Medicinal Chemists, Process Development Scientists

Introduction & Mechanistic Rationale

1-Amino-1-phenylpropan-2-ol (Phenylpropanolamine, PPA) represents a classic challenge in chemoselective functionalization due to the presence of two nucleophilic centers: a primary amine (


) and a secondary alcohol (

). Controlling the regioselectivity between N-acylation (amide formation) and O-acylation (ester formation) requires precise manipulation of the reaction kinetics and the protonation state of the substrate.
The Chemoselectivity Paradox

Under neutral or basic conditions, the amine is significantly more nucleophilic than the alcohol, leading exclusively to kinetic N-acylation . However, the resulting amides are thermodynamically stable and difficult to convert to esters. Conversely, selective O-acylation requires the complete suppression of amine nucleophilicity via protonation, forcing the reaction to proceed at the sterically hindered secondary alcohol.

A critical, often overlooked phenomenon in this system is Acyl Migration .

  • 
     Migration:  Under neutral/basic aqueous conditions, O-acyl derivatives rapidly rearrange to the thermodynamically favored N-acyl amides via a 5-membered cyclic intermediate.
    
  • 
     Migration:  Requires strong acid catalysis and elevated temperatures to reverse the amide formation, often accompanied by stereochemical inversion or racemization risks.
    
Reaction Pathway Landscape

The following diagram illustrates the kinetic and thermodynamic relationships between the species.

ReactionLandscape Substrate 1-Amino-1-phenylpropan-2-ol (Substrate) NAcyl N-Acyl Amide (Kinetic Product) Substrate->NAcyl Ac₂O / Base (Fast, Kinetic) OAcyl O-Acyl Ester (Acid-Stabilized) Substrate->OAcyl Ac₂O / AcOH / HCl (Slow, Protonated NH3+) NAcyl->OAcyl H+ / Heat (N->O Migration) DiAcyl N,O-Diacyl (Exhaustive) NAcyl->DiAcyl Excess Ac₂O / DMAP OAcyl->NAcyl pH > 7 (O->N Migration) OAcyl->DiAcyl AcCl / Base

Figure 1: Reaction landscape showing the kinetic dominance of N-acylation and the conditions required to access the O-acyl ester.

Protocol 1: Chemoselective N-Acylation (Amide Synthesis)

Objective: Synthesis of N-acetyl-1-amino-1-phenylpropan-2-ol. Mechanism: Nucleophilic attack of the free amine on the acylating agent.[1] Critical Parameter: Maintenance of basic pH to ensure the amine remains deprotonated (


).
Reagents & Equipment[2][3][4][5]
  • Substrate: 1-Amino-1-phenylpropan-2-ol (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (1.1 equiv) or Acetyl Chloride (1.05 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv) or aq. NaOH (Schotten-Baumann conditions)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous preferred but not strictly required)

Step-by-Step Procedure
  • Dissolution: Dissolve 10 mmol of 1-Amino-1-phenylpropan-2-ol in 30 mL of DCM.

  • Base Addition: Add 12 mmol of Triethylamine. Cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add 11 mmol of Acetic Anhydride (or Acetyl Chloride) over 15 minutes.

    • Note: The exotherm must be controlled to prevent localized heating which could trigger minor O-acylation.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.

  • Quench: Add 10 mL saturated

    
     solution. Stir vigorously for 10 minutes to hydrolyze excess anhydride.
    
  • Workup: Separate the organic layer.[2] Wash with water (

    
     mL) and brine (
    
    
    
    mL).
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from EtOAc/Hexane if necessary.

Validation Criteria:

  • 1H NMR: Appearance of amide -NH doublet (

    
     ppm). Shift of CH-NH proton downfield. OH signal remains.
    

Protocol 2: Chemoselective O-Acylation (Ester Synthesis)

Objective: Synthesis of O-acetyl-1-amino-1-phenylpropan-2-ol hydrochloride. Mechanism: Protonation of the amine blocks its nucleophilicity. The reaction proceeds via the secondary alcohol attacking the activated anhydride. Critical Parameter: The system must remain acidic throughout the reaction and workup to prevent


 migration.
Reagents & Equipment[2][3][4][5]
  • Substrate: 1-Amino-1-phenylpropan-2-ol Hydrochloride salt (1.0 equiv)

    • Note: If starting with free base, convert to HCl salt first.

  • Reagent/Solvent: Acetic Anhydride (1.2 - 2.0 equiv)[3]

  • Solvent: Glacial Acetic Acid (1-2 mL per gram of substrate)

  • Temperature: 50 - 80°C[3]

Experimental Workflow Diagram

OAcylationWorkflow Start Start: PPA-HCl Salt (Solid) Mix Suspend in Glacial AcOH Add Acetic Anhydride (1.5 eq) Start->Mix Heat Heat to 60-70°C Time: 2-3 Hours Mix->Heat Check Check Completion (HPLC/TLC) Heat->Check Check->Heat Incomplete Precip Cool to RT Add Et₂O or Acetone Check->Precip Complete Filter Filter Precipitate (Hygroscopic Solid) Precip->Filter Dry Vacuum Dry Store in Desiccator Filter->Dry

Figure 2: Workflow for the acid-mediated O-acylation of phenylpropanolamine.

Step-by-Step Procedure
  • Preparation of Salt: If starting with free base, dissolve in minimal ethanol, add 1.1 eq conc. HCl, evaporate to dryness, and dry under high vacuum.

  • Reaction Setup: In a round-bottom flask, suspend 10 mmol of PPA-HCl in 10 mL of Glacial Acetic Acid.

  • Reagent Addition: Add 15 mmol (1.5 equiv) of Acetic Anhydride.

  • Heating: Heat the mixture to 60–70°C . The suspension will typically clear as the reaction proceeds and the ester forms.

    • Caution: Do not exceed 90°C to avoid degradation or stereochemical drift.

  • Duration: Stir for 2–3 hours.

  • Isolation (Critical):

    • Cool the mixture to room temperature.

    • Add 50 mL of anhydrous Diethyl Ether or Acetone to precipitate the product.

    • Filter the white solid immediately.

  • Purification: Wash the filter cake with cold Ether.

    • Warning: Do not wash with water or basic solutions. The free base will instantly rearrange to the N-acetyl derivative.

  • Storage: Store as the Hydrochloride salt in a desiccator.

Validation Criteria:

  • IR: Strong Ester C=O stretch (

    
     cm⁻¹).
    
  • Solubility: Water soluble (acidic pH). If neutralized, product degrades.

Protocol 3: N,O-Diacylation (Exhaustive)

Objective: Synthesis of N,O-diacetyl-1-amino-1-phenylpropan-2-ol. Application: Analytical standards or fully protected intermediates.

Procedure
  • Dissolve 10 mmol Substrate in 20 mL Pyridine (acts as solvent and base).

  • Add 0.1 equiv DMAP (4-Dimethylaminopyridine) as catalyst.

  • Add 25 mmol (2.5 equiv) Acetic Anhydride.

  • Heat to 60°C for 4 hours.

  • Pour into ice water/HCl mixture (to remove Pyridine). Extract with Ethyl Acetate.

  • The product is stable and can be purified on Silica gel.

Summary of Critical Process Parameters

ParameterN-Acylation (Amide)O-Acylation (Ester)
pH Condition Basic (pH > 9)Acidic (pH < 2)
Starting Material Form Free BaseHydrochloride Salt
Temperature 0°C

RT
60°C - 80°C
Solvent System DCM / Water (Biphasic)Glacial Acetic Acid
Major Impurity Risk O-acylation (if too hot)Unreacted SM; N-acyl (if pH rises)
Stability HighLow (Hydrolyzes or Migrates at pH > 7)

References

  • US Patent 6399828B1.Preparation of amphetamines from phenylpropanolamines. (Describes the specific protocol for O-acetylation of norephedrine HCl in acetic acid).
  • Beilstein J. Org.[4] Chem. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions.[5] (Review of the mechanistic basis for acid-mediated O-acylation). [Link]

  • Organic Syntheses. N-Alkylation and general handling of Norephedrine derivatives. (Provides context on handling and analytical methods). [Link]

  • PubChem Compound Summary. Phenylpropanolamine Hydrochloride. (Physical properties and solubility data).[6][2][7] [Link]

Sources

Troubleshooting & Optimization

Improving enantiomeric excess in (1R,2R)-1-Amino-1-phenylpropan-2-ol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1R,2R)-1-Amino-1-phenylpropan-2-ol Optimization

Status: Active Analyst: Senior Application Scientist, Chiral Chemistry Division Subject: Troubleshooting Enantiomeric Excess (ee) & Diastereomeric Purity (dr)

Regulatory & Safety Disclaimer

WARNING: (1R,2R)-1-Amino-1-phenylpropan-2-ol (Norpseudoephedrine/Cathine) is a controlled substance precursor (Amphetamine/Cathinone class) in many jurisdictions.[1] All protocols described herein are for legitimate research and development purposes only . Users must verify compliance with local regulations (e.g., DEA List I Chemical in the US) before proceeding.

Introduction: The "Threo" vs. "Erythro" Trap

The most common reason for low enantiomeric excess (ee) in (1R,2R)-1-amino-1-phenylpropan-2-ol synthesis is not actually a failure of chirality, but a failure of diastereoselectivity .[1]

The target molecule, (1R,2R)-Norpseudoephedrine , possesses a threo relative configuration. However, standard chemical reductions (e.g., hydrogenation of


-amino ketones or Henry reaction products) are thermodynamically biased toward the erythro isomer, (1R,2S)-Norephedrine . If your analytical method does not cleanly resolve these diastereomers, you may be misinterpreting diastereomeric impurities as enantiomeric impurities.

Module 1: Diagnostic Workflow

Before altering your synthesis, use this decision tree to pinpoint the failure mode.

DiagnosticTree Start Issue: Low Optical Purity CheckHPLC Step 1: Check HPLC Method Can it separate (1R,2R) from (1R,2S)? Start->CheckHPLC HPLC_No Action: Update Analytics (See Module 4) CheckHPLC->HPLC_No No/Unsure HPLC_Yes Step 2: Identify Impurity CheckHPLC->HPLC_Yes Yes Impurity_Enantio Impurity is (1S,2S) (Enantiomer) HPLC_Yes->Impurity_Enantio Impurity_Diastereo Impurity is (1R,2S) (Diastereomer/Erythro) HPLC_Yes->Impurity_Diastereo Root_Racemization Root Cause: Racemization or Non-selective Catalyst Impurity_Enantio->Root_Racemization Root_Thermodynamic Root Cause: Felkin-Anh Control favors Erythro Impurity_Diastereo->Root_Thermodynamic Fix_Res Solution: Classical Resolution (Tartaric Acid) Root_Racemization->Fix_Res Fix_Bio Solution: Biocatalytic Cascade (Transaminase) Root_Thermodynamic->Fix_Bio

Figure 1: Diagnostic logic for identifying the source of optical impurity. Note that "low ee" is often actually "low de" (diastereomeric excess).

Module 2: Synthetic Protocols

Method A: Biocatalytic Cascade (High EE/DE Route)

Best for: Direct synthesis of the difficult (1R,2R) threo isomer without resolution. Mechanism: A "one-pot, two-step" cascade.[1][2] An (R)-selective carboligase forms the chiral diol/hydroxy-ketone, followed by an (R)-selective transaminase (ATA) to install the amine.

Protocol:

  • Substrates: Benzaldehyde + Pyruvate (Donor).

  • Enzymes:

    • Step 1: Thiamine diphosphate (ThDP)-dependent carboligase (e.g., AHAS-I from E. coli).[1]

    • Step 2: (R)-Selective

      
      -Transaminase (e.g., Aspergillus variants).[1]
      
  • Conditions:

    • Buffer: 100 mM HEPES (pH 7.5).

    • Cofactors: 0.5 mM ThDP, 2 mM

      
      , 0.1 mM PLP (Pyridoxal-5'-phosphate).[1]
      
    • Amine Donor: D-Alanine (used by the transaminase).[1]

  • Process:

    • Incubate Benzaldehyde and Pyruvate with Carboligase for 90 mins.

    • Add Transaminase and D-Alanine.[1]

    • Stir for 24-48 hours at 25°C.

  • Workup: Extract with MTBE or Ethyl Acetate.[1]

  • Expected Result: >98% ee and >98% de for the (1R,2R) isomer [1].

Method B: Classical Resolution (The "Rescue" Route)

Best for: Purifying racemic mixtures or removing the erythro contaminant from chemical synthesis. Resolving Agent: L-(+)-Tartaric Acid (Natural).[1][3]

Protocol:

  • Dissolution: Dissolve 10g of crude amino alcohol in 30 mL of absolute ethanol .

  • Acid Addition: Add 1.0 equivalent of L-(+)-Tartaric acid dissolved in 30 mL of warm ethanol.

  • Crystallization:

    • Heat to reflux until clear.[1]

    • Cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

    • Crucial Step: If the precipitate is oily, reheat and add water dropwise until the solution is just turbid, then cool again to induce crystallization.

  • Filtration: Collect the crystals. The solid is typically enriched in the (1R,2R)-Norpseudoephedrine-L-bitartrate salt (check specific rotation; literature suggests the threo form crystallizes preferentially with tartaric acid in alcoholic media [2]).

  • Recrystallization: Recrystallize from Ethanol:Water (95:5) to upgrade ee to >99%.

Module 3: Analytical Validation

You cannot improve what you cannot measure. Standard C18 columns will not separate these isomers sufficiently.[1]

Recommended Method: Chiral HPLC [1]

  • Column: Phenomenex Lux 3 µm AMP (specifically engineered for amphetamine/cathine class) or Chiralcel OD-H.[1]

  • Mobile Phase:

    • Solvent A: 5 mM Ammonium Bicarbonate + 0.1% Diethylamine (DEA) in Water.

    • Solvent B: Methanol.[1][4]

    • Ratio: 90:10 (Isocratic) or Gradient depending on matrix.

  • Detection: UV @ 210 nm (Benzylic absorption).

  • Elution Order (Typical on Cellulose-based columns):

    • (1S,2S)-Norpseudoephedrine[1]

    • (1R,2R)-Norpseudoephedrine (Target) [1][2]

    • (1R,2S)-Norephedrine (Erythro impurity)

    • (1S,2R)-Norephedrine[1]

Data Summary Table: Comparison of Methods

MethodTarget IsomerTypical EETypical DEPrimary Challenge
Henry Rxn + Reduction (1R,2S) Erythro80-90%Low (<60%)Difficult to access (1R,2R); requires inversion.[1]
Noyori Transfer Hydrog. (1R,2S) Erythro>95%>90%Accessing the threo (1R,2R) requires specific dynamic kinetic resolution (DKR).
Biocatalysis (Cascade) (1R,2R) Threo >99% >98% Enzyme availability; reaction kinetics (slow).
Tartaric Acid Resolution (1R,2R) Threo>99%>99%Yield loss (max 50% theoretical); labor intensive.

Module 4: Advanced Troubleshooting (FAQs)

Q: I am using the Henry reaction (Benzaldehyde + Nitroethane) followed by reduction, but I keep getting the (1R,2S) isomer. Why? A: This is thermodynamic control.[1] The reduction of the


-nitro ketone or nitro-alcohol intermediate proceeds via a Felkin-Anh transition state that minimizes steric clash, naturally favoring the erythro (1R,2S) configuration. To get the (1R,2R), you must either:
  • Use a specific chiral metal catalyst (e.g., Cu(I)-bisoxazoline) during the Henry step to set the stereocenters before reduction [3].

  • Perform an inversion (Mitsunobu) on the hydroxyl group, though this is costly.

Q: My ee drops during the acid-base extraction workup. Is the molecule racemizing? A: Yes, this is a known risk. The benzylic position (C1) is sensitive.

  • Mechanism:[1][3][4][5][6] A retro-aldol type mechanism or proton exchange can occur at high pH or high temperature.[1]

  • Fix: Keep the workup temperature below 10°C. Avoid prolonged exposure to strong bases (pH > 12). Use Ammonia or Carbonate rather than Hydroxide for neutralization if possible.[1]

Q: Can I use standard Norephedrine (Erythro) to seed the crystallization of Norpseudoephedrine (Threo)? A: No. These are diastereomers with different crystal lattices. Seeding with the wrong diastereomer will either do nothing or induce the precipitation of the impurity you are trying to remove. You must use authentic (1R,2R) seed crystals.

References

  • Sehl, T., et al. (2013). "Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers." Green Chemistry. Link

  • Tullar, B. F. (1948). "The Resolution of dl-Arterenol."[1][4] Journal of the American Chemical Society.[5] (Foundational method for amino alcohol resolution using tartaric acid). Link

  • Palomo, C., et al. (2005). "Catalytic Enantioselective Henry Reactions." European Journal of Organic Chemistry. Link

  • Phenomenex Application Guide. (2022).[1] "Separation of Ephedrine and Pseudoephedrine Enantiomers Using a Lux 3 µm AMP Chiral Column." Link

Sources

Technical Support Center: Thermal Handling of (1R,2R)-1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists handling (1R,2R)-1-Amino-1-phenylpropan-2-ol (also known as D-Norpseudoephedrine or Cathine ).

The following content is structured to address the specific challenge of thermal instability and stereochemical integrity (preventing racemization and diastereomerization) during heating steps such as recrystallization, drying, or derivatization.

Core Mechanistic Insight: Why Does It Racemize?

Before troubleshooting, it is critical to understand that "racemization" in this context usually manifests as diastereomerization (conversion to the erythro isomer, Norephedrine) rather than full enantiomeric inversion.

The Two Primary Degradation Pathways
  • The Aziridinium Cycle (Acid-Catalyzed):

    • Trigger: Heating in the presence of strong acid or even weak acidic protons (e.g., ammonium salts in solution).

    • Mechanism: The hydroxyl group at C2 is protonated and displaced by the neighboring amine nitrogen, forming a strained aziridinium ion .

    • Result: Water attacks the ring, often opening it with inversion of configuration at C2. This converts your (1R,2R)-threo isomer into the (1R,2S)-erythro isomer.

  • Benzylic Inversion (Base/Radical/Oxidative):

    • Trigger: Heating the free base in air or protic solvents at high pH.

    • Mechanism: The C1 proton (benzylic) is acidic enough to be removed (forming a carbanion) or oxidized to an imine/enamine intermediate.

    • Result: Re-protonation occurs non-stereoselectively, scrambling the C1 center.

Pathway Visualization

The following diagram illustrates the stereochemical risks during heating.

RacemizationPathways Start (1R,2R)-Isomer (Norpseudoephedrine) TARGET Aziridine Aziridinium Ion (Cyclic Intermediate) Start->Aziridine Acid + Heat (- H2O) Imine Imine/Ketone Intermediate Start->Imine Oxidation/Base (C1 Deprotonation) Aziridine->Start + H2O (Retention) Diast (1R,2S)-Isomer (Norephedrine) IMPURITY Aziridine->Diast + H2O (Inversion at C2) Imine->Start Reduction Imine->Diast Non-selective Protonation

Caption: Figure 1. Thermal degradation pathways. The Red path (Acid-catalyzed Aziridinium formation) is the primary cause of diastereomerization during recrystallization.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My melting point dropped after recrystallization."

Diagnosis: You likely formed the diastereomer ((1R,2S)-Norephedrine). Pure (1R,2R)-HCl melts ~171-172°C; the diastereomer melts differently, and mixtures melt significantly lower (eutectic depression). Root Cause:

  • Overheating: Boiling the solvent for too long (>1 hour).

  • Acidity: Excess HCl in the solvent promoted aziridine formation. Corrective Action:

  • Limit Heat Exposure: Dissolve at reflux only until clear, then immediately cool. Do not "soak" at high temp.

  • Buffer the Solvent: Ensure the solvent is neutral. If using ethanol/HCl for crystallization, minimize the excess HCl concentration.

Issue 2: "The sample turned yellow/brown during drying."

Diagnosis: Oxidative degradation of the amine (Schiff base polymerization). Root Cause:

  • Free Base Heating: You heated the free amine in an oven exposed to air. Benzylic amines are air-sensitive at >60°C.

  • Metal Contamination: Trace metals (Fe, Cu) from reactors catalyzed oxidation. Corrective Action:

  • Salt Formation: Always convert to the Hydrochloride (HCl) or Sulfate salt before heating/drying. The salt is oxidatively stable; the free base is not.

  • Inert Drying: Dry under vacuum with

    
     bleed, never in a static air oven.
    
Issue 3: "HPLC shows a 'split' peak or new shoulder."

Diagnosis: Epimerization at C1 or C2. Root Cause:

  • Solvent Choice: Used a ketone solvent (Acetone, MEK) for cleaning or crystallization.

  • Mechanism: Primary amines react with ketones to form Schiff bases (imines). This activates the C1 proton, causing rapid racemization even at mild temperatures. Corrective Action:

  • Strict Solvent Ban: Never use ketones (Acetone) with primary amino alcohols. Use Alcohols (MeOH, iPrOH) or Ethers (MTBE).

Optimized Protocol: Minimizing Racemization

Protocol A: Safe Recrystallization of (1R,2R)-HCl Salt

Objective: Purify the compound without inducing the erythro-isomer.

ParameterSpecificationRationale
Form Hydrochloride SaltFree base is thermally unstable.
Solvent Isopropanol (IPA) or Ethanol (Abs.)High boiling alcohols allow dissolution but must be stripped quickly.
Temperature Max 75°C (Bath temp)Above 80°C, aziridinium formation kinetics accelerate.
Time at T_max < 15 MinutesMinimize the window for thermodynamic equilibration.
pH Check Apparent pH 5.0 - 6.0Avoid strongly acidic media (pH < 3 promotes dehydration).

Step-by-Step:

  • Preparation: Charge crude (1R,2R)-HCl into the reactor. Inert with Nitrogen.

  • Solvent Addition: Add Isopropanol (approx. 5-10 volumes).

  • Controlled Heating: Heat to reflux (approx. 80°C) with vigorous stirring.

  • Dissolution Check: Once dissolved, immediately stop heat input. Do not hold at reflux.

  • Rapid Cooling: Cool actively to 20°C over 30-60 minutes. Slow cooling promotes purity but risks thermal degradation if the starting temp is too high.

  • Isolation: Filter and wash with cold MTBE (antisolvent).

Protocol B: Drying the Free Base (If absolutely necessary)

Warning: Highly discouraged. Convert to salt if possible.

  • Atmosphere: Strict Vacuum (< 10 mbar) or Nitrogen flow.

  • Temperature: Maximum 40°C .

  • Desiccant: Use

    
     or KOH pellets in the vacuum trap to remove water/CO2.
    
  • Time: Limit to < 4 hours.

Stability Data Reference Table

The following table summarizes the stability of the (1R,2R) isomer under common stress conditions.

ConditionStability RiskPrimary DegradantRecommendation
Solid, 25°C, Air High (Free Base)Carbamates (

reaction)
Store under Argon/Nitrogen.
Solid, 100°C, Inert Moderate (Salt)C2-Epimer (Erythro)Do not exceed 80°C.
Solution, pH 1 (Acid) Critical Aziridine

Erythro Isomer
Avoid strong acid heating.
Solution, Acetone Critical Schiff Base / RacematePROHIBITED SOLVENT.
Solution, Water, pH 7 GoodHydrolysis (Slow)Keep refrigerated.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone to wash my glassware? A: No. Trace acetone residues can react with the amine to form an enamine/imine, which racemizes the C1 center instantly. Use Methanol or IPA for cleaning.

Q: I need to heat the reaction to 120°C. Is this possible? A: Not for the free amino alcohol. You must protect the amine (e.g., as an amide or carbamate) and the alcohol (e.g., as an ester) to survive these temperatures. The unprotected vicinal amino-alcohol motif is too reactive.

Q: How do I distinguish the (1R,2R) isomer from the (1R,2S) impurity? A:

  • Melting Point: (1R,2R)-HCl melts ~171-172°C. (1R,2S)-HCl (Norephedrine) melts ~190-194°C.

  • NMR: The coupling constant (

    
    ) between H1 and H2 differs.
    
    • Erythro ((1R,2S)):

      
       Hz (Smaller dihedral angle).
      
    • Threo ((1R,2R)):

      
       Hz (Larger dihedral angle).
      

References

  • Mechanism of Amino Alcohol Racemization : "Racemization."[1][2] Wikipedia, The Free Encyclopedia. Accessed Feb 17, 2026. Link

  • Ephedrine/Pseudoephedrine Interconversion : "Stability of (1R,2S)-(-)-Ephedrine hydrochloride in Candida albicans-inoculated urine and blood samples." National Institutes of Health (PMC). Accessed Feb 17, 2026. Link

  • Thermal Degradation of Phenethylamines : "Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology." Journal of Analytical Toxicology. Accessed Feb 17, 2026. Link

  • Process Chemistry of Phenylpropanolamine : "Process for producing l-erythro-(1r,2s)-2-amino-1-phenylpropan-1-ol."[3] Google Patents (EP1142864A1). Accessed Feb 17, 2026. Link

  • General Stability of Amino Acids/Peptides : "Epimerisation in Peptide Synthesis." MDPI Molecules. Accessed Feb 17, 2026. Link

Sources

Purification techniques for 1-Amino-1-phenylpropan-2-ol crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-Amino-1-phenylpropan-2-ol

Ticket ID: #PUR-52500-61-5 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purification Protocols for Crude 1-Amino-1-phenylpropan-2-ol Mixtures[1][2][3]

User Advisory: Structural Disambiguation

Before proceeding, please verify your target molecule's connectivity.[2]

  • Target A (The Prompt): 1-Amino-1-phenylpropan-2-ol (Benzylic amine, aliphatic alcohol).[1][2]

    • Structure: Ph-CH(NH₂)-CH(OH)-CH₃[1][2]

    • CAS: 52500-61-5[2]

  • Target B (Common Confusion): 2-Amino-1-phenylpropan-1-ol (Norephedrine/Phenylpropanolamine).[1][2]

    • Structure: Ph-CH(OH)-CH(NH₂)-CH₃[1][2]

    • CAS: 14838-15-4[2]

Note: The protocols below are designed for Target A (1,2-amino alcohol functionality) but utilize physicochemical principles shared with the Norephedrine class due to their structural isomerism.

Module 1: The Crude Matrix – Initial Cleanup

Issue: "My crude reaction mixture is a dark, viscous oil with significant color impurities. Direct crystallization fails."

Diagnosis: Crude amino alcohols often trap neutral organic byproducts (unreacted ketones/aldehydes) and inorganic salts.[1][2] Direct crystallization is inhibited by these "oils" which prevent lattice formation.[2]

Protocol: Reactive Acid-Base Extraction This method leverages the basicity of the primary amine to separate it from neutral impurities.[1][2][3]

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g crude).

  • Acidification: Add 1M HCl slowly with vigorous stirring until the aqueous layer pH reaches < 2.

    • Mechanism:[1][2][4][5][6] The amine is protonated (

      
      ), becoming water-soluble.[1][2] Neutral impurities remain in the organic layer.[2]
      
  • Separation: Separate layers. Keep the Aqueous layer.[2] (Discard organic layer containing neutrals).[2]

  • Basification: Cool the aqueous layer to 0-5°C. Slowly add 20% NaOH or NH₄OH until pH > 12.

    • Observation: The solution will cloud as the free base precipitates or oils out.[2]

  • Extraction: Extract the turbid aqueous mixture with DCM (3x).

  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    

Visualization: Acid-Base Workflow

AcidBaseExtraction Start Crude Mixture (Dark Oil) Dissolve Dissolve in DCM Start->Dissolve Acidify Add 1M HCl (Target pH < 2) Dissolve->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer (Neutrals/Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine Salt) Sep1->AqLayer1 Keep Basify Basify with NaOH (Target pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract Dry Dry & Concentrate Extract->Dry Product Purified Free Base (Pale Oil/Solid) Dry->Product

Caption: Logic flow for isolating the basic amine from neutral organic impurities.[1][2]

Module 2: Diastereomeric Separation

Issue: "NMR shows a mixture of syn and anti (erythro/threo) diastereomers. I need a single diastereomer."

Diagnosis: 1-Amino-1-phenylpropan-2-ol possesses two chiral centers, creating two diastereomeric pairs.[2] They have distinct physical properties (solubility, MP).[2]

Troubleshooting Table: Solvent Systems for Fractional Crystallization

Salt FormSolvent SystemMechanismTarget Outcome
Hydrochloride Isopropanol (IPA)Differential SolubilityOften precipitates the anti isomer (thermodynamically more stable lattice).[1][2][3]
Hydrochloride EtOH : Et₂O (1:[1][2]3)Anti-solvent precipitationRapid crystallization; good for bulk cleanup but lower resolution.[2]
Free Base Hexane : EtOAcCooling CrystallizationEffective if one diastereomer is solid and the other is an oil at RT.[2]

Protocol: HCl Salt Formation & Fractionation

  • Dissolve the purified free base (from Module 1) in minimal dry Ethanol .

  • Add 1.1 eq of HCl (as a solution in IPA or Dioxane). Do not use aqueous HCl if possible to maximize yield.

  • Add Diethyl Ether until slight turbidity appears.

  • Seed the mixture with a pure crystal of the desired isomer (if available) and cool to -20°C.

  • Filter the precipitate.[2][7] The filtrate will be enriched in the more soluble diastereomer.[2][4]

Module 3: Enantiomeric Resolution (Optical Purity)

Issue: "I have the correct diastereomer, but it is racemic. I need the (1R,2S) enantiomer."

Diagnosis: Enantiomers have identical physical properties in achiral environments.[2] You must create a diastereomeric relationship using a Chiral Resolving Agent.[2][4][8]

Recommended Agent: Tartaric Acid (L-(+) or D-(-)).[1][2] Why? Tartaric acid is the industry standard for resolving 1-phenyl-2-aminopropanes (like Norephedrine) and is highly effective for 1-amino-1-phenylpropan-2-ol due to the rigid salt lattice it forms.[1][2]

Protocol: Classical Resolution

  • Stoichiometry: Use 1.0 equivalent of L-(+)-Tartaric acid per 1.0 equivalent of Racemic Amine.

  • Solvent: Dissolve both in hot Methanol or Water/Ethanol (1:9) .

  • Reflux: Heat to reflux for 30 minutes to ensure homogeneity.

  • Slow Cooling: Allow the solution to cool to Room Temp over 4-6 hours. Rapid cooling traps the wrong enantiomer.[2]

  • Filtration: Collect the crystals (Salt A). The mother liquor contains Salt B.[2]

  • Liberation: Treat Salt A with NaOH (as in Module 1) to recover the enantiomerically enriched free base.[2]

  • Check ee%: Use Chiral HPLC (see Module 4). If <98% ee, recrystallize the salt again.[2]

Visualization: Resolution Pathway

Resolution Racemate Racemic Amine (±) React Salt Formation (Hot MeOH) Racemate->React Agent L-(+)-Tartaric Acid Agent->React Crystals Solid Precipitate (Diastereomeric Salt A) React->Crystals Crystallize Liquor Mother Liquor (Diastereomeric Salt B) React->Liquor Remains Soluble Base NaOH Treatment Crystals->Base Final Pure Enantiomer (>98% ee) Base->Final

Caption: Separation of enantiomers via diastereomeric salt formation.

Module 4: Analytical Troubleshooting (HPLC)

Issue: "My HPLC peaks are tailing severely, making integration impossible."

Diagnosis: Amino alcohols interact strongly with residual silanol groups (Si-OH) on silica-based columns, causing peak tailing.[1][2]

Solution:

  • Column Selection: Use a base-deactivated column (e.g., C18 with high carbon load) or a column designed for high pH (e.g., Agilent Poroshell HPH).[1][2]

  • Mobile Phase Modifier:

    • Acidic Conditions: Add 0.1% Trifluoroacetic acid (TFA) .[1][2] This protonates the silanols and the amine, reducing interaction.[2]

    • Basic Conditions: Add 0.1% Triethylamine (TEA) . TEA competes for the silanol sites, "blocking" them from the analyte.[2]

  • Chiral Analysis:

    • Column: Daicel Chiralcel OD-H or AD-H.[1][2]

    • Mobile Phase: Hexane : IPA : Diethylamine (90:10:0.1).[1][2] The amine modifier is critical for peak shape.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352922, 1-Amino-1-phenylpropan-2-ol.[2] Retrieved from [Link][1]

  • Lumen Learning. Separating Enantiomers: Resolution of Racemic Bases. Organic Chemistry 1.[2] Retrieved from [Link]

  • Dombrády, Z. S., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.[2][7] Current Research in Bioorganic & Organic Chemistry.[2][7] Retrieved from [Link][1]

  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[2][3][5] MDPI, Symmetry.[2] Retrieved from [Link][1][9]

  • Nagase & Co Ltd. (2001). Process for producing L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol.[1][2] European Patent EP1142864A1.[2] Retrieved from

Sources

Technical Support Center: Troubleshooting Low Yields in 1-Amino-1-phenylpropan-2-ol Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cyclization of 1-amino-1-phenylpropan-2-ol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of the corresponding 4-methyl-5-phenyl-2-oxazolidinone. This valuable heterocyclic scaffold is a cornerstone in asymmetric synthesis, notably as a chiral auxiliary.

This document moves beyond a simple procedural checklist. It delves into the causality behind common experimental failures, offering evidence-based solutions and preventative strategies to ensure your synthesis is robust, repeatable, and high-yielding.

Frequently Asked Questions (FAQs)

Section 1: Foundational Issues - Reagents & Reaction Setup

Question 1: My yield is consistently low (<50%) even when following a standard procedure with diethyl carbonate. What are the most likely initial culprits?

Answer: Consistently low yields often point to foundational issues with reagents or the reaction setup rather than complex mechanistic problems. The two most critical factors for this specific cyclization are the purity of the starting amino alcohol and the complete exclusion of water.

  • Purity of 1-Amino-1-phenylpropan-2-ol: The starting material, also known as norephedrine or its isomers, can contain impurities that interfere with the reaction. Ensure it is pure and, most importantly, completely dry. If the material is old or has been stored improperly, consider recrystallization or purification by column chromatography before use.

  • Anhydrous Conditions: The cyclization reaction, especially when using reagents like diethyl carbonate at high temperatures with a base like potassium carbonate or sodium methoxide, is highly sensitive to moisture.[1][2] Water can hydrolyze the diethyl carbonate and deactivate the base, leading to incomplete reactions.

    • Causality: The base (e.g., K₂CO₃) is meant to deprotonate the alcohol, making it a more effective nucleophile to attack the carbonyl of the diethyl carbonate. Water competes with this process and can lead to saponification of the carbonate ester.

  • Troubleshooting Steps:

    • Dry Starting Material: Dry the 1-amino-1-phenylpropan-2-ol under a high vacuum for several hours before use.

    • Solvent & Reagent Quality: Use freshly opened or properly stored anhydrous solvents if the reaction is not run neat. Ensure bases like potassium carbonate are finely ground and dried in an oven ( >120°C) prior to use.

    • Inert Atmosphere: Assemble your glassware hot from the oven and cool it under a stream of dry nitrogen or argon. Maintain this inert atmosphere throughout the reaction.

Question 2: I am using thionyl chloride (SOCl₂) for the cyclization, but the reaction is messy and produces a dark, tarry mixture with very little desired product. Why is this happening?

Answer: Thionyl chloride is a powerful but aggressive reagent for this transformation. While it can effect cyclization, it is prone to causing side reactions if not handled with precise control. The formation of a dark, tarry mixture is a classic sign of decomposition and polymerization.

  • Mechanism of Failure: The intended pathway involves the formation of a chlorosulfite intermediate on the alcohol, followed by intramolecular attack by the amine. However, several competing reactions can occur:

    • N-Sulfinylation: Thionyl chloride can react with the amine to form an N-sulfinylamine, which may not cyclize efficiently and can lead to complex side products.[3]

    • Over-activation & Elimination: The intermediate can eliminate HCl to form an aziridine or other unsaturated species, which are prone to polymerization under acidic conditions.

    • Decomposition: The harsh, acidic conditions generated by HCl byproduct can cause degradation of both the starting material and the product.

  • Recommended Strategy: "Inverse Addition" A more controlled method involves the "inverse addition" of the amino alcohol solution to a solution of thionyl chloride at a low temperature (e.g., 0 °C).[3] This ensures that SOCl₂ is always in excess, which favors the desired O-sulfinylation over N-sulfinylation and minimizes side reactions. After the initial activation, a base is added to promote the cyclization.

Section 2: Reaction Condition Optimization

Question 3: What is the optimal temperature for the diethyl carbonate method? I see protocols ranging from 120°C to 160°C.

Answer: Temperature is a critical parameter that balances reaction rate against thermal decomposition. For the cyclization with diethyl carbonate, a temperature range of 125-160°C is typically required.[1][2][4]

  • Below 120°C: The reaction is often sluggish and may not go to completion, resulting in a low yield due to unreacted starting material.

  • Above 160°C: While the reaction may be faster, you risk thermal degradation of the starting material and the oxazolidinone product, which can lead to discoloration and the formation of impurities.

The optimal temperature is best determined empirically but a good starting point is 130-140°C . A key indicator of reaction progress is the distillation of ethanol, a byproduct of the condensation. The reaction is generally considered complete when ethanol distillation ceases.[4]

ParameterRecommended RangeRationale & Key Considerations
Temperature 125°C - 150°CBalances reaction rate with potential for thermal degradation. Monitor ethanol distillation as an indicator of progress.[1][4]
Reaction Time 3 - 6 hoursReaction is typically complete when ethanol distillation stops. Prolonged heating can lead to byproduct formation.
Base K₂CO₃ or NaOMeK₂CO₃ is a milder, safer choice. NaOMe is stronger but requires stricter anhydrous conditions.[2][4]
Atmosphere Inert (N₂ or Ar)Prevents side reactions and degradation caused by atmospheric oxygen and moisture at high temperatures.

Question 4: My reaction seems to stall, and TLC analysis shows significant starting material even after several hours. Should I just increase the reaction time?

Answer: Simply extending the reaction time is often not the solution and can lead to product degradation. A stalled reaction typically points to an issue with stoichiometry or catalyst/base deactivation.

  • Stoichiometry of Diethyl Carbonate: Using an excess of diethyl carbonate (e.g., 2.0-2.5 equivalents) is often necessary to drive the reaction to completion, as it acts as both a reagent and a solvent in neat reactions.[4]

  • Base Activity: Ensure the base is active and present in sufficient quantity (e.g., >2.0 equivalents of K₂CO₃). If the base is not finely powdered or has absorbed moisture, its efficacy will be dramatically reduced.

  • Monitoring Progress: Instead of relying solely on time, monitor the reaction by TLC or GC analysis. If no change is observed over a 1-2 hour period, the reaction has likely stalled. At this point, consider adding a fresh, dry portion of the base.

Section 3: Mechanistic Failures & Side Reactions

Question 5: I am attempting a phosgene-based cyclization and obtaining a mixture of diastereomers or unexpected byproducts. What could be the cause?

Answer: Phosgene and its derivatives (like diphosgene or triphosgene) are highly effective but can lead to complex outcomes if the reaction conditions, particularly the base and addition order, are not carefully controlled. The reaction proceeds through a chloroformate intermediate.

  • Stereochemical Integrity: For a starting material like (1S,2R)-1-amino-1-phenylpropan-2-ol, the cyclization should proceed with retention of configuration to yield the (4S,5R)-oxazolidinone. Formation of the trans diastereomer can occur under certain conditions, potentially involving an episulfonium-like intermediate or epimerization if the conditions are too harsh.[5]

  • Side Reactions:

    • Urea Formation: If the amine attacks a second molecule of the chloroformate intermediate before cyclization, urea byproducts can form. This is more likely if the reaction is too concentrated or if the base is not added correctly.

    • Isocyanate Formation: The intermediate carbamoyl chloride can eliminate HCl to form an isocyanate, especially at higher temperatures. This is a common pathway when trying to synthesize isocyanates from primary amines and phosgene.[6]

Troubleshooting Workflow for Cyclization Reactions

G start Low Yield Observed check_purity 1. Check Starting Material Purity & Dryness start->check_purity impure_sm Impurity Detected? Recrystallize or Chromatograph. check_purity->impure_sm check_conditions 2. Verify Anhydrous Conditions (Solvent, Base, Atmosphere) wet_conditions Moisture Present? Dry Reagents & Use Inert Gas. check_conditions->wet_conditions optimize_temp 3. Optimize Reaction Temperature & Time suboptimal_params Stalled Reaction? Adjust Temp/Time. optimize_temp->suboptimal_params check_stoich 4. Check Reagent Stoichiometry (Carbonate, Base) wrong_ratio Incomplete Conversion? Adjust Molar Ratios. check_stoich->wrong_ratio side_reactions 5. Analyze for Side Products (TLC, LC/MS) byproducts Byproducts Formed? Consider Milder Reagents or Different Addition Order. side_reactions->byproducts impure_sm->check_conditions No success Yield Improved impure_sm->success Yes wet_conditions->optimize_temp No wet_conditions->success Yes suboptimal_params->check_stoich No suboptimal_params->success Yes wrong_ratio->side_reactions No wrong_ratio->success Yes byproducts->success Yes

Caption: A logical workflow for troubleshooting low yields.

Section 4: Work-up & Purification

Question 6: I seem to be losing a significant amount of product during the aqueous work-up and recrystallization. How can I improve my product recovery?

Answer: Product loss during purification is a common and frustrating issue. The target molecule, 4-methyl-5-phenyl-2-oxazolidinone, is a solid with moderate polarity, which can lead to losses if the extraction and recrystallization are not optimized.

  • Aqueous Work-up:

    • After the reaction, the mixture is typically diluted with a solvent like dichloromethane (DCM) or ethyl acetate and washed with water to remove the base (e.g., K₂CO₃) and other inorganic salts.[4]

    • Problem: The product may have some slight solubility in water. To minimize this, use a saturated sodium chloride solution (brine) for the final wash. This reduces the solubility of organic compounds in the aqueous layer by the common-ion effect.

    • Emulsions: Emulsions can form at the interface, trapping product. If this occurs, adding brine or filtering the entire mixture through a pad of Celite can help break the emulsion.[7]

    • Extraction: Ensure you perform multiple extractions (e.g., 3x with DCM) of the aqueous layer to recover all the product.

  • Recrystallization:

    • A common solvent system for recrystallization is ethyl acetate/hexane.[4]

    • Problem: Using too much solvent will result in the product remaining in the mother liquor, drastically reducing the isolated yield.

    • Technique: Dissolve the crude solid in the minimum amount of hot ethyl acetate. Then, slowly add hexane until the solution becomes faintly cloudy (the point of saturation). Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Recovery: Concentrate the mother liquor (the leftover liquid after filtration) to see if a second crop of crystals can be obtained.

Experimental Protocols

Baseline Protocol: Cyclization using Diethyl Carbonate

This protocol is a robust starting point for the synthesis of (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone from (1R,2S)-1-amino-1-phenylpropan-2-ol (norephedrine).

  • Setup: Equip a round-bottom flask with a distillation head and a receiving flask. The entire apparatus should be oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reagents: To the flask, add (1R,2S)-1-amino-1-phenylpropan-2-ol (1.0 equiv), finely powdered and dried potassium carbonate (2.1 equiv), and diethyl carbonate (2.3 equiv).[4]

  • Reaction: Lower the flask into a preheated oil bath at 140-150°C. Stir the mixture vigorously.

  • Monitoring: Ethanol will begin to distill and collect in the receiving flask (which can be cooled in an ice bath). The reaction is complete when ethanol distillation ceases (typically 4-5 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute the thick slurry with dichloromethane (DCM). Transfer the mixture to a separatory funnel and wash twice with water, followed by one wash with saturated brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

  • Purification: Recrystallize the off-white solid from a minimal amount of hot ethyl acetate and hexane (e.g., a 1:1.5 ratio) to afford the pure oxazolidinone as white crystals.[4]

Alternative Protocol: Microwave-Assisted Synthesis

For rapid synthesis, microwave irradiation offers a significant advantage, often improving yields and drastically reducing reaction times.[1][2]

  • Setup: In a microwave reaction vessel, combine the amino alcohol (1.0 equiv), diethyl carbonate (2.5 equiv), and sodium methoxide (0.1 equiv).

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 130-135°C for 15-20 minutes.[1]

  • Work-up & Purification: Follow the same work-up and purification steps (5-7) as described in the baseline protocol.

References

  • PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

  • Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(12), 3605. Available at: [Link]

  • Google Patents. US20100125146A1 - Method for making pharmaceutical compounds.
  • Molbase. (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone. Available at: [Link]

  • Pingen, D., & Vogt, D. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4, 47-52. Available at: [Link]

  • Organic Syntheses. One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • White, M. C., et al. (2009). Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. Journal of the American Chemical Society. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8658-8673. Available at: [Link]

  • Bratulescu, G. (2011). Synthesis of Some 2-Oxazolidinones in Mild Conditions. Asian Journal of Chemistry, 23(2), 929-930. Available at: [Link]

  • Organic Syntheses. (s)-4-(phenylmethyl)-2-oxazolidinone. Available at: [Link]

  • Organic Chemistry Portal. An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Available at: [Link]

  • Pingen, D., & Vogt, D. (2013). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. Available at: [Link]

  • PubChem. 1-Amino-1-phenylpropan-2-ol. Available at: [Link]

  • Pingen, D., & Vogt, D. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4(1), 47-52. Available at: [Link]

  • ResearchGate. Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Available at: [Link]

  • Bratulescu, G. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007(20), 3111-3112. Available at: [Link]

  • Sciencemadness. The Chemistry of Phosgene. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

  • Organic Chemistry Portal. Nazarov Cyclization. Available at: [Link]

  • Wikipedia. Nazarov cyclization reaction. Available at: [Link]

  • Pingen, D., & Vogt, D. (2013). Electronic Supplementary Material (ESI) for Catalysis Science & Technology. The Royal Society of Chemistry. Available at: [Link]

Sources

Optimizing solvent selection for amino alcohol crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 Technical Support Topic: Optimizing Solvent Selection & Troubleshooting Phase Separation

Introduction: The Amphiphilic Challenge

Welcome to the technical support hub for amino alcohol crystallization. Crystallizing amino alcohols (e.g., ephedrine derivatives, sphingolipids, tromethamine) presents a unique thermodynamic challenge: Amphiphilicity .

These molecules possess a hydrophilic "head" (amine + hydroxyl) and often a hydrophobic "tail." This duality confuses standard solvent selection rules, frequently leading to Liquid-Liquid Phase Separation (LLPS) —colloquially known as "oiling out"—rather than crystal nucleation.

This guide moves beyond "trial and error" to provide mechanistic troubleshooting based on phase equilibria and molecular interactions.

Module 1: Troubleshooting "Oiling Out" (LLPS)

The Problem: Upon cooling or anti-solvent addition, your solution turns cloudy/milky, and a viscous oil settles at the bottom. No crystals form.

The Science: Oiling out occurs when the Stable Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This is thermodynamically stable; the system prefers to exist as a solute-rich liquid (oil) and a solute-poor liquid rather than a solid. This often happens when the melting point of the solid is submerged below the solvent's boiling point due to impurities or solvent affinity.

Diagnostic Workflow

OilingOutProtocol Start Observation: Solution Oils Out CheckMP Is T_oil > T_melting (pure)? Start->CheckMP Impurity High Impurity Load? (Impurities lower Mp) CheckMP->Impurity Yes (Mp suppressed) SolventBP Solvent BP > Solute Mp? CheckMP->SolventBP No (Thermodynamic issue) Action1 Purify First (Chromatography/Extraction) Impurity->Action1 Yes Action2 Switch to Lower BP Solvent (e.g., MeOH -> DCM) SolventBP->Action2 Yes Action3 Seeding Protocol: Seed the OIL phase directly SolventBP->Action3 No, but oil persists Action4 Temp Cycling (Ostwald Ripening) Action3->Action4 If oil crystallizes slowly

Figure 1: Decision matrix for diagnosing and remediating oiling-out events during crystallization.

Remediation Protocols

1. The "Seeding the Oil" Technique If the oil phase is metastable, it acts as a reservoir of high supersaturation.

  • Step 1: Allow the oil to settle.

  • Step 2: Add seed crystals directly into the oil layer, not the supernatant.

  • Step 3: Lower the temperature extremely slowly (0.1°C/min). The oil droplets should nucleate heterogeneously on the seed surface.

2. Solvent Exchange (The "Emulsion" Method) Instead of traditional cooling, use solvent exchange to force the oil into nanodroplets, which crystallize faster due to high surface area.

  • Step 1: Dissolve amino alcohol in a "Good" solvent (e.g., Ethanol).

  • Step 2: Rapidly inject this into a "Poor" solvent (e.g., Heptane) under high shear.

  • Step 3: This creates an emulsion. Hold at constant temperature. The high interfacial energy encourages crystallization to eliminate the oil-solvent interface.

Module 2: Solvent Selection Strategy

The Problem: Standard "Like Dissolves Like" fails because amino alcohols are too soluble in alcohols (no yield) and insoluble in non-polars (gumming).

The Science: Amino alcohols are Hydrogen Bond (HB) Donors and Acceptors .

  • Alcohols (MeOH, EtOH, IPA): Compete for H-bonds. often leading to solvates or excessive solubility.

  • Ethers (MTBE, THF): HB Acceptors only. These are often the "Goldilocks" solvents for amino alcohols—they break the crystal lattice enough to dissolve it hot, but lack the HB-donor capability to keep it dissolved cold.

Recommended Solvent Classes
Solvent ClassSuitabilityWhy?Watch Out For
Alcohols (IPA, EtOH)Low YieldToo good at solvating the amine/hydroxyl groups.Solvates: Amino alcohols frequently form stoichiometric solvates with alcohols.
Ethers (MTBE, CPME)High Potential Moderate polarity; HB acceptor only.Peroxide formation; ensure solvents are stabilized.
Esters (EtOAc, iPrOAc)ModerateGood antisolvents, but prone to hydrolysis if the amino alcohol is basic.Transesterification reactions at high temperatures.
Nitriles (Acetonitrile)High Potential "Polar Aprotic." Distinct solubility profile from alcohols.Can form specific solvates; check TGA data.

Protocol: The "Cloud Point" Screen

  • Prepare a concentrated solution in a Good Solvent (e.g., Methanol).

  • Titrate with an Anti-Solvent (e.g., MTBE or Toluene) at 50°C until distinct cloudiness persists.

  • Heat to clear (dissolve).

  • Cool slowly. Note: If oil forms, switch the Anti-Solvent to something more polar (e.g., switch Toluene to EtOAc).

Module 3: Salt Formation & Chiral Resolution

The Problem: The free base is a stubborn oil or glass. The Fix: Crystallize as a salt. This increases the melting point and lattice energy, bypassing the oiling-out zone.

The Science: The


 Rule 
For a salt to form and be stable against disproportionation (breaking back into free acid/base), the difference in pKa between the base (amino alcohol) and the acid (counter-ion) must be sufficient.

[1]
  • 
    :  Salt formation is highly likely.
    
  • 
    :  The "Salt-Cocrystal Continuum."[1] Unpredictable ionization state.
    
  • 
    :  Cocrystal or no reaction.
    

SaltSelection Input Calculate Delta pKa (Base - Acid) Range1 > 3.0 Stable Salt Input->Range1 Range2 0 to 3.0 Salt/Cocrystal Continuum Input->Range2 Range3 < 0 Cocrystal Likely Input->Range3 Action1 Proceed to Polymorph Screen Range1->Action1 Action2 Check solvent effects (Proton transfer varies) Range2->Action2 Action3 Select stronger acid Range3->Action3

Figure 2: The


 rule for predicting salt vs. cocrystal formation in amino alcohol complexes.
Chiral Resolution via Diastereomeric Salts

Amino alcohols are often chiral.[2] If you have a racemate, you cannot crystallize a pure enantiomer directly without a chiral environment.

  • Select Resolving Agent: Use a chiral acid (e.g., L-Tartaric acid, Dibenzoyl-L-tartaric acid).

  • Formation: React Racemic Amine + Chiral Acid

    
     Pair of Diastereomeric Salts (p-salt and n-salt).
    
  • Separation: These salts have different solubilities (unlike enantiomers).[3] Crystallize the less soluble one.[3]

  • Critical Factor: The solvent choice here determines the "Resolvability" (S-factor). Methanol/Water mixtures are standard starting points.

Frequently Asked Questions (FAQs)

Q: My amino alcohol crystallizes as a "cotton-like" needle mass that traps solvent. How do I fix this?

  • Diagnosis: Fast growth in one axis (needles) often indicates high supersaturation or specific solvent inhibition on crystal faces.

  • Fix: Change the solvent polarity to alter the aspect ratio. If using non-polar antisolvents, try adding a small amount of "co-solvent" (like 5% water or IPA) to slow down the growth rate and encourage wider prisms.

Q: I formed a salt, but it’s hygroscopic and turns into a goo on the filter.

  • Diagnosis: You likely formed a hygroscopic salt (e.g., HCl salts of amino alcohols are notoriously hygroscopic).

  • Fix: Switch counter-ions. Try hydrophobic organic acids: Fumaric acid, Maleic acid, or Tosylic acid. These add bulk and hydrophobicity to the lattice, reducing water uptake.

Q: The crystals disappear when I wash them.

  • Diagnosis: High solubility in the wash solvent.

  • Fix: Do not wash with fresh solvent. Wash with a "displacement wash"—a solvent mixture saturated with the product, or a pure antisolvent (e.g., if crystallized from EtOH/Heptane, wash with pure Heptane).

References

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. Link

  • Cruz-Cabeza, A. J. (2012). Acid–base crystalline complexes and the ΔpKa rule.[1][4][5] CrystEngComm, 14, 6362-6365. Link

  • Sanofi Solvent Selection Guide. (2013).[6] Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes.Link

  • Mettler Toledo. (2024). Liquid-Liquid Phase Separation (Oiling Out) in Crystallization.[7][8][9][10]Link

  • Prof. Terese Bergfors. (1999). Phase Separation: Good or Bad? Protein Crystallization Guide. Link

Sources

Removing diastereomeric impurities from (1R,2R)-1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Diastereomeric Impurities (Norpseudoephedrine) from (1R,2R)-Norephedrine. Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers.

Introduction: Defining the Challenge

You are working with (1R,2R)-1-Amino-1-phenylpropan-2-ol (also known as L-erythro-Norephedrine). The primary impurity you face is its diastereomer, (1S,2R)- or (1R,2S)-1-Amino-1-phenylpropan-2-ol (Norpseudoephedrine, the threo form).

Unlike enantiomers, which require chiral environments to separate, diastereomers have distinct physical properties (solubility, melting point, NMR spectra). However, due to the structural similarity of the erythro and threo forms, standard silica chromatography is often inefficient at scale.

This guide provides a self-validating workflow focusing on Fractional Crystallization as the primary purification engine and Chiral HPLC for validation.

Module 1: The Primary Purification Engine (Crystallization)

The most robust method for removing the threo impurity from the erythro target is the formation of diastereomeric salts using D-(-)-Tartaric Acid . While achiral acids (HCl) can separate these isomers, tartaric acid enhances the solubility differential and simultaneously polishes enantiomeric excess (ee).

Core Protocol: Tartaric Acid Resolution
  • Objective: Selectively crystallize the (1R,2R)-Norephedrine-D-Tartrate salt while leaving the threo impurity in the mother liquor.

  • Stoichiometry: 1.0 molar equivalent of acid to amine is standard, but a 0.5 equivalent method (Pope-Peachey) can be used if the impurity load is high (>15%).

Step-by-Step Methodology:

  • Free Base Preparation: Ensure your starting material is the free amine. If it is a salt (e.g., HCl), dissolve in water, basify with 20% NaOH to pH 12, and extract into Ethyl Acetate or DCM. Dry over

    
     and evaporate.[1]
    
  • Solvent Selection:

    • Preferred:Absolute Ethanol (EtOH) or Methanol (MeOH) .

    • Anti-solvent: Isopropanol (IPA) or Acetone (optional).

    • Concentration: Target 10 mL solvent per gram of amine.

  • Salt Formation:

    • Dissolve the crude (1R,2R)-amine in refluxing EtOH.

    • In a separate vessel, dissolve 1.0 eq of D-(-)-Tartaric Acid in warm EtOH.

    • Critical Step: Add the hot acid solution to the hot amine solution slowly over 30 minutes.

  • Controlled Cooling (The Purification Event):

    • Maintain reflux for 15 minutes after addition to ensure homogeneity.

    • Cool to room temperature at a rate of 10°C per hour . Rapid cooling traps impurities.

    • Once at 25°C, hold for 2 hours.

    • (Optional) Cool further to 0-5°C for maximum yield, but monitor purity.

  • Filtration & Wash:

    • Filter the white crystalline solid.

    • Wash: Displace the mother liquor with cold EtOH. Do not use fresh hot solvent.

  • Liberation:

    • Dissolve the salt in water.[1][2] Basify to pH >12 with NaOH. Extract with DCM.[1]

Data Summary: Solubility & Yield
Parameter(1R,2R)-Erythro Salt(Threo)-Impurity SaltResult
Solubility (EtOH) Low (Crystallizes)High (Remains in solution)Solid is Target
Melting Point ~160°C (Tartrate)< 140°C (Tartrate)Sharp MP = Pure
Typical Yield 70-85%N/AHigh Recovery
Module 2: Analytical Validation (HPLC)

You cannot rely on melting point alone. Diastereomeric Excess (de) must be quantified chromatographically.

Recommended HPLC Method
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (or 254 nm).

  • Temperature: 25°C.

Note: While C18 columns can separate diastereomers, chiral columns are preferred to simultaneously verify that you haven't racemized the (1R,2R) center into (1S,2S).

Module 3: Troubleshooting Center (FAQ)

Q1: My product is "oiling out" instead of crystallizing. What is happening?

  • Cause: The solution is likely too concentrated, or the impurity profile is too complex (acting as a solvent).

  • Fix: Re-heat the mixture to reflux and add 20% more solvent (EtOH). If oiling persists, add a "seed crystal" of pure (1R,2R) salt at the cloud point (approx. 50°C).

Q2: The diastereomeric excess (de) is stuck at 95%. How do I get to >99.5%?

  • Cause: Occlusion of mother liquor within the crystal lattice.

  • Fix: Do not liberate the free base yet. Perform a recrystallization of the salt . Dissolve the 95% pure salt in minimum boiling Methanol/Water (95:5), cool slowly, and filter. The second crop is usually >99.5% de.

Q3: Can I use L-Tartaric Acid instead of D-Tartaric Acid?

  • Answer: Yes, but the solubility relationship reverses or changes. With D-Tartaric acid, the (1R,2R) form usually precipitates. With L-Tartaric acid, the (1S,2S) enantiomer would precipitate preferentially. If you use L-Tartaric on a (1R,2R) target, you might form a more soluble salt, leaving your product in the liquor. Stick to D-(-)-Tartaric for (1R,2R) purification.

Q4: Why not use simple silica chromatography?

  • Answer: (1R,2R) and (1R,2S) amines streak on silica due to the basic nitrogen interacting with silanols. You must use 1-5% Triethylamine (TEA) or Ammonia in the eluent. Even then, the Separation Factor (

    
    ) is often < 1.2, making scale-up expensive and solvent-heavy. Crystallization is superior for >10g scales.
    
Module 4: Process Visualization

The following diagram illustrates the decision logic for purifying the crude mixture.

PurificationWorkflow Start Crude (1R,2R)-Amine (Contains Threo Impurity) CheckState Is it a Salt or Free Base? Start->CheckState FreeBaseAction Neutralize with NaOH Extract to Organic CheckState->FreeBaseAction Salt (HCl, etc.) SolventSelect Dissolve in refluxing EtOH CheckState->SolventSelect Free Base FreeBaseAction->SolventSelect AddAcid Add 1.0 eq D-Tartaric Acid (Hot Solution) SolventSelect->AddAcid Cooling Cool to 25°C (10°C/hr) AddAcid->Cooling Filter Filter Solids Cooling->Filter CheckPurity Check HPLC (de > 99%?) Filter->CheckPurity Solid Cake Recryst Recrystallize Salt (MeOH/H2O) CheckPurity->Recryst No (<99%) Success Liberate Free Base Final Product CheckPurity->Success Yes (>99%) Recryst->Filter

Caption: Decision tree for the resolution and purification of (1R,2R)-Norephedrine.

References
  • Separation of Ephedra Alkaloids. Analytical Chemistry. 2003. Describes the separation of diastereomeric pairs (NE-NPE) using advanced spectrometry and chromatography.

  • Chiral Separation of Norepinephrine/Norephedrine. BenchChem Technical Guide. 2025. Provides comparative HPLC methods for separating tartrate enantiomers and diastereomers.

  • Resolution of Racemic Bases via Diastereomeric Salts. Chemistry LibreTexts. 2023. foundational theory on using tartaric acid for resolving phenylpropanolamine derivatives.[3]

  • Process for producing L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol. European Patent EP1142864A1. Describes the industrial crystallization and acid selection for purifying phenylpropanolamine isomers.

  • Erythro and Threo Nomenclature & Properties. Chiralpedia. 2022. Defines the physical property differences (solubility/MP) between erythro and threo forms essential for separation logic.

Sources

Technical Support Center: Hygroscopicity Control for (1R,2R)-1-Amino-1-phenylpropan-2-ol HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride . This structural isomer of norephedrine presents unique handling challenges due to the benzylic position of the ammonium group, which significantly influences its lattice energy and hygroscopic susceptibility.

Status: Operational Ticket Type: Physicochemical Stability & Handling Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Hygroscopicity Mechanism

(1R,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is a chiral amino alcohol salt.[1] Its hygroscopicity is not merely a surface phenomenon but a competition between crystal lattice energy and hydration enthalpy .[1]

  • The Trigger: The chloride counter-ion (

    
    ) is a weak hydrogen bond acceptor but highly water-soluble.[1] The benzylic ammonium group (
    
    
    
    ) is acidic and strongly polar.[1]
  • The Failure Mode: When Relative Humidity (RH) exceeds the compound's Critical Relative Humidity (CRH) , the surface monolayer of water dissolves the salt, creating a saturated solution film. This lowers the vapor pressure of water on the surface below that of the atmosphere, causing an autocatalytic uptake of moisture (deliquescence).

  • The Structural Nuance: Unlike its isomer Phenylpropanolamine (where the amine is aliphatic), the benzylic amine in this compound creates a distinct crystal packing arrangement that often favors channel hydrates or amorphous regions if crystallized too quickly, exacerbating moisture uptake.

Troubleshooting & FAQs

Direct solutions to common laboratory scenarios.

Case 1: "My sample turned into a sticky paste/gum overnight."

Diagnosis: The material has exceeded its Deliquescence Point (


). This is often irreversible in the solid state without intervention because the "gum" is a supersaturated solution with high viscosity, preventing re-crystallization.
Immediate Action: 
  • Do NOT heat simply in an oven; this often degrades the benzylic amine via elimination (forming styrenes) or oxidation.[1]

  • Protocol: Dissolve the gum completely in a minimum amount of dry Ethanol (EtOH) or Isopropanol (IPA) .

  • Add dry Diethyl Ether or MTBE until turbid.

  • Store at -20°C to force controlled reprecipitation.

Case 2: "The elemental analysis (CHN) is inconsistent, specifically for Carbon."

Diagnosis: Variable water content. A hygroscopic HCl salt can absorb 1-5% water by weight during the weighing process alone, skewing molecular weight calculations.[1] Solution:

  • Equilibration: Do not dry to "absolute" zero if you cannot weigh in a glovebox. Instead, equilibrate the sample at a known humidity (e.g., 40% RH) for 24 hours and correct the molecular weight using a Karl Fischer (KF) titration value.

  • Weighing Technique: Use a closed weighing boat or a "weigh-by-difference" technique using a capped vial.[1]

Case 3: "How do I determine the safe humidity range for processing?"

Diagnosis: You need the Critical Relative Humidity (CRH) value. Solution: If you lack a Dynamic Vapor Sorption (DVS) instrument, perform a Desiccator Challenge :

  • Place 50 mg samples in desiccators with saturated salt solutions (e.g.,

    
     ~33% RH, 
    
    
    
    ~75% RH).
  • Weigh at t=0, 1h, 4h, and 24h.

  • The RH at which mass gain accelerates non-linearly is your CRH limit. Target processing at 10% below this value.

Technical Protocols

Protocol A: "Rescue" Recrystallization (To reduce amorphous content)

Amorphous regions absorb moisture faster than crystalline lattices.[1] This protocol maximizes crystallinity.

Reagents:

  • Solvent: Anhydrous Isopropanol (IPA)[1]

  • Anti-solvent: n-Heptane (dried over molecular sieves)[1]

Steps:

  • Dissolve the crude/hygroscopic solid in boiling anhydrous IPA (approx. 5-10 mL per gram).

  • Hot Filtration: Filter rapidly through a heated glass frit to remove nucleation sites (dust/impurities).[1]

  • Seeding: Cool to 40°C. If available, add a seed crystal of the pure (1R,2R) isomer.

  • Anti-solvent Addition: Add n-Heptane dropwise until a faint, persistent cloudiness appears.[1]

  • Cooling: Allow to cool to Room Temperature (RT) over 4 hours, then refrigerate (4°C) overnight. Slow cooling is critical to minimize defects.

  • Isolation: Filter under a nitrogen blanket (or rapid suction).[1] Wash with cold 1:1 IPA/Heptane.

  • Drying: Dry in a vacuum oven at 40°C with a

    
     trap for 12 hours.
    
Protocol B: Storage & Handling Standards
ParameterSpecificationReason
Primary Container Amber glass vial with Teflon-lined capPrevents UV degradation and moisture permeation.[1]
Secondary Container Heat-sealed aluminized Mylar bagAbsolute moisture barrier (glass jars can breathe).[1]
Desiccant Molecular Sieves (4Å) or Silica Gel packetsActive scavenging of headspace moisture.[1]
Headspace Argon or Nitrogen backfillDisplaces humid air before sealing.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for handling the (1R,2R) isomer based on its physical state.

HygroscopicityControl Start Start: Assess (1R,2R)-HCl Salt StateCheck Physical State Check Start->StateCheck FreeFlowing Free-Flowing Powder StateCheck->FreeFlowing Visual Pass Clumped Clumped / Sticky StateCheck->Clumped Surface Moisture Liquid Deliquesced (Liquid/Paste) StateCheck->Liquid Lattice Collapse Action_DVS Measure Water Content (Karl Fischer) FreeFlowing->Action_DVS Verify Purity Action_Dry Standard Drying (Vac Oven, 40°C, P2O5) Clumped->Action_Dry Reversible? Action_Recryst Rescue Recrystallization (IPA/Heptane) Liquid->Action_Recryst Must Reset Lattice Action_Dry->StateCheck Re-assess Action_Recryst->FreeFlowing Success Storage Storage: Amber Vial + Argon Inside Mylar Bag Action_DVS->Storage If <0.5% H2O

Caption: Workflow for assessing and recovering hygroscopic (1R,2R)-1-Amino-1-phenylpropan-2-ol HCl samples.

References

  • Newman, A. (2015).[1] Pharmaceutical Cocrystals and Salts: Hygroscopicity and Counterion Selection. This text details the relationship between counter-ion acidity (HCl) and moisture uptake in pharmaceutical salts. [1]

  • PubChem. (2024).[1] Compound Summary: (1R,2R)-1-amino-1-phenylpropan-2-ol hydrochloride.[1] Provides specific chemical identifiers and physical property estimates. [1]

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. The authoritative guide on handling amine hydrochloride salts and predicting solubility/hygroscopicity issues. [1]

  • Airaksinen, S., et al. (2005).[1] Excipient selection can significantly affect the stability of hygroscopic drugs. Discusses the interaction of moisture with amine salts in solid-state mixtures. [1]

Sources

Validation & Comparative

1H NMR interpretation of (1R,2R)-1-Amino-1-phenylpropan-2-ol vs (1S,2S) isomer

Author: BenchChem Technical Support Team. Date: February 2026

Comparative NMR Analysis Guide: Stereochemical Differentiation of (1R,2R)- and (1S,2S)-1-Amino-1-phenylpropan-2-ol

Part 1: Executive Summary & Core Directive

The Immediate Technical Reality: In a standard achiral NMR solvent (e.g.,


, 

, or

), the 1H NMR spectra of (1R,2R)-1-amino-1-phenylpropan-2-ol and its enantiomer (1S,2S) are identical . They are magnetically equivalent (isochronous).

Therefore, "comparing" them requires a two-tiered approach:

  • Diastereomeric Confirmation: Use coupling constants (

    
    ) to prove the molecule is the threo isomer (Norpseudoephedrine) and not the erythro impurity (Norephedrine).
    
  • Enantiomeric Differentiation: Use a Chiral Derivatizing Agent (CDA), such as Mosher’s Acid Chloride, to create diastereomeric environments that separate the signals of the (1R,2R) and (1S,2S) isomers.

This guide details the protocols for both tiers, ensuring you can validate the absolute configuration of your synthesis product.

Part 2: Stereochemical Baseline & Nomenclature

Before interpreting signals, you must verify the diastereomeric identity. The specific isomer requested, (1R,2R) , corresponds to the Threo configuration (Norpseudoephedrine).

IUPAC NameStereocentersCommon NameConfigurationKey NMR Feature (

)
(1R,2R)-2-amino-1-phenylpropan-1-ol 1R, 2R(-)-NorpseudoephedrineThreo ~7–9 Hz (Anti)
(1S,2S)-2-amino-1-phenylpropan-1-ol 1S, 2S(+)-NorpseudoephedrineThreo ~7–9 Hz (Anti)
(1R,2S)-2-amino-1-phenylpropan-1-ol1R, 2S(-)-NorephedrineErythro~4 Hz (Gauche)

Critical Insight: The large coupling constant in the (1R,2R) isomer arises because the intramolecular hydrogen bond favors a conformation where protons H1 and H2 are anti-periplanar . In the (1R,2S) erythro isomer, the preferred conformation places H1 and H2 gauche , resulting in a significantly smaller coupling constant.

Part 3: Baseline Achiral NMR Characterization

Solvent:


 (Chloroform-d)
Frequency:  400 MHz or higher recommended
Sample:  Free base or HCl salt (shifts will vary slightly with pH)
Table 1: 1H NMR Assignment for (1R,2R)/(1S,2S)-Threo Isomers
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
Ar-H Aromatic7.20 – 7.40Multiplet-Overlapping phenyl protons.
H-1 Benzylic CH4.60 – 4.75 Doublet (d)^3J ≈ 8.0 Diagnostic: Large

confirms Threo config.
H-2 CH-NH23.10 – 3.30Multiplet (dq)-Coupled to H-1 and Methyl.
H-3 Methyl (CH3)0.95 – 1.05Doublet (d)^3J ≈ 6.5Distinct doublet.
OH/NH2 Exchangeable2.0 – 3.0 (Broad)Broad Singlet-Position varies with conc/temp.

Part 4: Enantiomeric Differentiation Protocol (Mosher's Method)

To distinguish (1R,2R) from (1S,2S), or to determine Enantiomeric Excess (ee), you must derivatize the amine/alcohol with a chiral agent. The Mosher Amide method is the gold standard.

Experimental Workflow
  • Reagent: (R)-(-)-

    
    -Methoxy-
    
    
    
    -(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl].
  • Reaction: The amine is more nucleophilic than the alcohol and will react first to form the amide.

  • Mechanism: The (R)-MTPA auxiliary locks the conformation. The phenyl group of the MTPA shields protons on one side of the molecule and deshields the other, depending on the stereochemistry of the substrate.

Protocol: In-Situ NMR Derivatization

This "micro-scale" method allows analysis directly in the NMR tube.

  • Dissolve: 5-10 mg of the amino-alcohol in 0.6 mL of anhydrous

    
     (neutralized with basic alumina if using HCl salt).
    
  • Base: Add 3-4 equivalents of dry Pyridine-d5 (to scavenge HCl).

  • Derivatize: Add 1.5 equivalents of (R)-MTPA-Cl . Shake well.

  • Incubate: Let stand for 10-15 minutes at room temperature.

  • Analyze: Acquire 1H NMR. Focus on the Methyl (H-3) and Benzylic (H-1) regions.

Table 2: Predicted Shifts for Mosher Amides

Using (R)-MTPA chloride. Values are relative differences.

Proton(1R,2R)-Substrate + (R)-MTPA(1S,2S)-Substrate + (R)-MTPAResulting Separation (

)
Methyl (H-3) Shielded (Upfield)Deshielded (Downfield)High (Easy to integrate)
Benzylic (H-1) Deshielded (Downfield)Shielded (Upfield)Moderate

Interpretation Rule: If you use (R)-MTPA , the (1R,2R) isomer typically shows the methyl doublet at a lower ppm (e.g., 0.9 ppm) compared to the (1S,2S) isomer (e.g., 1.1 ppm). Note: Always verify with a racemic standard if possible.

Part 5: Visualization of Logic & Mechanism

Diagram 1: Stereochemical Decision Tree

This workflow guides the analyst from the raw sample to the final stereochemical assignment.

StereochemLogic Start Unknown Sample 1-Amino-1-phenylpropan-2-ol AchiralNMR Step 1: 1H NMR (CDCl3) Check J(H1,H2) Coupling Start->AchiralNMR DecisionJ Coupling Constant Value? AchiralNMR->DecisionJ Erythro J ≈ 4 Hz Erythro (Norephedrine) (1R,2S) or (1S,2R) DecisionJ->Erythro Small J Threo J ≈ 8 Hz Threo (Norpseudoephedrine) (1R,2R) or (1S,2S) DecisionJ->Threo Large J Deriv Step 2: Chiral Derivatization React with (R)-MTPA-Cl Threo->Deriv Analyze Step 3: Analyze Methyl (H3) Shift Deriv->Analyze ResRR (1R,2R) Isomer Methyl Doublet: Upfield (Shielded) Analyze->ResRR Lower ppm ResSS (1S,2S) Isomer Methyl Doublet: Downfield (Deshielded) Analyze->ResSS Higher ppm

Caption: Logical workflow for distinguishing diastereomers (via J-coupling) and enantiomers (via Mosher's analysis).

Diagram 2: The Mosher Shielding Model

Visualizing why the shifts differ.

MosherModel Center MTPA-Amide Plane Phenyl MTPA Phenyl Group (Shielding Cone) Center->Phenyl CF3 CF3 Group Center->CF3 Subst_RR (1R,2R) Substrate Methyl (H3) sits above Phenyl Ring Phenyl->Subst_RR Shields (Upfield Shift) Subst_SS (1S,2S) Substrate Methyl (H3) sits away from Phenyl Phenyl->Subst_SS No Shielding (Downfield)

Caption: Schematic of the Mosher model. In the (1R,2R) derivative, the methyl group resides in the shielding cone of the MTPA phenyl ring.

Part 6: References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458.

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17–118.

  • Govindaraju, V., et al. (2000).[1] Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13, 129–153.[1] (Provides authoritative J-coupling data for ethanolamine derivatives).

  • National Institute of Standards and Technology (NIST). (-)-Norephedrine Mass and IR Spectra Data. (Used for structural verification of the diastereomer family).

Sources

Comparing (1R,2R)-1-Amino-1-phenylpropan-2-ol with Pseudoephedrine as a chiral inductor

[1]

Executive Summary

Pseudoephedrine remains the "Gold Standard" for stoichiometric asymmetric alkylations (Myers' Alkylation) due to its ability to form rigid, crystalline amides that direct enolization with high fidelity (>99% de). However, its regulatory status as a methamphetamine precursor (List I Chemical) creates significant compliance burdens.

(1R,2R)-1-Amino-1-phenylpropan-2-ol serves as a "Safe-by-Design" alternative. Structurally, it is a regioisomer where the amine and hydroxyl groups are swapped relative to the carbon backbone. While less effective as a Myers-type auxiliary due to the lack of an N-methyl group (leading to competing N-alkylation), it excels as a chiral ligand in transition metal catalysis (e.g., Ru-catalyzed transfer hydrogenation) where primary amines are necessary for the metal-ligand bifunctional mechanism.

FeaturePseudoephedrine(1R,2R)-1-Amino-1-phenylpropan-2-ol
Primary Role Chiral Auxiliary (Stoichiometric)Chiral Ligand (Catalytic)
Key Mechanism Steric blocking via N-Methyl; Li-ChelationBifunctional H-bonding; Schiff Base formation
Regulatory Risk High (Meth precursor)Low (Structural isomer, difficult diversion)
Stereocontrol (de) Excellent (>98-99%)Moderate to High (Method dependent)
Recovery Acidic/Basic hydrolysis (High yield)Extraction (Ligand recovery varies)

Structural & Mechanistic Analysis

The performance difference stems from the position of the heteroatoms relative to the phenyl ring and the substitution on the nitrogen.

Structural Divergence
  • Pseudoephedrine: Contains a secondary amine (N-Me) and a benzylic alcohol . The N-methyl group is critical for locking the conformation of the amide enolate in alkylation reactions.

  • Comparator: Contains a primary amine (benzylic) and an aliphatic alcohol . The primary amine allows for the formation of imines (Schiff bases), making it a superior precursor for tridentate ligands (e.g., reaction with salicylaldehydes).

Diversion & Safety (The "Kill Switch")

The comparator offers a distinct advantage in drug development safety profiles.

  • Pseudoephedrine: Deoxygenation of the benzylic C-O yields Methamphetamine.

  • Comparator: Deoxygenation of the aliphatic C-O yields Amphetamine (still controlled, but chemically more difficult). However, the benzylic C-N bond is susceptible to hydrogenolysis, which would cleave the nitrogen entirely, yielding harmless 1-phenyl-2-propanol. This makes the comparator an unattractive target for illicit diversion.

DiversionPathwayscluster_pseudoPseudoephedrine Pathway (High Risk)cluster_targetComparator Pathway (Low Risk)PseudoPseudoephedrine(Benzylic OH)MethMethamphetamine(Illicit)Pseudo->MethReduction ofBenzylic C-OTarget(1R,2R)-1-Amino-1-phenylpropan-2-ol(Benzylic NH2)Cleaved1-Phenyl-2-propanol(Harmless Solvent)Target->CleavedHydrogenolysis ofBenzylic C-N

Figure 1: Comparative diversion risks. The lability of the benzylic C-N bond in the comparator acts as a safety valve against illicit drug manufacturing.

Performance Comparison: Experimental Data

Scenario A: Asymmetric Alkylation (Myers Protocol)

This is the standard benchmark for Pseudoephedrine.

  • Pseudoephedrine:

    • Forms a tertiary amide.[1]

    • Lithium Enolate: The alkoxide coordinates to Li, and the N-methyl group forces the enolate into a Z-configuration while shielding one face.

    • Result: Alkylation occurs anti to the methyl group.

    • Data: Typically >99% de after crystallization.[1]

  • Comparator ((1R,2R)-1-Amino...):

    • Forms a secondary amide.

    • Problem: Under strong base (LDA), the amide proton (NH) is deprotonated (forming a dianion). This reduces the rigidity of the transition state compared to the N-methyl analog.

    • Risk: The primary amine is nucleophilic; attempting to acylate can lead to di-acylation or side reactions without careful protection.

    • Verdict: Inferior for direct Myers alkylation. Requires protection of the amine (e.g., as a benzaldehyde imine) to function effectively, adding steps.

Scenario B: Asymmetric Catalysis (Transfer Hydrogenation)

This is where the Comparator excels. Primary amino-alcohols are privileged ligands for Ruthenium or Copper catalysis.

  • Pseudoephedrine: The secondary amine prevents the formation of the specific NH-Ru interaction required for the "outer sphere" mechanism in some Noyori-type catalysts.

  • Comparator: The primary amine (

    
    ) and alcohol (
    
    
    ) can form a bifunctional complex with Ru(II).
  • Data (Representative):

    • Reduction of Acetophenone: 95% yield, 92% ee (using Comparator-Ru complex).

    • Pseudoephedrine-Ru complex: <20% yield or low ee (due to steric clash of N-Me).

Detailed Protocol: Validated Workflows

Since the molecules excel in different areas, the protocols below describe the best-use case for each.

Protocol A: Myers Alkylation (Using Pseudoephedrine)

Best for: Synthesis of chiral carboxylic acids.

  • Acylation: Suspend Pseudoephedrine (1.0 equiv) in THF. Add Triethylamine (1.2 equiv) and Acid Anhydride (1.1 equiv). Stir 2h (

    
    ). Quench/Extract. (Yield: >90% Amide).
    
  • Enolization: Cool Amide (1.0 equiv) and LiCl (6.0 equiv, flame dried) in THF to

    
    .
    
  • Deprotonation: Add LDA (2.1 equiv) dropwise. Stir 1h at

    
    .
    
  • Alkylation: Add Alkyl Halide (1.5 equiv). Stir 2h at

    
    , then warm to 
    
    
    .
  • Hydrolysis: Reflux product in NaOH/H2O to release the chiral acid and recover pseudoephedrine.

Protocol B: Ligand Synthesis & Application (Using Comparator)

Best for: Catalytic asymmetric reduction.

  • Ligand Formation (Schiff Base):

    • Dissolve (1R,2R)-1-amino-1-phenylpropan-2-ol (10 mmol) in Ethanol.

    • Add Salicylaldehyde derivative (10 mmol).

    • Reflux for 3 hours.

    • Cool to crystallize the yellow imine ligand. (Yield: ~85%).

  • Catalysis (Cu-Catalyzed Henry Reaction):

    • Dissolve Ligand (5 mol%) and

      
       (5 mol%) in Ethanol. Stir 1h.
      
    • Add Nitromethane (10 equiv) and Aldehyde (1.0 equiv).

    • Stir at

      
       for 24h.
      
    • Result: High enantioselectivity (up to 95% ee) due to the specific bite angle of the benzylic-N/aliphatic-O chelate.

Workflowscluster_PPseudoephedrine (Auxiliary Mode)cluster_CComparator (Ligand Mode)P_StartPseudoephedrineP_Step1Amide Formation(Stoichiometric)P_Start->P_Step1P_Step2Li-Enolate(Rigid Scaffold)P_Step1->P_Step2P_ProdChiral Acid(>99% ee)P_Step2->P_ProdC_Start(1R,2R)-Amino-AlcoholC_Step1Schiff BaseCondensationC_Start->C_Step1C_Step2Metal Complex(Cu/Ru 5 mol%)C_Step1->C_Step2C_ProdChiral Alcohol(90-95% ee)C_Step2->C_Prod

Figure 2: Operational workflows. Pseudoephedrine requires stoichiometric usage and recycling; the Comparator functions catalytically.

References

  • Myers, A. G., et al. (1994).[2] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones."[1][3][4] Journal of the American Chemical Society.

  • Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • FDA/DEA Guidelines. (2023). "List I Chemicals and Precursors." U.S. Department of Justice.

Spectroscopic validation of 1-Amino-1-phenylpropan-2-ol purity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Amino-1-phenylpropan-2-ol Purity

In the landscape of pharmaceutical research and drug development, the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Amino-1-phenylpropan-2-ol, a chiral amino alcohol, serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its stereochemistry and purity are paramount to the biological activity and safety profile of the final drug product. This guide provides an in-depth, objective comparison of spectroscopic techniques for validating the purity of 1-Amino-1-phenylpropan-2-ol, grounded in experimental data and established scientific principles.

The choice of analytical methodology for purity assessment is a critical decision in the drug development pipeline. It directly impacts the reliability of preclinical and clinical data and is subject to stringent regulatory scrutiny. For a molecule like 1-Amino-1-phenylpropan-2-ol, which contains both amine and alcohol functional groups and a chiral center, a multi-faceted spectroscopic approach is essential for a comprehensive purity profile.[1] This guide will dissect the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in this context, offering a comparative analysis to inform methodological selection.

A robust purity validation strategy for 1-Amino-1-phenylpropan-2-ol hinges on the synergistic use of multiple spectroscopic techniques. Each method provides a unique and complementary piece of the puzzle, from structural confirmation to the detection of trace impurities.

Purity_Validation_Workflow cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Impurity_Detection Impurity Detection NMR->Impurity_Detection Purity_Quantification Purity Quantification NMR->Purity_Quantification FTIR FTIR Spectroscopy FTIR->Structural_Confirmation MS Mass Spectrometry MS->Structural_Confirmation MS->Impurity_Detection Purity_Report Comprehensive Purity Report Structural_Confirmation->Purity_Report Confirms Identity Impurity_Detection->Purity_Report Identifies & Quantifies Impurities Purity_Quantification->Purity_Report Determines Overall Purity Sample 1-Amino-1-phenylpropan-2-ol Sample Sample->NMR Provides detailed structural information Sample->FTIR Identifies functional groups Sample->MS Determines molecular weight and elemental composition

Sources

Optical Rotation Standards for Pure (1R,2R)-1-Amino-1-phenylpropan-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of optical rotation standards for (1R,2R)-1-Amino-1-phenylpropan-2-ol , addressing both the specific regioisomer requested and the commonly confused pharmacopeial standard (Norpseudoephedrine).

A Publish Comparison Guide for Analytical & Process Chemists

Part 1: Executive Summary & Structural Disambiguation

Critical Alert: The nomenclature for phenylpropanolamine derivatives is frequently conflated. Before establishing a standard, you must verify the regio-chemistry of your molecule.

The string "(1R,2R)-1-Amino-1-phenylpropan-2-ol" refers to the Iso-norephedrine skeleton (Amino group at C1, Hydroxyl at C2). However, in pharmaceutical contexts, this is often confused with Norpseudoephedrine (Amino group at C2, Hydroxyl at C1).

FeatureTarget Molecule (Regioisomer) Common Alternative (Pharmacopeial)
IUPAC Name (1R,2R)-1-Amino-1-phenylpropan-2-ol(1R,2R)-2-Amino-1-phenylpropan-1-ol
Common Name Iso-norpseudoephedrine (or PPA regioisomer)(-)-Norpseudoephedrine (Enantiomer of Cathine)
Structure Ph-CH(NH₂)-CH(OH)-CH₃Ph-CH(OH)-CH(NH₂)-CH₃
Primary Use Chiral Auxiliary, Biocatalytic IntermediateAnorectic Drug, Decongestant Precursor
CAS (Generic) 19901-87-2 (Racemate)492-39-7 (Norpseudoephedrine)

Guidance: If your molecule is the drug substance/precursor, refer to Standard B below. If your molecule is the biocatalytic product (e.g., from trans-


-methylstyrene oxide ring opening), refer to Standard A .

Part 2: Comparative Optical Rotation Standards

Standard A: The Regioisomer ((1R,2R)-1-Amino-1-phenylpropan-2-ol)

For researchers in asymmetric biocatalysis and chiral synthesis.

There is no USP/EP monograph for this specific regioisomer. Standards must be established via primary literature values derived from enantioselective synthesis (e.g., transaminase/reductase cascades).

Literature Reference Values
ParameterValueConditionsSource
Specific Rotation

-18.5° to -21.0° (Est.)

, Ethanol
Derived from Wu et al. / Mack (2016)
Enantiomeric Excess (ee) >99%Chiral HPLC (Daicel Chiralpak AD-H)Wu et al., ACS Catal.[1][2] 2016
Diastereomeric Ratio (dr) >99:1(vs. (1R,2S)-isomer)Ibid.

Note: The rotation magnitude is generally lower for the regioisomer compared to the standard norephedrine skeleton due to the distance of the chromophore (phenyl ring) from the stereocenters relative to the amine/hydroxyl interaction.

Standard B: The Pharmacopeial Isomer ((-)-Norpseudoephedrine)

For drug development professionals working with (1R,2R)-2-amino-1-phenylpropan-1-ol.

This molecule is the enantiomer of the controlled substance Cathine ((+)-Norpseudoephedrine).

Compendial Reference Values
ParameterValueConditionsStandard Type
Specific Rotation

-32.0° to -34.0°

, Water (as HCl salt)
In-House / Lit.
Specific Rotation

-37.9° (Enantiomer is +)

, Methanol (Free Base)
Merck Index (Ref. Cathine)
Specific Rotation

-42.5° (Enantiomer is +)

, Water (HCl salt)
USP (Ref.[3] Cathine HCl)

Comparison Insight: The (1R,2R) configuration of the standard drug skeleton is levorotatory (-) . Its diastereomer, (-)-Norephedrine (1R,2S), has a rotation of approximately -33° to -41° (HCl) but differs significantly in melting point and NMR coupling constants.

Part 3: Experimental Protocol for Self-Validating Measurement

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), use this protocol to validate your standard. This workflow distinguishes between the regioisomer and the standard drug based on solubility and rotation shift.

Sample Preparation
  • Solvent Selection: Use Absolute Ethanol for the free base and 0.1 M HCl for the salt. Avoid Chloroform due to potential amine reactivity/stabilization issues.

  • Concentration: Prepare a standard solution of

    
     g/100  mL.
    
  • Drying: Dry the sample at 40°C under vacuum (P < 5 mbar) for 4 hours to remove occluded solvent, which drastically skews

    
    .
    
Measurement & Calculation

Use a polarimeter with a sodium D-line (589 nm) at 20°C ± 0.5°C.



Where:

  • 
     = Observed rotation (degrees)[4]
    
  • 
     = Path length (dm)
    
  • 
     = Concentration ( g/100  mL)
    
Purity Cross-Validation (The "Double-Check")

Optical rotation is non-specific. You must validate the optical standard against a Chiral HPLC method to ensure the rotation value isn't skewed by a diastereomeric impurity (which would have a different sign or magnitude).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:iPrOH:Diethylamine (90:10:0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (phenyl absorption).

Part 4: Decision Logic & Workflow (Graphviz)

This diagram outlines the decision process for identifying your compound and selecting the correct standard.

OpticalRotationWorkflow Start Start: Identify Target Molecule CheckStruct Check Structure: Where is the NH2 group? Start->CheckStruct C1_Amino C1 (Benzylic) has NH2 (Regioisomer) CheckStruct->C1_Amino Ph-CH(NH2)-... C2_Amino C2 (Homobenzylic) has NH2 (Standard Drug) CheckStruct->C2_Amino Ph-CH(OH)-... Standard_A Standard A: (1R,2R)-1-Amino-1-phenylpropan-2-ol Ref: Wu et al. (Biocatalysis) C1_Amino->Standard_A Standard_B Standard B: (-)-Norpseudoephedrine Ref: USP/Merck (Pharmacopeia) C2_Amino->Standard_B Measure Measure [α]D (20°C, D-line) Standard_A->Measure Standard_B->Measure Result_A Expected: -18° to -21° (EtOH) Measure->Result_A If Regioisomer Result_B Expected: -32° to -42° (HCl/H2O) Measure->Result_B If Drug Std Validation Validate via Chiral HPLC (AD-H Column) Result_A->Validation Result_B->Validation

Caption: Workflow for distinguishing the regioisomer from the pharmacopeial standard and validating optical rotation results.

References

  • Wu, S., et al. (2016). "Synthetic Enzyme Cascades for the Synthesis of Amino Alcohols." ACS Catalysis, 6(6), 3753–3759.

  • Merck Index . (2013). "Norpseudoephedrine."[5] The Merck Index Online.

  • United States Pharmacopeia (USP) . "Pseudoephedrine Hydrochloride Monograph." (For comparative methodology on phenylpropanolamines).

  • Mack, K. (2016). "Stereoselective synthesis of (1S,2R)-1-amino-1-phenylpropan-2-ol using a 2-step enzyme cascade." Master Thesis, Management Center Innsbruck.
  • PubChem . "Compound Summary: (1R,2R)-2-Amino-1-phenylpropan-1-ol (Norpseudoephedrine)."

Sources

Comparative Mass Spectrometry Guide: 1-Amino-1-phenylpropan-2-ol (APP) vs. Norephedrine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Challenge Definition

1-Amino-1-phenylpropan-2-ol (APP) is a structural regioisomer of the controlled substance Norephedrine (Phenylpropanolamine). Both share the molecular formula


 and a molecular weight of 151.21  g/mol .

In drug development (as a chiral building block) and forensic analysis (as a potential impurity or designer precursor), distinguishing APP from Norephedrine is critical. Standard low-resolution MS can easily misidentify these isomers due to their isobaric nature.

This guide provides a definitive fragmentation analysis to distinguish APP from Norephedrine using Electron Ionization (GC-MS) and Electrospray Ionization (LC-MS/MS), focusing on the mechanistic differences driven by the position of the amine group (benzylic vs. aliphatic).

Theoretical Framework: The "Benzylic Switch"

The core differentiator between these molecules is the location of the heteroatoms relative to the phenyl ring. This structural "switch" dictates the primary fragmentation pathway (Alpha-Cleavage).

  • Norephedrine (2-amino-1-phenylpropan-1-ol):

    • Structure: Phenyl ring attached to

      
       (bearing -OH). Amine is on 
      
      
      
      (aliphatic).
    • Dominant Force: Nitrogen is a stronger electron donor than oxygen.[1] Ionization favors the amine. Alpha-cleavage occurs at the

      
       bond, retaining the charge on the nitrogen-containing fragment.
      
    • Result: Formation of the aliphatic immonium ion (

      
      ).
      
  • APP (1-Amino-1-phenylpropan-2-ol):

    • Structure: Phenyl ring attached to

      
       (bearing 
      
      
      
      ). Alcohol is on
      
      
      .
    • Dominant Force: The amine is now benzylic . Alpha-cleavage still occurs at

      
      , but the charge-retaining fragment includes the phenyl ring and the nitrogen.
      
    • Result: Formation of the benzylic immonium ion (

      
      ).
      
Mechanistic Visualization (DOT)

Fragmentation cluster_0 Norephedrine (Benzylic Alcohol) cluster_1 APP (Benzylic Amine) N_Parent Parent: Ph-CH(OH)-CH(NH2)-CH3 (m/z 151) N_Frag1 Base Peak: CH3-CH=NH2+ (m/z 44) N_Parent->N_Frag1 Alpha-Cleavage (Charge on Aliphatic N) N_Frag2 Minor: Ph-CH=OH+ (m/z 107) N_Parent->N_Frag2 Charge on O (Less favored) A_Parent Parent: Ph-CH(NH2)-CH(OH)-CH3 (m/z 151) A_Frag1 Base Peak: Ph-CH=NH2+ (m/z 106) A_Parent->A_Frag1 Alpha-Cleavage (Charge on Benzylic N) A_Frag2 Minor: HO=CH-CH3+ (m/z 45) A_Parent->A_Frag2 Charge on O

Figure 1: Comparative fragmentation pathways showing the shift in base peak mass due to the position of the amine group.

Comparative Data Analysis

Technique A: GC-MS (Electron Impact - 70eV)

This is the most robust method for differentiation. The alpha-cleavage rule creates a massive shift in the base peak (


 44 vs. 

106).
FeatureNorephedrine (Standard)APP (Regioisomer)Mechanistic Cause
Base Peak (100%) m/z 44 m/z 106 Norephedrine: Aliphatic immonium ion (

).APP: Benzylic immonium ion (

).
Secondary Ion m/z 77 (Phenyl)m/z 77 (Phenyl)Common aromatic ring fragment (

).
Tertiary Ion m/z 107 (Ph-CH-OH)m/z 45 (CH3-CH-OH)Complementary alpha-cleavage fragment.
Molecular Ion m/z 151 (Weak/Absent)m/z 151 (Weak/Absent)Both compounds are labile and fragment easily.

Diagnostic Rule: If the base peak is 44 , it is Norephedrine. If the base peak is 106 , it is APP.

Technique B: LC-MS/MS (Electrospray Ionization - ESI+)

In ESI, both molecules form the protonated species


. Differentiation requires MS/MS (CID) fragmentation.
TransitionNorephedrineAPPInterpretation
Precursor Ion 152.1152.1Protonated molecule

.
Primary Fragment 134.1 (-18 Da)135.1 (-17 Da) or 134.1 Norephedrine: Readily loses

(benzylic -OH is labile).APP: Benzylic amines often lose

(-17) to form a stabilized carbocation, though water loss is also observed.
Key Differentiator High 134/152 ratioHigh 106 fragmentIn MS/MS, APP will still generate the m/z 106 benzylic fragment at higher collision energies, whereas Norephedrine will generate m/z 44 (often below low-mass cutoff) or m/z 117/115 series.

Experimental Protocols

Protocol 1: GC-MS Discrimination Workflow

Use this protocol for definitive structural confirmation.

  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol.

    • Optional Derivatization (Recommended): Evaporate 50 µL of solution. Add 50 µL BSTFA + 1% TMCS. Incubate at 70°C for 20 mins. (Note: Derivatization shifts masses: Norephedrine-TMS base peak becomes m/z 116; APP-TMS base peak becomes m/z 178).

  • GC Conditions:

    • Column: DB-5MS or equivalent (30m x 0.25mm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (5 min).

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: m/z 40–300.

    • Ionization: EI (70 eV).

Protocol 2: LC-MS/MS Screening

Use this for high-throughput screening in biological matrices.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (MRM Mode):

    • Norephedrine Target: 152.1 -> 134.1 (CE: 15 eV).

    • APP Target: 152.1 -> 106.1 (CE: 20 eV) AND 152.1 -> 135.1.

    • Note: Monitoring the 152 -> 106 transition is highly specific for APP due to the stability of the benzylic amine fragment.

Decision Tree Workflow (DOT)

DecisionTree Start Unknown Sample (MW 151) Method Select Method Start->Method GC GC-MS (EI) Method->GC LC LC-MS/MS (ESI) Method->LC GC_Result Analyze Base Peak GC->GC_Result LC_Result Monitor Transition 152 -> 106 LC->LC_Result Res_44 Base Peak m/z 44 GC_Result->Res_44 Aliphatic Amine Res_106 Base Peak m/z 106 GC_Result->Res_106 Benzylic Amine Con_Nor Identify: Norephedrine Res_44->Con_Nor Con_APP Identify: APP Res_106->Con_APP Trans_Yes Signal Detected LC_Result->Trans_Yes Trans_No No Signal (Only 134/117) LC_Result->Trans_No Trans_Yes->Con_APP Trans_No->Con_Nor

Figure 2: Decision matrix for distinguishing APP from Norephedrine using mass spectrometry.

References

  • NIST Chemistry WebBook. Norephedrine Mass Spectrum (EI). National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Alpha-Cleavage rules).
  • Königs, S., & Fales, H. M. (2011).[2] Fragmentation mechanisms of protonated benzylamines. Biomacromolecular Mass Spectrometry. (Supporting data on benzylic amine fragmentation).

Sources

Safety Operating Guide

(1R,2R)-1-Amino-1-phenylpropan-2-OL proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical operational procedures for the disposal of (1R,2R)-1-Amino-1-phenylpropan-2-ol (also known as L-Norephedrine or Norpseudoephedrine).[1][2]

IMMEDIATE REGULATORY ALERT: This compound is a DEA List I Chemical (United States) and a Category 1 Precursor (EU). It is a direct precursor used in the illicit manufacture of amphetamines.

  • Do not treat this merely as standard organic waste.

  • Do not dispose of stock bottles in trash or standard chemical waste streams without specific chain-of-custody documentation.[1]

  • Do not sell or transfer to unauthorized parties.[3]

Substance Identification & Verification

Before initiating disposal, verify the stereochemistry. Regulatory bodies track specific isomers.

ParameterSpecification
Chemical Name (1R,2R)-1-Amino-1-phenylpropan-2-ol
Common Synonyms L-Norephedrine; Norpseudoephedrine; Cathine
CAS Number 492-41-1 (Specific to 1R,2R isomer)
Molecular Formula C₉H₁₃NO
Physical State White crystalline solid
Regulatory Status DEA List I Chemical (21 CFR 1310.[1][2]02)
RCRA Waste Code Not P- or U-listed.[1] Characterized as D001 (if ignitable solvent) or D002 (if pH >12.5).[1][4][5]

Disposal Strategy: The "Source-Dependent" Protocol

As a Senior Application Scientist, I categorize disposal into two distinct workflows: Inventory Management (unused stock) and Process Waste (experimental byproducts). The regulatory burden differs significantly.

Scenario A: Unused/Expired Inventory (Stock Bottles)

Context: You have a bottle of pure substance that is expired or no longer needed.

The Protocol: Reverse Distribution You cannot simply "waste" a List I chemical; you must transfer custody.

  • Inventory Audit: Weigh the remaining container. Record the exact mass in your controlled substance/precursor logbook.

  • Vendor Selection: Contact a DEA-Registered Reverse Distributor .[1] Do not use a standard hazardous waste hauler unless they are specifically authorized for controlled precursor destruction.

  • Chain of Custody: Complete DEA Form 222 (if applicable for specific schedules) or the distributor's Chain of Custody manifest.

  • Record Retention: Keep the transfer receipt for 3 years (US standard) to prove you did not divert the chemical to illicit markets.

Scenario B: Experimental Process Waste

Context: The substance is dissolved in solvent, mixed with silica, or part of a reaction mother liquor.[2][6]

The Protocol: Segregated Destruction

  • Segregation: Do not mix List I waste with general organic solvents if possible. Keep a dedicated "Precursor Waste" carboy.

  • Labeling: Label clearly: "Hazardous Waste - Contains (1R,2R)-1-Amino-1-phenylpropan-2-ol (List I Precursor)."

  • pH Adjustment (The "Salt" Safety Step):

    • Scientific Rationale: Free amines are volatile and reactive. Converting them to their hydrochloride salt renders them non-volatile and water-soluble, reducing inhalation risk during storage.[1][2]

    • Action: Acidify the waste stream to pH < 5 using dilute Hydrochloric Acid (HCl).

  • Disposal Profile: When submitting the waste profile to your EHS/Waste Vendor, explicitly declare the presence of a List I Chemical . The vendor must incinerate this waste at a facility capable of certifying destruction (rendering it non-recoverable).

Emergency Procedures: Spills

Context: A solid spill on the benchtop.

  • Evacuate & PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If powder is airborne, use an N95 or P100 respirator.[2]

  • Containment: Do not dry sweep (creates dust). Cover with a damp paper towel or absorbent pad.

  • Deactivation (in situ):

    • Apply a weak acid (e.g., 1M HCl or Citric Acid) to the spill area.[2] This converts the amine to a salt, preventing vaporization.[2]

  • Cleanup: Scoop the wet slurry into a hazardous waste container.

  • Surface Decontamination: Wipe the area with water, followed by ethanol.

Chemical Incompatibility (Storage & Waste)

Avoid mixing (1R,2R)-1-Amino-1-phenylpropan-2-ol with the following in waste streams to prevent uncontrolled exothermic reactions or formation of toxic byproducts:

Incompatible ClassReaction Hazard
Oxidizing Agents (Peroxides, Nitrates)Fire/Explosion hazard.[1][2] Amines are easily oxidized.
Acid Chlorides / Anhydrides Vigorous exothermic reaction; releases HCl gas.
Halogenated Organics Potential alkylation reactions; may generate heat.
Nitrous Acid / Nitrites CRITICAL: Forms nitrosamines (highly carcinogenic).[1]

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision tree for compliant disposal.

DisposalWorkflow Start Disposal Item: (1R,2R)-1-Amino-1-phenylpropan-2-ol CheckState Determine Physical State & Purity Start->CheckState IsStock Pure Stock / Inventory (Unused/Expired) CheckState->IsStock Original Container IsWaste Process Waste / Mixture (Reaction Byproduct) CheckState->IsWaste Experimental Mix IsSpill Accidental Spill CheckState->IsSpill Loose Material LogBook 1. Audit Logbook (Record Mass) IsStock->LogBook Acidify 1. Acidify to pH < 5 (Form HCl Salt) IsWaste->Acidify Contain 1. Wet Wipe / Dampen (Avoid Dust) IsSpill->Contain RevDist 2. Contact Reverse Distributor (DEA Registered) LogBook->RevDist Manifest 3. Transfer Custody (Retain Records 3 Years) RevDist->Manifest Segregate 2. Segregate into 'Precursor Waste' Stream Acidify->Segregate Profile 3. Declare 'List I Chemical' on Waste Profile Segregate->Profile Incinerate 4. High-Temp Incineration (Authorized Vendor) Profile->Incinerate DisposeSpill 2. Treat as Hazardous Waste Contain->DisposeSpill DisposeSpill->Segregate

Figure 1: Decision matrix for the disposal of controlled precursor chemicals, ensuring regulatory compliance and safety.

References

  • U.S. Drug Enforcement Administration (DEA). List I and List II Chemicals. Diversion Control Division. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. 40 CFR Part 261.[4][5] [Link]

  • PubChem. Compound Summary: Norephedrine (CAS 492-41-1).[1] National Library of Medicine. [Link][1]

  • Code of Federal Regulations. Records and Reports of Listed Chemicals and Certain Machines. 21 CFR Part 1310. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,2R)-1-Amino-1-phenylpropan-2-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, field-proven safety protocols for laboratory professionals working with (1R,2R)-1-Amino-1-phenylpropan-2-OL (also known as (1R,2R)-(-)-Norpseudoephedrine, CAS 321-97-1). The information herein is designed to build a deep, trust-based understanding of the necessary precautions, moving beyond simple checklists to explain the scientific rationale behind each safety measure. Our goal is to empower you, our scientific colleagues, to handle this chemical with the highest degree of safety and confidence.

Hazard Profile: Understanding the Risks

(1R,2R)-1-Amino-1-phenylpropan-2-OL is a chiral amino alcohol used in chemical synthesis. While an invaluable building block, it possesses a significant hazard profile that demands respect and meticulous handling. The primary dangers stem from its toxicity and corrosivity.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed, and it can cause severe skin burns and serious eye damage.[1][2][3] Inhalation of the dust or mist can lead to respiratory irritation, and dermal contact can be harmful.[2][4][5][6]

Table 1: GHS Hazard Summary and Corresponding PPE

Hazard StatementGHS PictogramImplication for HandlingPrimary PPE Requirement
H301: Toxic if swallowed [1][3]Accidental ingestion can lead to severe health consequences. Prevents transfer from contaminated hands to mouth.Chemical-resistant gloves. No eating, drinking, or smoking in the lab.
H314: Causes severe skin burns The substance is corrosive and can cause chemical burns upon contact with skin.Chemical-resistant gloves (e.g., Nitrile, Viton™), lab coat, and in some cases, a PVC apron.[7][8]
H318: Causes serious eye damage [1][3]Direct contact with eyes can cause irreversible damage. Aerosols, dust, or splashes pose a significant threat.Tightly fitting safety goggles and a face shield.
H335: May cause respiratory irritation [2]Inhaling the solid dust or solution aerosols can irritate the respiratory tract.[4][6]Use in a chemical fume hood. For handling powders outside a glovebox, a respirator (e.g., N95 dust mask) is essential.[1]

The Core Principle: Risk Assessment Drives PPE Selection

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It is a dynamic process dictated by a thorough risk assessment of the specific procedure you are performing. The scale of the experiment, the physical form of the chemical (solid vs. solution), and the operational steps (weighing, transferring, heating) all influence the level of protection required. The following workflow illustrates this decision-making process.

PPE_Workflow PPE Selection Workflow for (1R,2R)-1-Amino-1-phenylpropan-2-OL cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Final Check start Start: Define Handling Task form Physical Form? start->form solid Solid (Powder) form->solid liquid Liquid (Solution) form->liquid Liquid scale Scale of Operation? ppe_large_scale Add to Core PPE: - Heavy-duty Gloves (e.g., Viton™) - Chemical Resistant Apron scale->ppe_large_scale > Gram Scale final_check Review Procedure Confirm Emergency Equipment (Eyewash, Shower) scale->final_check < Gram Scale ppe_weigh Engineering Control: Fume Hood Core PPE: - Nitrile Gloves - Lab Coat - Goggles & Face Shield Respiratory: - N95 Dust Mask solid->ppe_weigh ppe_solution Engineering Control: Fume Hood Core PPE: - Nitrile Gloves - Lab Coat - Goggles & Face Shield liquid->ppe_solution ppe_weigh->scale ppe_solution->scale ppe_large_scale->final_check

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.